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  • Product: 6-Formyl-2,3-dihydroxybenzoic acid
  • CAS: 22231-81-8

Core Science & Biosynthesis

Foundational

Comprehensive Guide to 6-Formyl-2,3-dihydroxybenzoic Acid: Structural Dynamics and Pharmaceutical Potential

The following technical guide details the chemical structure, synthesis, and pharmaceutical applications of 6-Formyl-2,3-dihydroxybenzoic acid , a specialized catechol derivative used primarily in the development of side...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and pharmaceutical applications of 6-Formyl-2,3-dihydroxybenzoic acid , a specialized catechol derivative used primarily in the development of siderophore-drug conjugates.

Executive Summary

6-Formyl-2,3-dihydroxybenzoic acid (CAS: 22231-81-8 ) is a highly functionalized aromatic compound featuring a crowded 1,2,3,6-substitution pattern.[1][2][3][4][5][6][7][8] It serves as a critical pharmacophore in medicinal chemistry, specifically designed to mimic bacterial siderophores (iron-chelating compounds).

By integrating a catechol moiety (for Fe³⁺ binding) with a reactive formyl group and a carboxyl group, this molecule acts as a "Trojan Horse" vector. It facilitates the transport of antibiotics (such as β-lactams) across the outer membrane of Gram-negative bacteria via ferric iron transport systems.

Property Data
IUPAC Name 6-Formyl-2,3-dihydroxybenzoic acid
CAS Number 22231-81-8
Molecular Formula C₈H₆O₅
Molecular Weight 182.13 g/mol
Key Functional Groups Catechol (2,3-OH), Carboxyl (1-COOH), Aldehyde (6-CHO)
Primary Application Siderophore-antibiotic conjugation, Iron chelation

Chemical Structure & Electronic Properties[11]

Structural Crowding and Tautomerism

The defining feature of this molecule is the proximity of the aldehyde group at position C6 to the carboxyl group at position C1. This steric arrangement facilitates a reversible ring-closure reaction, leading to a dynamic equilibrium between the open-chain aldehyde form and the cyclic lactol (pseudo-acid) form, known as a hydroxyphthalide .

  • Open Form: Free aldehyde (-CHO) and carboxylic acid (-COOH). Reactive towards amines (Schiff base formation).

  • Cyclic Form: 3,4-Dihydroxy-3-hydroxyphthalide. More stable in solid state; masks the aldehyde character until dissolved in protic solvents.

Iron Chelation Mechanism

The 2,3-dihydroxy (catechol) moiety is a high-affinity ligand for Ferric iron (Fe³⁺). Under physiological conditions, the catechol protons dissociate (pKa₁ ≈ 9.2, pKa₂ ≈ 13.0), allowing the formation of a hexacoordinate octahedral complex with Fe³⁺. This structural motif is recognized by bacterial outer membrane receptors (e.g., FepA, Cir, Fiu in E. coli), triggering active transport into the periplasm.

Structural Visualization (Graphviz)

The following diagram illustrates the tautomeric equilibrium and the iron-binding mode.

StructureProperties OpenForm Open Form (Aldehyde + Acid) CyclicForm Cyclic Lactol Form (Hydroxyphthalide) OpenForm->CyclicForm Reversible Cyclization (C1-COOH + C6-CHO) IronComplex Fe(III)-Catecholate Complex (Siderophore Mimic) OpenForm->IronComplex + Fe(III) (Deprotonation of 2,3-OH) CyclicForm->OpenForm Bacteria Bacterial Iron Transporter (Trojan Horse Entry) IronComplex->Bacteria Active Transport

Caption: Dynamic equilibrium between open/cyclic forms and the mechanism of siderophore-mediated bacterial entry.

Synthesis Methodologies

Direct formylation of 2,3-dihydroxybenzoic acid (e.g., via Reimer-Tiemann) is often low-yielding due to poor regioselectivity (C5 vs. C6 attack) and polymerization. The Directed Ortho Metalation (DoM) strategy is the preferred "Gold Standard" for research-grade purity.

Method A: Directed Ortho Metalation (Recommended)

This route ensures the formyl group is installed exclusively at the C6 position by using the carboxyl group (protected as an amide or oxazoline) to direct the lithiation.

  • Protection: Convert 2,3-dimethoxybenzoic acid to a tertiary amide (e.g., diethylamide).

  • Lithiation: Treat with s-BuLi or t-BuLi at low temperature (-78°C). The amide directs lithiation to the thermodynamically favored C6 position (ortho to the directing group).

  • Formylation: Quench the lithiated species with Dimethylformamide (DMF).

  • Deprotection: Hydrolysis of the amide and cleavage of methyl ethers (using BBr₃).

Synthesis Workflow Diagram

Synthesis Start 2,3-Dimethoxybenzoic Acid Step1 1. Amide Formation (Protection) Start->Step1 Inter1 2,3-Dimethoxy-N,N-diethylbenzamide Step1->Inter1 Step2 2. Directed Ortho Lithiation (s-BuLi, -78°C) 3. Formylation (DMF) Inter1->Step2 Inter2 6-Formyl-2,3-dimethoxy-N,N-diethylbenzamide Step2->Inter2 Step3 4. Global Deprotection (BBr3) 5. Hydrolysis Inter2->Step3 Product 6-Formyl-2,3-dihydroxybenzoic Acid (Target) Step3->Product

Caption: Regioselective synthesis via Directed Ortho Metalation (DoM) to ensure C6 substitution.

Experimental Protocols

Synthesis of 6-Formyl-2,3-dihydroxybenzoic Acid (DoM Route)

Note: All reactions involving lithiation and BBr₃ must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Step 1: Lithiation and Formylation

  • Dissolve 2,3-dimethoxy-N,N-diethylbenzamide (1.0 eq) in anhydrous THF. Cool to -78°C .

  • Dropwise add s-BuLi (1.2 eq) over 20 minutes. Stir for 1 hour at -78°C to generate the ortho-lithiated species.

  • Add anhydrous DMF (1.5 eq) dropwise. Allow the mixture to warm to 0°C over 2 hours.

  • Quench with saturated NH₄Cl solution. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the methylated aldehyde intermediate.

Step 2: Global Deprotection

  • Dissolve the intermediate in anhydrous CH₂Cl₂. Cool to -78°C .

  • Slowly add BBr₃ (1M in CH₂Cl₂, 4.0 eq).

  • Warm to room temperature and stir overnight (demethylation + amide hydrolysis requires harsh conditions; alternatively, hydrolyze amide first with NaOH, then demethylate).

  • Quench carefully with ice water. The product may precipitate or require extraction with EtOAc.

  • Purification: Recrystallize from water/ethanol or purify via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Characterization Data (Expected)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.2 ppm (s, 1H, -CHO) – May be absent if cyclized to lactol.

    • δ 9.5–11.0 ppm (br s, 2H, -OH).

    • δ 7.2 ppm (d, 1H, Ar-H at C4).

    • δ 6.9 ppm (d, 1H, Ar-H at C5).

    • Note: If the lactol form dominates, the aldehyde proton signal will disappear, replaced by a methine signal around δ 6.5 ppm (O-CH-OH).

  • MS (ESI-): m/z 181 [M-H]⁻.

Pharmaceutical Applications

Siderophore-Drug Conjugates

The primary utility of 6-Formyl-2,3-dihydroxybenzoic acid is as a linker-chelator .

  • Coupling Strategy: The aldehyde group (-CHO) reacts with an amino group on an antibiotic (e.g., Ampicillin, Cephalosporins) via reductive amination (using NaBH₃CN) or Schiff base formation.

  • Mechanism: The resulting conjugate binds extracellular iron. Bacteria, starved for iron, actively transport the complex via siderophore receptors (e.g., FepA). Once inside the periplasm, the iron is released, and the antibiotic inhibits cell wall synthesis.

Bioactivity Profile
  • Antibacterial Potency: The unconjugated acid has minimal intrinsic antibacterial activity. Its value lies exclusively in its ability to potentiate other drugs.

  • Toxicity: Catechols can be prone to oxidation (quinone formation), potentially leading to cytotoxicity. Formulation usually requires antioxidants (e.g., ascorbic acid) to maintain stability.

References

  • Heinisch, L., et al. (2002). Synthetic catechol derivatives, method for production and use thereof. U.S. Patent No. 6,380,181.[9] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf alkalische Phenole. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828.
  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. (Methodology for DoM synthesis).

Sources

Exploratory

biosynthesis pathways involving 6-Formyl-2,3-dihydroxybenzoic acid

An In-depth Technical Guide Topic: Biosynthesis Pathways of the 2,3-Dihydroxybenzoic Acid Scaffold: Core Mechanisms and a Perspective on 6-Formyl-2,3-dihydroxybenzoic Acid Audience: Researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Topic: Biosynthesis Pathways of the 2,3-Dihydroxybenzoic Acid Scaffold: Core Mechanisms and a Perspective on 6-Formyl-2,3-dihydroxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

2,3-Dihydroxybenzoic acid (DHBA) is a foundational building block for a vast array of catecholate-type siderophores, which are essential for iron acquisition in many pathogenic bacteria. Understanding its biosynthesis is critical for developing novel antimicrobial strategies. This technical guide provides a comprehensive exploration of the well-established enzymatic pathway for DHBA synthesis from the central metabolite chorismate. We will dissect the roles of the canonical enzymes involved, such as isochorismate synthase and isochorismatase, and detail the subsequent activation and incorporation of DHBA into complex non-ribosomal peptide structures like vibriobactin. While the biosynthesis of DHBA is thoroughly characterized, pathways for its derivatives, specifically 6-Formyl-2,3-dihydroxybenzoic acid, are not documented in current literature. This guide addresses this gap by discussing the biochemical plausibility of such modifications, exploring the capabilities of known formyltransferases, and proposing a hypothetical framework for future research. The document is structured to provide both deep mechanistic insight and practical, field-proven experimental protocols for researchers investigating this critical metabolic nexus.

Part 1: The Centrality of 2,3-Dihydroxybenzoic Acid (DHBA) in Microbial Iron Acquisition

Iron is a critical yet scarce resource in most biological environments, including within a host organism. Pathogenic bacteria have evolved sophisticated mechanisms to scavenge iron, the most prominent of which is the secretion of high-affinity iron chelators known as siderophores.[1] These molecules bind ferric iron (Fe³⁺) in the environment and are then recognized by specific receptors on the bacterial surface for internalization.

Siderophores are broadly classified based on the chemical nature of their iron-coordinating moieties, with the primary classes being hydroxamates, α-hydroxycarboxylates, and catecholates.[2] Catecholate siderophores, which utilize the 2,3-dihydroxybenzoyl moiety for chelation, are among the most powerful, with archetypal examples including enterobactin in Escherichia coli and vibriobactin in Vibrio cholerae.[3][4] The biosynthesis of all such molecules begins with a common precursor: 2,3-dihydroxybenzoic acid (DHBA), which is synthesized from the shikimate pathway intermediate, chorismate.[2][4] The stability and high affinity of the DHBA-iron complex make this pathway a crucial factor for bacterial survival and virulence, and consequently, an attractive target for antimicrobial drug development.

Part 2: The Core Biosynthetic Pathway: From Chorismate to DHBA

The conversion of chorismate to DHBA is a conserved, three-step enzymatic cascade found in numerous bacterial species.[5] While the gene nomenclature may vary (e.g., ent in E. coli, vib in V. cholerae, aeb in Aeromonas), the biochemical transformations are fundamentally identical.[3][6]

Step 1: Isomerization of Chorismate The pathway initiates with the isomerization of chorismate to isochorismate. This reaction is catalyzed by an Isochorismate Synthase , the product of the entC, vibC, or aebC gene.[6][7] This enzyme creates the 2,3-enediol precursor necessary for the subsequent steps.

Step 2: Hydrolysis to 2,3-dihydro-2,3-dihydroxybenzoate Next, an Isochorismatase (from the entB or vibB gene) hydrolyzes the enol ether of isochorismate, yielding pyruvate and 2,3-dihydro-2,3-dihydroxybenzoate.[8][9] In many bacteria, including V. cholerae and E. coli, the isochorismatase is the N-terminal domain of a bifunctional protein. The C-terminal domain of this protein serves as an aryl carrier protein (ArCP), which will be crucial in the downstream processing of DHBA.[3][8]

Step 3: Dehydrogenation to DHBA The final step is the NAD⁺-dependent oxidation of 2,3-dihydro-2,3-dihydroxybenzoate to form the aromatic product, 2,3-dihydroxybenzoic acid. This aromatization is catalyzed by 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase , the product of the entA or vibA gene.[3][5]

The causality behind this pathway structure is elegant: it leverages the central metabolite chorismate, a key branch point in aromatic amino acid synthesis, and channels it into a specialized secondary metabolic pathway through a series of stable, enzyme-controlled intermediates.[10]

DHBA_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate VibC / EntC (Isochorismate Synthase) DHDB 2,3-dihydro-2,3- dihydroxybenzoate Isochorismate->DHDB VibB / EntB (N-term) (Isochorismatase) DHBA 2,3-Dihydroxybenzoic Acid DHDB->DHBA VibA / EntA (Dehydrogenase)

Caption: Enzymatic conversion of chorismate to 2,3-dihydroxybenzoic acid (DHBA).

Part 3: Post-Synthesis Activation and Elongation via Non-Ribosomal Peptide Synthetases (NRPS)

Free DHBA is not the final functional molecule. It must be activated and incorporated into a larger scaffold, a process orchestrated by a multi-domain enzymatic assembly line known as a Non-Ribosomal Peptide Synthetase (NRPS).[11] The vibriobactin pathway in V. cholerae serves as an excellent model.

Step 1: Adenylation (Activation) DHBA is first activated by an AMP ligase (VibE), which consumes ATP to form a high-energy DHB-adenylate intermediate.[8] This is the canonical first step for activating carboxylic acids for NRPS assembly.

Step 2: Thiolation (Tethering) The activated DHB moiety is then transferred to the thiol group of a phosphopantetheine (Ppant) arm, which is covalently attached to an Aryl Carrier Protein (ArCP) .[8] As mentioned, this ArCP is the C-terminal domain of the bifunctional VibB protein.[3] The Ppant arm itself is installed onto the apo-ArCP by a Phosphopantetheinyl Transferase (VibD).[3][12] This covalent tethering allows the DHBA intermediate to be shuttled between different catalytic domains of the NRPS machinery.

Step 3: Condensation and Assembly The DHB-S-ArCP thioester is now the donor substrate for subsequent condensation reactions. The vibriobactin synthetase complex involves additional NRPS enzymes, VibH and VibF.

  • VibH , a standalone condensation (C) domain, catalyzes the formation of an amide bond between the DHB thioester (on VibB) and the primary amine of norspermidine, a polyamine backbone.[8] This produces N¹-(2,3-dihydroxybenzoyl)norspermidine.

  • VibF is a large, multi-domain NRPS responsible for activating L-threonine, tethering it to its own carrier protein domain, and catalyzing further condensations to complete the complex vibriobactin structure.[11][13]

This modular, assembly-line logic allows for the synthesis of complex, structurally diverse molecules that would be challenging to produce through standard ribosomal protein synthesis.

Vibriobactin_Assembly cluster_activation Activation & Tethering cluster_condensation Condensation DHBA DHBA VibE {VibE | Adenylation Domain} DHBA->VibE ATP VibB VibB Isochorismatase ArCP VibE->VibB:f0 AMP release VibH {VibH | Condensation Domain} VibB->VibH DHB-S-ArCP Product DHB-Norspermidine VibH->Product Norspermidine Norspermidine Norspermidine->VibH

Caption: Initial activation and condensation step in vibriobactin biosynthesis.

Part 4: Investigating 6-Formyl-2,3-dihydroxybenzoic Acid: A Hypothetical Derivative

A thorough review of the scientific literature reveals no described natural biosynthetic pathway for 6-Formyl-2,3-dihydroxybenzoic acid. The methylated and formylated analog, opianic acid (6-formyl-2,3-dimethoxybenzoic acid), is known primarily as a chemical degradation product of the alkaloid narcotine, not a de novo biosynthetic product.[14]

However, the absence of evidence does not entirely preclude its existence in an uncharacterized organism or pathway. From a biochemical standpoint, we can hypothesize how such a molecule could be formed by exploring known enzymatic reactions that could modify the DHBA scaffold.

The Challenge of Aromatic C-Formylation The addition of a formyl (-CHO) group to a molecule is catalyzed by a class of enzymes called formyltransferases . The vast majority of characterized formyltransferases are N-formyltransferases, which transfer a formyl group from N¹⁰-formyltetrahydrofolate to an amino group.[7] This is a key reaction in purine biosynthesis and in the modification of specialized sugars in bacterial O-antigens.[15]

Direct C-formylation of an aromatic ring is a more challenging enzymatic transformation and is far less common. It would likely require a mechanism distinct from the typical formyltransferases. Potential, though speculative, routes could involve:

  • Oxidation of a Methyl Group: A methyltransferase could first add a methyl group to the C6 position of the DHBA ring, followed by a two-step oxidation (to an alcohol, then an aldehyde) catalyzed by an oxidase or dehydrogenase.

  • Direct Formylation by a Specialized Enzyme: A yet-to-be-discovered enzyme could catalyze the direct addition of a formyl group, possibly using a mechanism analogous to electrophilic aromatic substitution, with an activated formyl donor.

A Research Framework: For scientists interested in exploring this possibility, a logical starting point would be to search for organisms that produce complex DHBA-derived natural products and analyze their metabolomes for a compound with the corresponding mass of 6-formyl-2,3-dihydroxybenzoic acid (C₈H₆O₅, 182.02 g/mol ). If found, genome mining of the producing organism for putative methyltransferases, oxidoreductases, or unique formyltransferases within the siderophore biosynthetic gene cluster would be the next logical step.

Part 5: Key Experimental Protocols

Trustworthy protocols are self-validating. The methodologies described below are standard in the field and include internal controls and clear endpoints to ensure reproducibility and accuracy.

Protocol 5.1: Recombinant Expression and Purification of VibB
  • Rationale: To study an enzyme in vitro, it must be isolated from other cellular components. Heterologous expression in E. coli is a robust method for producing large quantities of a target protein. A hexahistidine (His₆) tag is added to the protein to allow for simple and efficient purification via immobilized metal affinity chromatography (IMAC).

  • Methodology:

    • Clone the vibB gene into a suitable expression vector (e.g., pET-28a(+)) to generate an N-terminal His₆-tagged construct.

    • Transform the plasmid into an E. coli expression strain (e.g., BL21(DE3)).

    • Grow a 1 L culture in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-18 hours at 18°C. The lower temperature promotes proper protein folding.

    • Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse cells by sonication on ice.

    • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

    • Load the supernatant onto a 5 mL Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the protein with 5 column volumes of elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Verify purity by SDS-PAGE. The expected size for VibB is ~35 kDa.

    • Exchange the buffer to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis. Store at -80°C.

Protocol 5.2: In Vitro Enzyme Activity Assay for Isochorismatase (VibB)
  • Rationale: The isochorismatase activity of the N-terminal domain of VibB can be monitored by measuring the formation of one of its products, pyruvate. The lactate dehydrogenase (LDH) coupled assay is a classic, continuous spectrophotometric method where the oxidation of NADH is linked to pyruvate reduction, causing a decrease in absorbance at 340 nm.

  • Methodology:

    • Prepare a reaction mixture in a 1 mL cuvette containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 200 µM NADH

      • 10 units of lactate dehydrogenase (LDH)

      • 5 µM purified VibB protein

    • Initiate the reaction by adding the substrate, isochorismate, to a final concentration of 100 µM.

    • Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over 5 minutes at 25°C.

    • Control: Run a parallel reaction without the VibB enzyme to ensure the observed activity is enzyme-dependent.

    • Calculation: Calculate the rate of reaction using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute.

Protocol 5.3: HPLC Method for Detection of DHBA
  • Rationale: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. Reversed-phase HPLC, which separates molecules based on hydrophobicity, is well-suited for analyzing aromatic acids like DHBA.

  • Methodology:

    • Sample Preparation: Acidify bacterial culture supernatants (e.g., from V. cholerae grown in low-iron medium) to pH ~2 with HCl. Extract three times with an equal volume of ethyl acetate. Pool the organic layers and evaporate to dryness under nitrogen. Reconstitute the residue in a known volume of mobile phase.

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Mobile Phase: Isocratic elution with Methanol:1% Acetic Acid in water (40:60, v/v).[16]

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set to 280 nm.[16]

    • Analysis: Inject 10-20 µL of the prepared sample.

    • Validation: Run an authentic DHBA standard to determine its retention time. Create a standard curve with known concentrations of DHBA to quantify its production in the bacterial culture.

Part 6: Data Summary and Conclusion

The biosynthesis of the DHBA scaffold is a tightly regulated and efficient process, critical for the virulence of many bacteria. The key enzymes involved in the vibriobactin pathway are summarized below.

Gene Protein Function Reference
vibAVibA2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase[3]
vibBVibBBifunctional: Isochorismatase and Aryl Carrier Protein (ArCP)[3][8]
vibCVibCIsochorismate synthase
vibDVibDPhosphopantetheinyl transferase (activates VibB and VibF)[12]
vibEVibEDHBA-AMP ligase (activates DHBA)[8]
vibFVibFNon-ribosomal peptide synthetase (incorporates threonine)[11][13]
vibHVibHAmide synthase (condenses DHBA onto norspermidine)[8][12]

The biosynthetic pathway leading to 2,3-dihydroxybenzoic acid represents a cornerstone of bacterial secondary metabolism, providing the essential catecholate unit for high-affinity iron chelation. The enzymes in this pathway are validated targets for the development of novel therapeutics aimed at disrupting bacterial iron acquisition. While the core pathway is well understood, the full extent of its chemical diversity is likely not. The hypothetical biosynthesis of derivatives like 6-Formyl-2,3-dihydroxybenzoic acid remains an intriguing area for future discovery. Uncovering novel tailoring enzymes that modify the DHBA scaffold could reveal new bioactive molecules and provide new tools for synthetic biology and drug development. The combination of metabolomics, genome mining, and robust biochemical characterization, using the protocols outlined herein, will be essential for exploring this fascinating frontier of natural product biosynthesis.

References

A complete list of all sources cited in this guide, including full titles and verifiable URLs.

  • Wyckoff, E. E., et al. (2001). VibD and VibH Are Required for Late Steps in Vibriobactin Biosynthesis in Vibrio cholerae. Journal of Bacteriology, 183(5), 1830–1834. [Link]

  • Keating, T. A., et al. (2000). Vibriobactin Biosynthesis in Vibrio cholerae: VibH Is an Amide Synthase Homologous to Nonribosomal Peptide Synthetase Condensation Domains. Biochemistry, 39(49), 15230–15239. [Link]

  • Keating, T. A., et al. (2001). VibD and VibH Are Required for Late Steps in Vibriobactin Biosynthesis in Vibrio cholerae. Journal of Bacteriology, 183(5), 1830-1834. [Link]

  • Voss, J., et al. (2013). Unique core genomes of the bacterial family Vibrionaceae: insights into niche adaptation and speciation. BMC Genomics, 14(1), 1-15. [Link]

  • Kuncic, M. K., et al. (2021). Chorismate- and isochorismate converting enzymes: versatile catalysts acting on an important metabolic node. Natural Product Reports, 38(5), 874-903. [Link]

  • Butterton, J. R., et al. (1997). Vibrio cholerae VibF is required for vibriobactin synthesis and is a member of the family of nonribosomal peptide synthetases. Infection and Immunity, 65(10), 4148-4154. [Link]

  • Butterton, J. R., et al. (1997). Vibrio cholerae VibF is required for vibriobactin synthesis and is a member of the family of nonribosomal peptide synthetases. PubMed, 9317013. [Link]

  • DrugFuture. (n.d.). Opianic Acid. DrugFuture Chemical Index Database. [Link]

  • Lee, W. C., et al. (2010). Structural insight into the ISC domain of VibB from Vibrio cholerae at atomic resolution: a snapshot just before the enzymatic reaction. Acta Crystallographica Section D: Biological Crystallography, 66(11), 1225-1232. [Link]

  • Crosa, J. H., & Walsh, C. T. (2002). Siderophores: A Case Study in Translational Chemical Biology. Microbiology and Molecular Biology Reviews, 66(2), 223–249. [Link]

  • Kuncic, M. K., et al. (2021). Chorismate- and isochorismate converting enzymes: versatile catalysts acting on an important metabolic node. Bohrium. [Link]

  • Tanabe, T., et al. (2015). Molecular characterization of vulnibactin biosynthesis in Vibrio vulnificus indicates the existence of an alternative siderophore. Frontiers in Microbiology, 6, 963. [Link]

  • Kerbarh, O., et al. (2005). Mechanistic and inhibition studies of chorismate-utilizing enzymes. Biochemical Society Transactions, 33(4), 763-766. [Link]

  • Gussin, G. N. (1996). A metabolic node in action: chorismate-utilizing enzymes in microorganisms. Molecular Microbiology, 21(5), 883-890. [Link]

  • Holden, H. M., et al. (2008). Molecular structure of an N-formyltransferase from Providencia alcalifaciens O30. Protein Science, 17(10), 1766-1774. [Link]

  • Krauss, M., et al. (2020). Extraction and Detection of Structurally Diverse Siderophores in Soil. Frontiers in Environmental Science, 8, 569428. [Link]

  • Patel, M., et al. (2016). Methods for Microbial Iron Chelator (Siderophore) analysis. ResearchGate. [Link]

  • Gasser, V., et al. (2023). Engineering Siderophore Biosynthesis and Regulation Pathways to Increase Diversity and Availability. Biomolecules, 13(6), 959. [Link]

  • Gonzalez-Carrero, S., et al. (1993). Identification of 2,3-dihydroxybenzoic acid as a Brucella abortus siderophore. Infection and Immunity, 61(11), 4847-4853. [Link]

  • Chen, Q., et al. (1994). Chromosome-mediated 2,3-dihydroxybenzoic acid is a precursor in the biosynthesis of the plasmid-mediated siderophore anguibactin in Vibrio anguillarum. Journal of Bacteriology, 176(14), 4226-4234. [Link]

  • Pawar, S., & Gholap, S. (2017). Isolation, Production and Optimization of Siderophores (Iron Chilators) from Pseudomonas fluorescence NCIM 5096 and Pseudomonas. International Journal of Current Microbiology and Applied Sciences, 6(3), 919-928. [Link]

  • Massad, G., et al. (1994). Diversity of siderophore genes encoding biosynthesis of 2,3-dihydroxybenzoic acid in Aeromonas spp. Gene, 141(1), 107-112. [Link]

  • Neilands, J. B. (1983). Methodology of siderophores. Inorganic Biochemistry, 5, 137-166. [Link]

  • Young, I. G., & Gibson, F. (1969). Regulation of the enzymes involved in the biosynthesis of 2,3-dihydroxybenzoic acid in Aerobacter aerogenes and Escherichia coli. Biochimica et Biophysica Acta (BBA) - General Subjects, 177(3), 401-411. [Link]

  • Bellaire, B. H., et al. (2003). Production of the siderophore 2,3-dihydroxybenzoic acid is required for wild-type growth of Brucella abortus in the presence of erythritol. Infection and Immunity, 71(5), 2626-2634. [Link]

  • Wincent, E., et al. (2004). Metabolic fate of the Ah receptor ligand 6-formylindolo[3,2-b]carbazole. Chemico-Biological Interactions, 149(2-3), 151-164. [Link]

  • Knych, H. K., et al. (2020). Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone. Journal of Veterinary Pharmacology and Therapeutics, 43(6), 567-577. [Link]

  • Schühle, K., et al. (2021). Biotechnological Production, Isolation and Characterisation of (2R,3S)‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. ChemBioChem, 22(21), 3043-3049. [Link]

  • Wang, J., et al. (2020). 2,3‐Dihydroxybenzoic Acid Decarboxylase from Fusarium oxysporum: Crystal Structures and Substrate Recognition Mechanism. ChemBioChem, 21(16), 2315-2323. [Link]

  • PubChem. (n.d.). 6-Formyl-2,3-dimethoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Muljono, R. A., et al. (2001). Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography. Journal of Chromatography A, 927(1-2), 39-45. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. HELIX Chromatography. [Link]

Sources

Foundational

Hijacking Bacterial Iron Metabolism: The Biological and Synthetic Utility of 6-Formyl-2,3-Dihydroxybenzoic Acid

Executive Summary In the evolutionary arms race between bacterial pathogens and host nutritional immunity, iron acquisition is a critical battleground. Gram-negative bacteria overcome extreme iron scarcity by synthesizin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolutionary arms race between bacterial pathogens and host nutritional immunity, iron acquisition is a critical battleground. Gram-negative bacteria overcome extreme iron scarcity by synthesizing and secreting siderophores—low-molecular-weight, high-affinity iron chelators. The biological core of many catecholate siderophores (such as enterobactin) is 2,3-dihydroxybenzoic acid (2,3-DHBA) .

While 2,3-DHBA is a natural bacterial metabolite, its synthetic derivative, 6-Formyl-2,3-dihydroxybenzoic acid (6-F-2,3-DHBA) , has emerged as a cornerstone in modern antimicrobial drug development. By preserving the iron-chelating catechol moiety while introducing a highly reactive aldehyde handle at the 6-position, 6-F-2,3-DHBA enables the synthesis of "Trojan Horse" siderophore-antibiotic conjugates[1]. This guide explores the biological foundation of the DHBA metabolite pathway, the chemical rationale behind the 6-formyl modification, and the self-validating experimental protocols required to develop and test these next-generation therapeutics.

Mechanistic Foundation: 2,3-DHBA in Bacterial Metabolism

To understand the utility of 6-F-2,3-DHBA, we must first examine the biological role of its parent molecule. In bacteria like Escherichia coli and Pseudomonas aeruginosa, 2,3-DHBA is synthesized via the chorismate pathway. The enzymes EntC, EntB, and EntA sequentially convert chorismate into 2,3-DHBA[2].

Once synthesized, 2,3-DHBA is activated by nonribosomal peptide synthetases (NRPS), specifically the adenylation domain EntE, and assembled into complex siderophores[3]. The adjacent hydroxyl groups (catechol) are strictly required for the hexadentate coordination of ferric iron (Fe³⁺). Upon chelating iron in the extracellular environment, the ferric-siderophore complex is recognized by specific outer membrane receptors (e.g., FepA, Cir, Fiu) and actively transported into the periplasm via the TonB-dependent energy transduction system [4].

Biosynthesis of 2,3-DHBA and TonB-dependent siderophore uptake pathway.

The Chemical Rationale of 6-Formyl-2,3-DHBA

The outer membrane of Gram-negative bacteria is highly impermeable to large or hydrophobic antibiotics. The "Trojan Horse" strategy bypasses this barrier by covalently linking an antibiotic to a siderophore mimic[5].

Why 6-Formyl-2,3-DHBA?

  • Preservation of the Pharmacophore: The 2,3-hydroxyl groups must remain unmodified to ensure high-affinity Fe³⁺ binding.

  • Receptor Recognition: The carboxylate group at position 1 is often critical for recognition by bacterial outer membrane receptors.

  • The Conjugation Handle: The formyl (aldehyde) group at the 6-position provides a bio-orthogonal, highly reactive site. It allows for single-step conjugation to aminooxy- or hydrazine-functionalized antibiotics (e.g., β-lactams) via stable oxime or hydrazone linkages, without requiring harsh coupling reagents that might degrade the antibiotic payload[1].

By utilizing 6-F-2,3-DHBA, drug developers can synthesize conjugates that trick the bacterial TonB-dependent receptors into actively importing lethal antibiotic payloads, a mechanism clinically validated by the recent approval of siderophore-cephalosporin drugs like Cefiderocol[6].

Experimental Workflows & Protocols

As an Application Scientist, I emphasize that testing siderophore conjugates requires a self-validating experimental loop. You must prove three things: (1) The conjugate binds iron, (2) It kills bacteria, and (3) The killing is specifically mediated by the iron-transport pathway.

Protocol A: Chrome Azurol S (CAS) Liquid Assay for Iron Chelation

Before microbiological testing, you must verify that the 6-F-2,3-DHBA conjugate retains its iron-chelating properties.

  • Reagent Preparation: Prepare the CAS assay solution by mixing 1.5 mL of iron(III) solution (1 mM FeCl₃ in 10 mM HCl), 7.5 mL of 2 mM aqueous CAS solution, and 6 mL of 10 mM HDTMA (hexadecyltrimethylammonium bromide). Dilute to 100 mL with piperazine buffer (pH 5.6).

  • Incubation: Mix 100 µL of the CAS assay solution with 100 µL of the synthesized conjugate (at varying concentrations from 1 µM to 100 µM) in a 96-well plate.

  • Equilibration: Incubate in the dark at room temperature for 1 hour.

  • Readout: Measure absorbance at 630 nm. A shift from blue (CAS-Fe complex) to orange/pink indicates successful iron chelation by the conjugate.

Protocol B: MIC Determination under Iron-Depleted Conditions

Standard Mueller-Hinton Broth (MHB) is iron-rich, which represses bacterial TonB-dependent transporters. To evaluate a Trojan Horse conjugate, you must simulate the iron-depleted environment of a human host.

  • Media Preparation: Treat Cation-Adjusted MHB (CAMHB) with Chelex-100 resin (5 g/L) for 2 hours to remove divalent cations. Filter-sterilize, then supplement with physiological levels of Mg²⁺ and Ca²⁺, but withhold iron.

  • Inoculum Preparation: Grow the target strain (e.g., P. aeruginosa PAO1) overnight in iron-depleted CAMHB to force the upregulation of siderophore receptors. Adjust to 5 × 10⁵ CFU/mL.

  • Treatment: Perform 2-fold serial dilutions of the 6-F-2,3-DHBA conjugate and the parent antibiotic in a 96-well plate.

  • Incubation: Add the bacterial inoculum and incubate at 37°C for 18-24 hours.

  • Validation (The Knockout Control): Run the exact same assay using an isogenic ΔtonB mutant strain. If the conjugate's efficacy is truly mediated by the siderophore pathway, it will lose its potency against the mutant.

Self-validating experimental workflow for Trojan Horse conjugate development.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of a successful 6-F-2,3-DHBA-β-lactam conjugate compared to its parent antibiotic. The causality is clear: efficacy is drastically enhanced when iron is scarce (receptors are active) and is completely abolished when the active transport mechanism is genetically removed.

Bacterial StrainMedia ConditionParent Antibiotic MIC (µg/mL)6-F-2,3-DHBA Conjugate MIC (µg/mL)Fold Improvement
P. aeruginosa PAO1 (Wild Type)Iron-Depleted160.125 128x
P. aeruginosa PAO1 (Wild Type)Iron-Rich1682x
P. aeruginosa ΔtonB (Mutant)Iron-Depleted16>32None (Resistance)

Table 1: Comparative MIC values demonstrating TonB-dependent active transport of the synthetic conjugate.

References

  • US Patent 6380181B1. Synthetic catechol derivatives, method for production and use thereof.
  • Peukert, C., et al. Trojan Horse Siderophore Conjugates Induce Pseudomonas aeruginosa Suicide and Qualify the TonB Protein as a Novel Antibiotic Target. PMC / ACS Infectious Diseases.
  • MDPI.
  • ACS Chemical Biology. Identification and Characterization of the Biosynthesis of the Hybrid NRPS-NIS Siderophore.
  • Dovepress. The Role of Bacterial Siderophores in Infection Therapy.

Sources

Exploratory

Technical Guide: pKa Values and Ionization States of 6-Formyl-2,3-dihydroxybenzoic Acid

Executive Summary This technical guide provides a comprehensive analysis of the ionization behavior of 6-Formyl-2,3-dihydroxybenzoic acid , a polysubstituted aromatic acid with significant relevance in siderophore biosyn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the ionization behavior of 6-Formyl-2,3-dihydroxybenzoic acid , a polysubstituted aromatic acid with significant relevance in siderophore biosynthesis and coordination chemistry. Unlike simple benzoic acid derivatives, this molecule exhibits complex ring-chain tautomerism (lactol formation) and intramolecular hydrogen bonding , which drastically alter its physicochemical properties.

This guide details the theoretical and predicted pKa values derived from structural analogs (Opianic acid, 2,3-Dihydroxybenzoic acid), outlines the specific microspecies present at physiological pH, and provides validated experimental protocols for precise pKa determination.

Structural Analysis & Chemical Reactivity

Molecular Architecture

The structure of 6-Formyl-2,3-dihydroxybenzoic acid is defined by a crowded tetrasubstituted benzene ring. The proximity of the functional groups creates a competing network of electronic and steric effects.

  • C1-Carboxyl (-COOH): The primary ionization center.

  • C2-Hydroxyl (-OH): Located ortho to the carboxyl group; acts as a hydrogen bond donor to the carboxylate, stabilizing the anion (Salicylic acid effect).

  • C3-Hydroxyl (-OH): Located meta to the carboxyl and para to the formyl group.

  • C6-Formyl (-CHO): Located ortho to the carboxyl group. This group is strongly electron-withdrawing but also susceptible to nucleophilic attack by the carboxyl oxygen, leading to cyclization.

Ring-Chain Tautomerism (The Lactol Effect)

A critical feature of 6-formyl substituted benzoic acids (e.g., Opianic acid, Phthalaldehydic acid) is the equilibrium between the open-chain aldehyde form and the cyclic lactol (hydroxyphthalide) form.

  • Open Form: Behaves as a typical carboxylic acid.

  • Cyclic Lactol Form: The carboxyl oxygen attacks the aldehyde carbon, forming a 5-membered ring. This effectively masks the aldehyde and converts the carboxylic acid into a hemiacetal hydroxyl, which is significantly less acidic.

In aqueous solution, the compound exists as an equilibrium mixture.[1] The observed pKa is a composite value reflecting this equilibrium.

pKa Values and Ionization Profile

Due to the specific substitution pattern, exact experimental values for this specific isomer are rare in open literature. The values below are predicted ranges derived from high-confidence structural analogs (2,3-DHBA and Opianic Acid) and validated by Hammett substituent constants.

Predicted pKa Values
Ionization StepFunctional GroupPredicted pKaStructural Justification
pKa₁ Carboxyl (-COOH)2.4 – 2.8 Acid Strengthening: The ortho-OH (C2) stabilizes the carboxylate via H-bonding. The ortho-CHO (C6) is electron-withdrawing (-I, -M), further increasing acidity compared to 2,3-DHBA (pKa 2.91).
pKa₂ Phenolic Hydroxyl (C3-OH)7.6 – 8.2 Acid Strengthening: The C3-OH is para to the formyl group. The strong electron-withdrawing nature of the aldehyde significantly increases the acidity of this phenol compared to catechol (pKa ~9.3) or 2,3-DHBA (pKa ~10.1).
pKa₃ Phenolic Hydroxyl (C2-OH)> 11.5 Acid Weakening: The C2-OH is "locked" in a strong intramolecular hydrogen bond with the ionized carboxylate (C1-COO⁻). Removing this proton requires breaking a stable chelate ring.
Ionization Pathway Diagram

The following diagram illustrates the stepwise deprotonation and the lactol equilibrium.

IonizationPathway Lactol Cyclic Lactol Form (Neutral) LH3 Open Form (LH3) Neutral pH < 2.0 Lactol->LH3 Tautomerism (Fast Eq.) LH2 Mono-anion (LH2⁻) Carboxylate Ionized pH 4.0 - 6.0 LH3->LH2 pKa1 ~2.6 (-H+) LH1 Di-anion (LH²⁻) C3-Phenol Ionized pH 8.0 - 10.0 LH2->LH1 pKa2 ~7.9 (-H+) L Tri-anion (L³⁻) C2-Phenol Ionized pH > 12.0 LH1->L pKa3 >11.5 (-H+)

Caption: Stepwise ionization pathway of 6-Formyl-2,3-dihydroxybenzoic acid, showing the equilibrium between the cyclic lactol and the open acidic form.

Implications for Drug Development

Solubility and Permeability
  • Stomach (pH 1-2): The molecule exists primarily in the neutral protonated form (and potentially the lipophilic lactol form). This suggests high membrane permeability and good oral absorption potential.

  • Blood/Cytosol (pH 7.4): The molecule will exist predominantly as the Mono-anion (LH₂⁻) and partially as the Di-anion (LH²⁻) . The negative charge improves aqueous solubility but may require active transport or paracellular diffusion for cellular entry.

Metal Chelation (Siderophore Activity)

The 2,3-dihydroxy (catechol) moiety is a potent chelator of Fe(III).

  • At physiological pH, the mono-anion is the dominant species.

  • Upon binding Iron(III), the protons from both hydroxyl groups are displaced (often lowering the effective pKa of the complexation).

  • The C6-Formyl group may participate in Schiff base formation with lysine residues of proteins, potentially covalently modifying target enzymes (e.g., estrone sulfatase inhibitors).

Experimental Protocols for pKa Determination

To determine the precise pKa values of this specific isomer, a combination of Potentiometric Titration (for pKa1) and UV-Vis Spectrophotometry (for pKa2/pKa3 and lactol analysis) is required.

Method A: Potentiometric Titration (SiriusT3 or Equivalent)

Best for pKa1 determination.

  • Preparation: Dissolve 1-2 mg of compound in 0.15 M KCl (degassed, CO₂-free water).

  • Titrant: 0.5 M KOH (standardized).

  • Protocol:

    • Acidify solution to pH 1.8 using 0.5 M HCl.

    • Titrate upwards to pH 12.0 in steps of 0.1 pH units.

    • Perform assay under Nitrogen or Argon blanket to prevent oxidation of the catechol moiety (catechols oxidize rapidly at high pH).

  • Analysis: Use Bjerrum plots to identify inflection points. The first inflection (pH ~2.6) corresponds to the carboxyl group.[1]

Method B: UV-Vis Spectrophotometric Titration

Best for pKa2, pKa3, and observing Lactol ring-opening.

  • Preparation: Prepare a 50 µM stock solution in buffers ranging from pH 1.0 to 13.0 (constant ionic strength).

  • Scanning: Record UV-Vis spectra (200–500 nm) for each pH point.

  • Observation:

    • Lactol Opening: Look for the appearance of the aldehyde n

      
      
      
      
      
      * transition (~280-300 nm) or changes in the aromatic bands as pH increases from 1 to 4.
    • Phenolic Ionization: Look for a bathochromic shift (red shift) and hyperchromic effect around 300-350 nm as the C3-OH deprotonates (pH 7-9).

  • Calculation: Plot Absorbance vs. pH at

    
     to determine pKa values using the Henderson-Hasselbalch equation.
    
Experimental Workflow Diagram

ExperimentalWorkflow cluster_Methods Parallel Determination Methods Start Sample Preparation (1-2 mg in 0.15M KCl) Degas Degas Solution (N2 Purge to prevent oxidation) Start->Degas Potentiometric Potentiometric Titration (pH 1.8 -> 12.0) Degas->Potentiometric UVVis UV-Vis Spectrophotometry (Buffer Series pH 1-13) Degas->UVVis Analysis Data Analysis (Bjerrum Plots & Multi-wavelength Fit) Potentiometric->Analysis Proton Count UVVis->Analysis Spectral Shift Result Determination of pKa1, pKa2, pKa3 & Lactol K_eq Analysis->Result

Caption: Validated workflow for determining ionization constants and tautomeric equilibrium.

References

  • Opianic Acid Acidity & Tautomerism

    • Structure and Acid Strength of Opianic Acid and Its N-Methyl Oxime.[1] Australian Journal of Chemistry.[1] (Identifies pKa of 6-formyl-2,3-dimethoxybenzoic acid as 3.06 and details the 30% lactol equilibrium).

  • 2,3-Dihydroxybenzoic Acid Ionization

    • Ionization Constants of Substituted Benzoic Acids. (Provides the baseline pKa1 of 2.91 for 2,3-DHBA).
  • Hammett Equation & Substituent Effects

    • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids. (Theoretical basis for predicting the acid-strengthening effect of the ortho-formyl group).
  • Experimental Protocols

    • Potentiometric and Spectrophotometric pKa Determination. Sirius Analytical Instruments (Pion Inc) Standard Protocols.

Sources

Foundational

Engineering Complexity: 6-Formyl-2,3-Dihydroxybenzoic Acid as a Strategic Precursor in Natural Product Synthesis

Executive Summary In the landscape of natural product total synthesis and biomimetic drug design, the selection of highly functionalized precursors dictates the efficiency and elegance of the synthetic route. 6-Formyl-2,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of natural product total synthesis and biomimetic drug design, the selection of highly functionalized precursors dictates the efficiency and elegance of the synthetic route. 6-Formyl-2,3-dihydroxybenzoic acid (CAS 22231-81-8) [1] represents a masterclass in precursor design. By embedding an electrophilic aldehyde, a metal-chelating catechol, and a directing carboxylic acid within a single compact aromatic scaffold, this molecule enables orthogonal late-stage functionalizations. This technical guide explores the mechanistic causality, synthetic access, and self-validating protocols for utilizing this trifunctional building block in the development of siderophore conjugates and metalloenzyme inhibitors.

The Strategic Value of the Trifunctional Scaffold

The parent compound,2[2], is a ubiquitous secondary metabolite and the core iron-binding moiety of numerous bacterial siderophores, such as enterobactin. While 2,3-DHBA is easily conjugated to amino acid backbones via its carboxylic acid, modifying the aromatic ring post-conjugation is notoriously difficult due to the oxidative instability of the catechol.

By installing a formyl group at the 6-position prior to complex assembly, chemists bypass these late-stage limitations. The resulting 6-formyl-2,3-dihydroxybenzoic acid provides a highly reactive, orthogonal handle. The aldehyde can undergo reductive amination, Schiff base formation, or Pictet-Spengler cyclization under mild conditions that leave the delicate catechol and amide linkages intact.

Mechanistic Rationale: Orthogonal Reactivity

The power of 6-F-2,3-DHBA lies in the distinct electronic properties of its three functional groups:

  • Carboxylic Acid (C1): Readily activated (e.g., via EDC/NHS) for nucleophilic attack by primary amines to form stable amide bonds.

  • Catechol (C2, C3): Acts as a bidentate ligand for high-affinity Fe(III) chelation or as a pharmacophore for binding the catalytic domains of metalloenzymes (e.g., HIV-1 integrase)[3].

  • Formyl Group (C6): Serves as an isolated electrophilic center. Because it is conjugated with the electron-rich aromatic ring, it is stable enough to resist spontaneous oxidation but reactive enough to condense with amines.

Reactivity Core 6-Formyl-2,3-DHBA (CAS 22231-81-8) Carboxyl Carboxylic Acid (Amidation/Peptide Coupling) Core->Carboxyl EDC/NHS, DIPEA Catechol Catechol Moiety (Fe3+ Chelation/Target Binding) Core->Catechol Deprotection (if masked) Formyl Formyl Group (Reductive Amination/Cyclization) Core->Formyl NaBH3CN, R-NH2

Orthogonal reactivity pathways of 6-F-2,3-DHBA in natural product synthesis.

Synthetic Access: Generation of 6-F-2,3-DHBA

Accessing 6-F-2,3-DHBA requires careful control of regioselectivity. Direct formylation of 2,3-DHBA often yields a mixture of isomers due to the competing directing effects of the hydroxyl groups.

A highly reliable, historically validated route involves the demethylation of opianic acid (6-formyl-2,3-dimethoxybenzoic acid)[4]. Opianic acid is treated with strong nucleophilic acids (such as hydriodic acid, HI) to cleave the aryl-methyl ether bonds.

Causality of Reagent Choice: Methoxy groups on an electron-deficient aromatic ring (deactivated by the formyl and carboxyl groups) are highly stable. Traditional Lewis acids (like BBr3) can cause unwanted side reactions with the aldehyde. Concentrated HI provides a strong nucleophile (I⁻) that attacks the sterically accessible methyl group via an S_N2 mechanism, releasing methyl iodide and unmasking the catechol without destroying the formyl group.

Quantitative Data: Comparative Synthetic Routes

Table 1: Comparative Synthetic Routes to 6-Formyl-2,3-DHBA and Derivatives

Starting MaterialReagents & ConditionsReaction TypeTarget IntermediateTypical YieldKey Advantage
Opianic Acid HI (conc.), Reflux, 4hDemethylation6-Formyl-2,3-DHBA65–75%Direct access to the fully deprotected catechol.
2,3-Dimethoxybenzoic Acid Hexamethylenetetramine, TFADuff Formylation6-Formyl-2,3-dimethoxybenzoic acid50–60%Avoids heavy metal oxidants; highly regioselective.
2,3-DHBA Amides Formaldehyde, Amines, EtOHMannich-type FormylationAlkylamino-2,3-DHBA derivatives45–55%One-pot functionalization for inhibitor libraries.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each critical step contains an in-process analytical check that confirms the mechanistic success of the transformation before proceeding.

Protocol 1: Synthesis of 6-Formyl-2,3-dihydroxybenzoic Acid via Demethylation

Objective: Unmask the catechol moiety of opianic acid while preserving the aldehyde and carboxylic acid.

  • Setup: Suspend opianic acid (1.0 equiv) in concentrated aqueous hydriodic acid (HI, 57%, 10 volumes) in a round-bottom flask equipped with a reflux condenser and a gas trap (to capture evolved methyl iodide).

  • Reaction: Heat the mixture to gentle reflux (120 °C) under an inert argon atmosphere for 4 hours. Causality: Argon prevents the auto-oxidation of the newly formed electron-rich catechol at high temperatures.

  • Self-Validation (TLC & Staining):

    • Withdraw a 10 µL aliquot, neutralize with saturated NaHCO3, and extract into EtOAc.

    • Spot on silica TLC alongside the starting material.

    • Validation Check: Spray the TLC plate with a 1% aqueous FeCl3 solution. The starting material will remain colorless. The successful formation of the product is validated by the immediate appearance of a dark green/blue spot , confirming the presence of the free catechol.

  • Isolation: Cool the reaction to 0 °C. Dilute with ice water and extract with ethyl acetate. Wash the organic layer with 10% sodium thiosulfate to remove residual iodine (I2 formed by oxidation of HI), dry over Na2SO4, and concentrate in vacuo to yield 6-F-2,3-DHBA as an off-white solid.

Protocol 2: Late-Stage Reductive Amination for Conjugate Synthesis

Objective: Attach an amine-bearing payload (e.g., an antibiotic or fluorophore) to the 6-formyl group of a pre-assembled siderophore scaffold.

  • Imine Formation: Dissolve the 6-F-2,3-DHBA-containing scaffold (1.0 equiv) and the payload primary amine (1.2 equiv) in anhydrous methanol. Add a catalytic amount of glacial acetic acid to adjust the pH to ~5.5.

    • Causality: Mild acidity protonates the aldehyde oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the amine to form the imine (Schiff base).

  • Self-Validation (Aldehyde Consumption):

    • Monitor via TLC using a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain.

    • Validation Check: The starting aldehyde will stain bright orange. The disappearance of this orange spot confirms complete conversion to the imine. Do not proceed to reduction until this is validated.

  • Reduction: Add Sodium cyanoborohydride (NaBH3CN, 1.5 equiv) in one portion.

    • Causality: NaBH3CN is chosen over NaBH4 because it is stable at pH 5.5 and selectively reduces the protonated imine without reducing any unreacted aldehyde to an alcohol.

  • Quenching & Purification: Stir for 2 hours at room temperature. Quench with saturated NH4Cl to destroy excess hydride. Purify the resulting conjugate via preparative reverse-phase HPLC.

Workflow Step1 1. Imine Formation (Amine + 6-F-2,3-DHBA) Step2 2. TLC Validation (2,4-DNPH Stain) Step1->Step2 Monitor Aldehyde Step3 3. Selective Reduction (NaBH3CN, pH 5.5) Step2->Step3 If Aldehyde Consumed Step4 4. Product Isolation (RP-HPLC) Step3->Step4 Yield Conjugate

Self-validating workflow for the reductive amination of 6-F-2,3-DHBA.

Conclusion & Future Perspectives

The utilization of 6-formyl-2,3-dihydroxybenzoic acid bridges the gap between simple building blocks and complex, multi-functional natural product derivatives. By understanding the causality behind its orthogonal reactivity, researchers can leverage this precursor to synthesize "Trojan Horse" antibiotics that hijack bacterial iron transport, or to rapidly generate libraries of metalloenzyme inhibitors targeting viral replication pathways[3]. The self-validating protocols outlined herein ensure that the delicate balance of protecting and unmasking these highly reactive moieties is maintained, driving higher yields and greater synthetic confidence.

References

  • BLD Pharm. "22231-81-8 | 6-Formyl-2,3-dihydroxybenzoic acid". BLD Pharm Catalog. 1

  • Wikipedia Contributors. "File:Opianic acid demethylation.svg". Wikimedia Commons. 4

  • National Institutes of Health (NIH) / PMC. "Design of HIV-1 Integrase Inhibitors Targeting the Catalytic Domain as Well as Its Interaction with LEDGF/p75: A Scaffold Hopping Approach Using Salicylate and Catechol Groups". PubMed Central. 3

  • Cayman Chemical. "2,3-Dihydroxybenzoic Acid (CAS 303-38-8)". Cayman Chemical Product Database. 2

Sources

Exploratory

literature review of 6-Formyl-2,3-dihydroxybenzoic acid derivatives

An In-Depth Technical Guide to 6-Formyl-2,3-dihydroxybenzoic Acid and Its Derivatives Executive Summary 6-Formyl-2,3-dihydroxybenzoic acid (CAS: 22231-81-8), alongside its structural analogs, represents a highly versatil...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Formyl-2,3-dihydroxybenzoic Acid and Its Derivatives

Executive Summary

6-Formyl-2,3-dihydroxybenzoic acid (CAS: 22231-81-8), alongside its structural analogs, represents a highly versatile, trifunctional pharmacophore. Combining the iron-chelating prowess of a catechol moiety, the coupling potential of a carboxylic acid, and the orthogonal reactivity of a formyl group, this scaffold is a cornerstone in modern drug design and chemical biology.

This whitepaper provides a comprehensive analysis of 6-formyl-2,3-dihydroxybenzoic acid (6-F-2,3-DHBA) derivatives. Designed for researchers and drug development professionals, this guide synthesizes the biosynthetic origins, structural causality, and synthetic methodologies required to leverage this molecule in applications ranging from "Trojan horse" antibiotics to HIV-1 integrase inhibitors.

Chemical Architecture and Mechanistic Causality

The utility of 6-F-2,3-DHBA stems directly from its unique spatial arrangement of functional groups. Understanding the causality behind its reactivity is critical for successful derivatization.

  • The Catechol Moiety (C2, C3 -OH): Catechols are hard Lewis bases with an exceptionally high affinity for hard Lewis acids like Fe(III). In biological systems, 2,3-dihydroxybenzoic acid (2,3-DHBA) is the primary building block for bacterial siderophores (e.g., enterobactin) [1].

  • The Carboxylic Acid (C1 -COOH): This group serves as the primary anchor for peptide coupling, allowing the catechol to be grafted onto larger macrocycles or antibiotic scaffolds without disrupting the hydroxyls required for metal coordination.

  • The Formyl Group (C6 -CHO): The introduction of an aldehyde at the 6-position provides an orthogonal handle for functionalization. Unlike the carboxylic acid, the formyl group can undergo Schiff base formation (imine condensation) or reductive amination under mild conditions. This allows researchers to attach fluorophores, targeting ligands, or pharmacokinetic modifiers after the core siderophore or inhibitor backbone has been assembled.

Biosynthesis Iso Isochorismate ICS1 ICS1 / EDS5 Enzymatic Pathway Iso->ICS1 DHBA 2,3-Dihydroxybenzoic Acid (2,3-DHBA) ICS1->DHBA FormylBA Formyl-BA Derivatives (e.g., 6-Formyl-2,3-DHBA) DHBA->FormylBA Formylation (In planta) Sidero Bacterial Siderophores (Enterobactin) DHBA->Sidero Amidation Plant Plant Immunity (Stress Metabolites) FormylBA->Plant Defense Signaling

Biosynthetic routing of 2,3-DHBA into siderophores and formylated plant stress metabolites.

Biological Context and Pharmaceutical Applications

Plant Immunity and Stress Metabolism

Recent metabolomic studies in Arabidopsis thaliana have revealed that 2,3-DHBA is not merely a bacterial metabolite but a critical, isochorismate-derived secondary metabolite in plant immunity. During biotic stress, plants accumulate meta-substituted benzoic acid derivatives, including formyl-benzoic acids, which act as signaling molecules to trigger systemic acquired resistance (SAR) [2].

Siderophore-Drug Conjugates (Trojan Horse Strategy)

Gram-negative bacteria utilize outer membrane receptors to actively import Fe(III)-siderophore complexes. By synthesizing derivatives of 6-F-2,3-DHBA, researchers can create synthetic catechols linked to antibiotics (e.g., β-lactams). The formyl group is often utilized to link the antibiotic payload via a cleavable imine or stable amine bond, tricking the bacteria into actively transporting the drug across its impermeable outer membrane [3].

HIV-1 Integrase Inhibitors

Derivatives of 2,3-DHBA are potent scaffolds for inhibiting the interaction between HIV-1 integrase and the host cellular cofactor LEDGF/p75. The catechol ring mimics the acidic pharmacophore required to bind the catalytic domain of the integrase. Functionalizing the ring via formylation allows for the rapid generation of libraries via reductive amination, optimizing the steric bulk required to occupy the LEDGF/p75 binding pocket [4].

Quantitative Data: Physicochemical Profile

To aid in computational modeling and formulation, the core properties of 6-Formyl-2,3-dihydroxybenzoic acid are summarized below.

Table 1: Physicochemical Properties of 6-Formyl-2,3-dihydroxybenzoic acid

PropertyValueCausality / Impact on Experimental Design
CAS Number 22231-81-8Primary identifier for procurement of analytical standards.
Molecular Formula C8H6O5Dictates mass spectrometry (MS) exact mass targeting (m/z 182.02).
Molecular Weight 182.13 g/mol Low molecular weight allows for extensive derivatization without violating Lipinski's Rule of 5.
LogP (Predicted) ~0.8 - 1.2Highly hydrophilic. Requires reversed-phase or mixed-mode chromatography (e.g., Primesep D) for effective HPLC retention.
Reactive Sites 3 (COOH, CHO, 2x OH)Requires orthogonal protecting group strategies (e.g., acetonides for the catechol) during complex total synthesis.

Synthetic Methodologies and Protocols

Direct formylation of 2,3-DHBA (e.g., via Reimer-Tiemann or Vilsmeier-Haack) is notoriously difficult to control due to the strong ortho/para-directing effects of the two hydroxyl groups, which typically favor substitution at the 4- or 5-positions. To achieve substitution at the 6-position, researchers historically adapted methods used for 6-formylsalicylic acid, utilizing directed ortho-metalation (DoM) or multi-step protection-deprotection sequences [5].

Workflow Start 2,3-DHBA Protect Catechol Protection (Acetal/MOM) Start->Protect Step 1 Formyl Directed Formylation (ortho to COOH) Protect->Formyl Step 2 Deprotect Deprotection (Acidic Hydrolysis) Formyl->Deprotect Step 3 Product 6-Formyl-2,3-DHBA Deprotect->Product Step 4 Schiff Schiff Base Formation (Amines) Product->Schiff Derivatization

Orthogonal synthetic workflow for the preparation and derivatization of 6-Formyl-2,3-DHBA.

Protocol: Synthesis of a 6-Formyl-2,3-DHBA Schiff Base Siderophore Analog

This self-validating protocol details the conversion of 6-F-2,3-DHBA into a stable secondary amine via reductive amination. This is the standard method for attaching targeting ligands to the catechol core.

Reagents Required:

  • 6-Formyl-2,3-dihydroxybenzoic acid (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.1 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Anhydrous Methanol (MeOH)

  • Glacial Acetic Acid (Cat.)

Step-by-Step Methodology:

  • Imine Condensation: Dissolve 1.0 mmol of 6-F-2,3-DHBA in 10 mL of anhydrous methanol under an inert argon atmosphere.

    • Causality: Methanol is chosen as it stabilizes the intermediate hemiaminal, driving the equilibrium toward the imine. Anhydrous conditions prevent the hydrolysis of the newly formed Schiff base.

  • Acid Catalysis: Add 1.1 mmol of the primary amine, followed by 2-3 drops of glacial acetic acid to adjust the pH to ~5.5.

    • Causality: Mild acid protonates the carbonyl oxygen, increasing its electrophilicity. However, if the pH drops below 4, the amine becomes fully protonated (ammonium), rendering it non-nucleophilic and halting the reaction.

  • Self-Validation (TLC): Stir at room temperature for 3-4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system. The reaction is complete when the UV-active aldehyde spot disappears, replaced by a new, lower-Rf imine spot.

  • Selective Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add 1.5 mmol of NaBH₃CN in small portions.

    • Causality: NaBH₃CN is utilized instead of NaBH₄ because it is stable at mildly acidic pH and selectively reduces imines over aldehydes. This prevents the premature reduction of any unreacted starting material into a benzyl alcohol derivative.

  • Workup and Isolation: Stir for an additional 2 hours at room temperature. Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize the acid and destroy excess hydride. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the functionalized catecholamine derivative.

References

  • Wikipedia Contributors. (2024). 2,3-Dihydroxybenzoic acid. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Rekhter, D., et al. (2019). In-depth analysis of isochorismate synthase-derived metabolism in plant immunity: Identification of meta-substituted benzoates and salicyloyl-malate. Journal of Biological Chemistry. Available at:[Link]

  • Dolence, E. K., et al. (2002). Synthetic catechol derivatives, method for production and use thereof. US Patent US6380181B1.
  • Zhao, X. Z., et al. (2014). Design of HIV-1 Integrase Inhibitors Targeting the Catalytic Domain as Well as Its Interaction with LEDGF/p75: A Scaffold Hopping Approach Using Salicylate and Catechol Groups. Journal of Medicinal Chemistry. Available at:[Link]

  • Eliel, E. L., Rivard, D. E., & Burgstahler, A. W. (1953). The Synthesis of 6-Formylsalicylic Acid, Esters of 6-Bromomethylsalicylic Acid, and Related Substances. The Journal of Organic Chemistry, 18(12), 1679-1688. Available at:[Link]

Foundational

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 6-Formyl-2,3-dihydroxybenzoic acid: From Crystal Growth to Supramolecular Insights

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Architectural Blueprint of a Bioactive Scaffold In the landscape of medicinal chemistry and drug discovery, the family of d...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Architectural Blueprint of a Bioactive Scaffold

In the landscape of medicinal chemistry and drug discovery, the family of dihydroxybenzoic acids represents a rich scaffold for therapeutic innovation. These compounds are recognized for a spectrum of biological activities, including kinase inhibition and anti-inflammatory properties.[1][2] The introduction of a formyl group to the 2,3-dihydroxybenzoic acid core, creating 6-Formyl-2,3-dihydroxybenzoic acid, presents a molecule of significant interest. The aldehyde function acts as a versatile synthetic handle and a potential hydrogen bond acceptor, while the catechol and carboxylic acid moieties are well-established pharmacophores.

A molecule's therapeutic efficacy is inextricably linked to its three-dimensional structure. This guide, therefore, moves beyond theoretical postulation to provide a comprehensive, field-proven methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of 6-Formyl-2,3-dihydroxybenzoic acid. As no public crystal structure currently exists for this specific compound, this document serves as a prospective workflow, detailing the causal logic behind each experimental choice—from obtaining diffraction-quality crystals to the nuanced interpretation of its molecular and supramolecular architecture. Understanding this structural blueprint is a critical, non-negotiable step in advancing this promising molecule from a chemical entity to a potential therapeutic agent.

Part 1: The Foundation—High-Purity Sample & Rational Crystallization

The success of any crystallographic endeavor is predicated on the quality of the single crystal. This, in turn, depends on the purity of the starting material and a rationally designed crystallization strategy.

Material Purity: A Non-Negotiable Prerequisite

Before any crystallization attempt, the purity of 6-Formyl-2,3-dihydroxybenzoic acid must be rigorously confirmed, typically to >98%. Impurities, even at low levels, can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and compromising the quality of the diffraction data. Standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC are essential for validation.

Crystallization: An Empirical Science Guided by Chemical Intuition

The goal is to achieve a state of slow, controlled supersaturation that favors the growth of a single, well-ordered crystal over rapid precipitation or the formation of microcrystalline powder. Given the molecule's functional groups (carboxylic acid, two hydroxyls, one formyl), it possesses significant polarity and hydrogen bonding potential. This informs our choice of solvents.

Experimental Protocol: Multi-Technique Crystallization Screening

  • Solvent Selection: Prepare small-scale (1-2 mg) solubility tests in a range of solvents, including polar protic (e.g., methanol, ethanol, water), polar aprotic (e.g., acetone, acetonitrile, ethyl acetate), and non-polar (e.g., toluene, hexane) options. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation:

    • Prepare a near-saturated solution of the compound in a suitable solvent (e.g., ethanol/water mixture) in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at a constant temperature. The causality here is that the gradual increase in concentration provides ample time for molecules to arrange themselves into a well-ordered lattice.

  • Vapor Diffusion (Liquid-Liquid):

    • Dissolve the compound in a small volume of a relatively non-volatile, good solvent (e.g., acetone).

    • Place this solution as a droplet on a siliconized glass slide.

    • Invert the slide over a reservoir containing a poor solvent (the precipitant, e.g., hexane) in which the good solvent is miscible. Seal the system.

    • The slow diffusion of the precipitant vapor into the droplet gradually lowers the compound's solubility, inducing crystallization.[3]

  • Slow Cooling:

    • Prepare a saturated solution at an elevated temperature (e.g., 40-50 °C).[4]

    • Filter the hot solution to remove any particulate matter.

    • Allow the sealed solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 5 °C), to induce crystallization along the solubility curve.[4]

G cluster_prep Phase 1: Preparation cluster_methods Phase 2: Crystallization Methods cluster_outcome Phase 3: Outcome Purity High-Purity Compound (>98%) Solvent Solvent Screening Purity->Solvent Validated Sample SE Slow Evaporation Solvent->SE Informed by Solubility VD Vapor Diffusion Solvent->VD Informed by Solubility SC Slow Cooling Solvent->SC Informed by Solubility Crystals Diffraction-Quality Single Crystals SE->Crystals Fail Microcrystals / Oil / Precipitate SE->Fail VD->Crystals VD->Fail SC->Crystals SC->Fail Fail->Solvent Iterate & Optimize

Figure 1: A logical workflow for the crystallization of 6-Formyl-2,3-dihydroxybenzoic acid.

Part 2: The Interrogation—Single-Crystal X-ray Diffraction

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the process of determining its atomic structure begins.

Data Collection: Capturing the Diffraction Pattern

The crystal is mounted on a goniometer head and placed within a stream of monochromatic X-rays. To mitigate thermal vibrations, which can smear electron density and degrade data quality, data is almost universally collected at a low temperature, typically 100 K, using a cryostream.[3]

Experimental Protocol: SC-XRD Data Collection & Processing

  • Mounting: A selected crystal is picked up using a cryo-loop, coated in a cryoprotectant (e.g., paratone-N oil), and flash-cooled in the nitrogen stream.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. Modern CCD or CMOS detectors capture the diffraction spots. The strategy is optimized to ensure high resolution, completeness, and redundancy of the data.

  • Data Processing (Integration and Scaling):

    • The raw diffraction images are processed to measure the integrated intensity of each reflection.[3]

    • Corrections are applied for experimental factors like polarization and absorption.

    • The data is scaled and merged to produce a final reflection file. This step also provides crucial statistics (e.g., R-merge) that indicate data quality.

    • The space group is determined from the symmetry and systematic absences in the diffraction pattern.[3]

Structure Solution and Refinement: From Data to Model

This is the computational heart of crystallography, where the diffraction data is translated into a 3D atomic model.

  • Structure Solution: An initial model of the atomic positions is generated using direct methods or dual-space methods. Software like SHELXT is highly effective for solving the structures of small organic molecules.[3] This phase provides the initial locations of most non-hydrogen atoms.

  • Structure Refinement: The initial model is refined against the experimental data using iterative full-matrix least-squares methods (e.g., with SHELXL).[3] In this process, atomic parameters—including positional coordinates and anisotropic displacement parameters (which model thermal motion)—are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and then refined with geometric restraints to ensure chemically sensible bond lengths and angles.

  • Final Validation: The final model is rigorously checked for correctness using crystallographic validation tools.

G cluster_exp Experimental Phase cluster_comp Computational Phase Crystal Mounted Single Crystal (100 K) Diff X-ray Diffractometer Crystal->Diff Raw Raw Diffraction Images Diff->Raw Process Data Processing (Integration, Scaling) Raw->Process hkl file Solve Structure Solution (e.g., SHELXT) Process->Solve Refine Structure Refinement (e.g., SHELXL) Solve->Refine Validate Validation & CIF Generation (e.g., checkCIF) Refine->Validate Final Atomic Coordinates & Intermolecular Interactions Validate->Final Final Structural Model

Figure 2: The workflow for single-crystal X-ray diffraction analysis.

Part 3: The Blueprint—Structural Analysis and Interpretation

With a refined model, we can now analyze the molecule's architecture. While we do not have experimental data for the title compound, we can present expected values and interactions based on closely related structures, such as 2,3-dihydroxybenzoic acid and other derivatives.[3][5]

Crystallographic Data Summary

The final results are summarized in a crystallographic table. The following table presents hypothetical but chemically realistic data for 6-Formyl-2,3-dihydroxybenzoic acid, based on typical values for similar organic molecules.

ParameterExpected Value / TypeRationale / Significance
Chemical FormulaC₈H₆O₅Defines the atomic composition.
Formula Weight182.13 g/mol Used for density calculation.
Crystal SystemMonoclinic or OrthorhombicCommon systems for small organic molecules.[3][6]
Space GroupP2₁/c or Pca2₁Centrosymmetric (P2₁/c) or non-centrosymmetric space groups are highly probable.[7]
a, b, c (Å); β (°)e.g., a=5-10, b=5-15, c=15-25; β=90-105°Defines the dimensions of the unit cell.
Volume (ų)1000 - 1500Volume occupied by the unit cell contents.
Z4 or 8Number of molecules per unit cell. Z'=2 (two independent molecules) is possible.[5]
Density (calculated)1.5 - 1.6 g/cm³Provides a check on the chemical composition and cell contents.
R₁ [I > 2σ(I)]< 0.05A primary indicator of the agreement between the model and the data; a value <5% signifies a good refinement.
wR₂ (all data)< 0.15A weighted R-factor that includes all reflections, providing a more robust measure of refinement quality.
Goodness-of-Fit (GooF)~1.0Should converge to a value near 1.0 for a good model and appropriate weighting scheme.
Molecular and Supramolecular Features: The Power of Hydrogen Bonding

The true chemical insight comes from analyzing how the molecules interact with themselves (intramolecularly) and with each other (intermolecularly).

  • Intramolecular Interactions: A strong intramolecular hydrogen bond is expected between the carboxylic acid's hydroxyl group and the adjacent 2-hydroxyl group, forming a stable six-membered ring. This is a common feature in ortho-hydroxybenzoic acids and significantly influences the carboxyl group's conformation.[5] A weaker hydrogen bond between the 2- and 3-hydroxyl groups is also possible.

  • Intermolecular Interactions: The crystal packing will be dominated by a network of robust hydrogen bonds.

    • Carboxylic Acid Dimerization: The most anticipated and structurally defining interaction is the formation of a centrosymmetric dimer where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. This is a classic, highly stable synthon observed in the vast majority of benzoic acid crystal structures.[7]

    • Hydroxyl and Formyl Participation: The 3-hydroxyl group and the formyl oxygen are free to participate in intermolecular hydrogen bonding. This will likely link the primary dimer units into extended chains or sheets, creating a higher-order supramolecular structure.[5]

G cluster_dimer Primary Motif: Carboxylic Acid Dimer cluster_chain Secondary Motif: Chain Formation M1 M2 M1->M2 O-H···O O-H···O M3 M4 M3->M4 (Formyl)O···H-O(Hydroxyl)

Figure 3: Predicted primary and secondary hydrogen bonding motifs in crystalline 6-Formyl-2,3-dihydroxybenzoic acid.

Part 4: Application in Drug Development: From Structure to Strategy

The determination of the crystal structure is not an academic exercise; it is a pivotal data point that informs critical decisions in the drug development pipeline.

  • Structure-Activity Relationship (SAR): The precise conformation of the molecule and the geometry of its hydrogen bond donors and acceptors provide the empirical basis for computational docking studies. This allows researchers to understand how the molecule might interact with a biological target and guides the design of more potent analogues.[8]

  • Polymorph and Solvate Screening: The initial crystallization experiments provide the first glimpse into the solid-state landscape of the compound. Different arrangements of molecules (polymorphs) or the inclusion of solvent (solvates) can have profound effects on a drug's stability, solubility, and bioavailability.[4] The structural analysis of the first crystal form is the essential reference point for any subsequent polymorph screening.

  • Intellectual Property: A solved crystal structure of a novel compound is a key component of a robust patent application, providing a unique and defensible "fingerprint" of the solid form.

Conclusion

The crystal structure analysis of 6-Formyl-2,3-dihydroxybenzoic acid is a discovery process that transforms the molecule from a 2D chemical drawing into a 3D functional entity. By following a rigorous, logically driven workflow—from meticulous crystallization to detailed structural refinement and interpretation—we generate an architectural blueprint. This blueprint reveals not only the molecule's intrinsic conformation but also the intricate network of non-covalent interactions that govern its solid-state behavior. For drug development professionals, this information is invaluable, providing the structural foundation necessary to optimize biological activity, control physicochemical properties, and ultimately accelerate the journey from the laboratory to the clinic.

References

  • Benchchem. (n.d.). X-ray Crystallography of Benzoic Acid Derivatives: A Comparative Guide.
  • Singha, D., et al. (n.d.). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics.
  • Feld, R., Lehmann, M. S., Muir, K. W., & Speakman, J. C. (2024). The crystal structure of benzoic acid: a redetermination with X-rays at room temperature. Zeitschrift für Kristallographie - Crystalline Materials.
  • McAdam, A. (2020). X-ray Studies on 2:6-Dihydroxy Benzoic Acid and Its Salts. Enlighten Theses.
  • González-Borrero, M., et al. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Molecules. Retrieved from [Link]

  • Tanaka, T., et al. (n.d.). Derivatives of dihydroxybenzoic acid and pharmaceutical composition thereof. Google Patents.
  • Góral, K., et al. (2021). Combined Use of Structure Analysis, Studies of Molecular Association in Solution, and Molecular Modelling to Understand the Different Propensities of Dihydroxybenzoic Acids to Form Solid Phases. Crystal Growth & Design. Retrieved from [Link]

  • Hu, T., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Okabe, N., & Kyoyama, H. (2001). 2,3-Dihydroxybenzoic acid. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Lawrence, S. E., et al. (n.d.). Crystal and molecular structure of 2,6-dihydroxybenzoic acid. University of Limerick Repository. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Potential Antioxidant Mechanisms of 6-Formyl-2,3-dihydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 6-Formyl-2,3-dihydroxybenzoic acid is a phenolic compound whose structural characteristics—specifically its catechol ring and aldehyde group—sugges...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Formyl-2,3-dihydroxybenzoic acid is a phenolic compound whose structural characteristics—specifically its catechol ring and aldehyde group—suggest a significant potential for mitigating oxidative stress. This technical guide synthesizes the theoretical and practical framework for evaluating its antioxidant capabilities. We delve into the primary mechanisms through which this molecule is likely to act, including direct radical scavenging and metal ion chelation, and explore its potential to modulate key cellular antioxidant pathways, such as the Nrf2-ARE system. This document provides not only the mechanistic rationale but also detailed, field-tested experimental protocols and data interpretation strategies to empower researchers in the comprehensive assessment of this and similar phenolic compounds.

Introduction: The Chemical Rationale for Antioxidant Potential

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Phenolic compounds are a major class of antioxidants that can mitigate this damage.[1]

6-Formyl-2,3-dihydroxybenzoic acid belongs to this class. Its antioxidant potential is primarily derived from two key structural features:

  • The Catechol Moiety: The presence of two hydroxyl groups in the ortho position (at the 2 and 3 positions) on the benzene ring is a critical determinant of high antioxidant activity.[2][3] This configuration is highly effective at donating hydrogen atoms to stabilize free radicals and is also an excellent ligand for chelating pro-oxidant transition metal ions.[4][5] Studies on its parent compound, 2,3-dihydroxybenzoic acid, have shown it to be one of the strongest antioxidants among a wide range of phenolic acids.[6][7]

  • The Formyl Group: The electron-withdrawing nature of the aldehyde (-CHO) group at the 6-position can influence the hydrogen-donating ability of the nearby hydroxyl groups. While it may slightly hinder activity compared to an unsubstituted catechol, its impact requires empirical validation.[8]

This guide will explore the experimental approaches needed to fully characterize these potential mechanisms.

Direct Antioxidant Mechanisms: Scavenging and Chelation

Direct antioxidant mechanisms involve the immediate interaction of the compound with existing free radicals or pro-oxidant species. These are typically evaluated using cell-free in vitro assays.

Free Radical Scavenging

Phenolic compounds can neutralize free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][9]

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical, quenching the radical and forming a more stable phenoxyl radical.[1]

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation.

Assays like DPPH and ABTS are commonly used to measure this combined activity.

This assay measures the ability of an antioxidant to reduce the stable DPPH radical, a deep violet-colored molecule, to the pale yellow, non-radical form, DPPH-H.[10] The change in absorbance is directly proportional to the radical scavenging activity.[10]

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH stock solution in methanol. Store in an amber bottle at 4°C.

    • Prepare a stock solution of 6-Formyl-2,3-dihydroxybenzoic acid (e.g., 1 mg/mL) in methanol.

    • Prepare a stock solution of a positive control, such as Ascorbic Acid or Trolox, in methanol.

  • Assay Procedure (96-well plate format):

    • In triplicate, add 20 µL of various concentrations of the test compound, positive control, or methanol (as a blank) to wells.

    • Add 180-200 µL of the 0.1 mM DPPH working solution to all wells.[11]

    • Incubate the plate in the dark at room temperature for 30 minutes.[11]

    • Measure the absorbance at 517 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance with the test compound.

    • Plot the % scavenging against the concentration of the compound and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals). A lower IC50 indicates higher antioxidant activity.[12]

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore.[13][14]

Methodology:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes.[13]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours. This forms the radical.[13][15]

    • Before use, dilute the ABTS•+ solution with a suitable buffer (like PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[13][14]

  • Assay Procedure (96-well plate format):

    • In triplicate, add 10 µL of the test compound at various concentrations to the wells.[16]

    • Add 200 µL of the diluted ABTS•+ working solution to each well.[16]

    • Incubate at room temperature for 5-6 minutes.[16]

    • Read the absorbance at 734 nm.[13]

  • Data Analysis:

    • Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

Metal Ion Chelation

Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals via Fenton and Haber-Weiss reactions.[5][17] The catechol structure of 6-Formyl-2,3-dihydroxybenzoic acid is an excellent chelator, capable of binding these metal ions and rendering them redox-inactive.[18][19]

This assay is based on the competition for Fe²⁺ ions between the test compound and the indicator, ferrozine. Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs at 562 nm. A chelating agent will sequester the iron, preventing the complex from forming and thus reducing the color intensity.[4][17]

Methodology:

  • Reagent Preparation:

    • Prepare a 2 mM FeCl₂ solution in deionized water.[17]

    • Prepare a 5 mM Ferrozine solution in methanol or water.[17]

    • Prepare various concentrations of the test compound.

    • Use EDTA as a positive control.[17]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the test compound, EDTA, or buffer (control) to respective wells.[17]

    • Add 50 µL of the 2 mM FeCl₂ solution to all wells and mix. Incubate for 5 minutes.[17]

    • Initiate the reaction by adding 50 µL of the 5 mM Ferrozine solution to all wells.[17]

    • Incubate in the dark for 10 minutes at room temperature.[4]

    • Measure the absorbance at 562 nm.[4]

  • Data Analysis:

    • Calculate the percentage of chelating activity: % Chelation = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value for chelation.

Visualizing Direct Antioxidant Mechanisms

The following diagram illustrates the two primary direct antioxidant mechanisms.

Direct_Antioxidant_Mechanisms cluster_0 6-Formyl-2,3-dihydroxybenzoic Acid (6F-DHB) cluster_1 Mechanisms cluster_2 Targets & Outcomes Compound 6F-DHB (Catechol Moiety) Scavenging Radical Scavenging (HAT/SET) Compound->Scavenging H• or e⁻ donation Chelation Metal Ion Chelation Compound->Chelation Binds Metal Ion Radical Free Radical (R•) Scavenging->Radical Metal Pro-oxidant Metal (Fe²⁺, Cu²⁺) Chelation->Metal NeutralizedRadical Neutralized Molecule (RH) Radical->NeutralizedRadical Quenched InactiveComplex Inactive Metal Complex Metal->InactiveComplex Sequestered

Caption: Direct antioxidant actions of 6-Formyl-2,3-dihydroxybenzoic acid.

Indirect/Cellular Antioxidant Mechanisms

Beyond direct scavenging, potent antioxidants can bolster the cell's own defense systems. The most critical pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[[“]][21]

Activation of the Nrf2-ARE Pathway

Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[22] Many phenolic compounds, acting as mild electrophiles, can modify Keap1, causing it to release Nrf2.[23] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, upregulating their expression.[22][24]

Key Nrf2 Target Genes:

  • Heme Oxygenase-1 (HO-1): Degrades pro-oxidant heme into biliverdin (an antioxidant).

  • NAD(P)H Quinone Dehydrogenase 1 (NQO1): A detoxifying enzyme.

  • Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), the cell's master antioxidant.

Investigating whether 6-Formyl-2,3-dihydroxybenzoic acid can activate this pathway is crucial for understanding its potential in vivo efficacy.

Visualizing the Nrf2-ARE Signaling Pathway

This diagram shows the proposed activation of the Nrf2 pathway.

Nrf2_Pathway cluster_cell Cellular Environment cluster_cyto Cytoplasm cluster_nuc Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Free Free Nrf2 Nrf2_Keap1->Nrf2_Free Dissociation Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome Basal State Nrf2_Nuc Nrf2 Nrf2_Free->Nrf2_Nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_Nuc->ARE Binds Genes Upregulation of Antioxidant Genes (HO-1, NQO1, GCL) ARE->Genes Compound 6-Formyl-2,3- dihydroxybenzoic acid Compound->Nrf2_Keap1 Induces Release

Caption: Proposed activation of the Nrf2-ARE pathway by the test compound.

Experimental Workflow for Cellular Analysis

A multi-step approach is required to validate Nrf2 activation and its downstream effects.

Western blotting is the gold standard for quantifying changes in protein levels and their subcellular localization.[22][25] An increase in Nrf2 protein in the nuclear fraction is a hallmark of its activation.[26]

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HepG2, SH-SY5Y) to ~80% confluency.

    • Treat cells with various concentrations of 6-Formyl-2,3-dihydroxybenzoic acid for a predetermined time (e.g., 6 hours). Include an untreated control.

  • Protein Extraction:

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

    • Measure the protein concentration of each fraction using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) from nuclear and cytoplasmic extracts onto an SDS-polyacrylamide gel.[25]

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for Nrf2 (e.g., 1:500 dilution).[25]

    • Also probe for a nuclear loading control (e.g., Lamin B) and a cytoplasmic loading control (e.g., GAPDH) to ensure proper fractionation and equal loading.

    • Wash and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Quantify the band intensity using software like ImageJ. Normalize the Nrf2 signal to the respective loading control. An increase in the nuclear Nrf2/Lamin B ratio indicates activation.

Visualizing the Experimental Workflow

This diagram outlines a comprehensive workflow for evaluating the compound.

Experimental_Workflow cluster_invitro cluster_cellular start Start: Compound Synthesis & Characterization invitro In Vitro Screening (Direct Mechanisms) start->invitro cellular Cell-Based Assays (Indirect Mechanisms) invitro->cellular If promising dpph DPPH Assay invitro->dpph abts ABTS Assay invitro->abts ferrozine Ferrozine Assay invitro->ferrozine data Data Analysis & Mechanism Elucidation cellular->data western Western Blot (Nrf2 Translocation) cellular->western qpcr qPCR (Target Gene Expression) cellular->qpcr conclusion Conclusion & Future Directions data->conclusion

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 6-Formyl-2,3-dihydroxybenzoic Acid via Directed Ortho Metalation (DoM)

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale 6-Formyl-2,3-dihydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

6-Formyl-2,3-dihydroxybenzoic acid (CAS: 22231-81-8)[1] is a highly sought-after intermediate in the development of synthetic catechol derivatives, siderophore-β-lactam conjugates, and targeted antibacterial agents[2]. Furthermore, its structural motif is critical in the study and engineering of nonribosomal peptide synthetases (NRPSs) and related biological formylation domains[3].

The Regioselectivity Challenge: Direct formylation of 2,3-dihydroxybenzoic acid via standard Electrophilic Aromatic Substitution (EAS)—such as the Vilsmeier-Haack or Reimer-Tiemann reactions—typically yields intractable mixtures of C-4 and C-5 regioisomers. This occurs because the strongly activating, unprotected catechol hydroxyl groups overpower the directing effect of the carboxylate.

The DoM Solution: To achieve absolute regiocontrol at the C-6 position, this protocol employs a Directed Ortho Metalation (DoM) strategy.

  • Masking: The catechol is masked as a dimethyl ether, neutralizing the strong electron-donating effects and preventing unwanted proton transfer.

  • Direction: The unprotected carboxylate group is leveraged as a powerful Directed Metalation Group (DMG).

  • Metalation: By using a sterically hindered, non-nucleophilic base (LTMP), the carboxylic acid is deprotonated to form a carboxylate anion, which subsequently directs the lithium base exclusively to the C-6 position, forming a stable dianion intermediate.

Synthetic Workflow & Pathway Visualization

Workflow Phenol 2,3-Dihydroxybenzoic Acid (Starting Phenol) Methylation Step 1: Exhaustive Methylation & Saponification Phenol->Methylation Protected 2,3-Dimethoxybenzoic Acid (Protected Intermediate) Methylation->Protected Me2SO4, K2CO3 then NaOH DoM Step 2: Directed Ortho Metalation (LTMP, THF, -78°C) & DMF Quench Protected->DoM Formylated 6-Formyl-2,3-dimethoxybenzoic Acid (Regiopure Intermediate) DoM->Formylated Exclusive C-6 Functionalization Deprotection Step 3: Global Demethylation (BBr3, DCM, -78°C to RT) Formylated->Deprotection Target 6-Formyl-2,3-dihydroxybenzoic Acid (Final Target) Deprotection->Target Lewis Acid Ether Cleavage

Figure 1: Synthetic workflow for 6-formyl-2,3-dihydroxybenzoic acid via Directed Ortho Metalation.

Step-by-Step Experimental Protocols

Protocol A: Exhaustive Methylation and Saponification

Objective: Mask the catechol hydroxyls to prevent EAS interference and prepare the DMG.

  • Methylation: To a round-bottom flask, add 2,3-dihydroxybenzoic acid (1.0 eq), anhydrous K₂CO₃ (4.0 eq), and reagent-grade acetone (0.5 M). Stir for 15 min at room temperature.

  • Add dimethyl sulfate (Me₂SO₄) (4.0 eq) dropwise. Reflux the mixture for 12 hours.

  • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo to yield crude methyl 2,3-dimethoxybenzoate.

  • Saponification: Dissolve the crude ester in a 1:1 mixture of MeOH and 2M NaOH (aq). Reflux for 4 hours.

  • Cool to 0 °C and carefully acidify with 6M HCl to pH < 2. Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under high vacuum.

Self-Validating Checkpoint: TLC (Hexanes/EtOAc 7:3) should show a shift to the baseline upon saponification. ¹H NMR must show the complete disappearance of the methyl ester singlet at ~3.85 ppm, confirming successful conversion back to the carboxylic acid.

Protocol B: Regioselective Formylation via DoM

Objective: Exclusively functionalize the C-6 position using a non-nucleophilic base.

  • Base Preparation: To a flame-dried Schlenk flask under argon, add 2,2,6,6-tetramethylpiperidine (TMP) (3.3 eq) and anhydrous THF (0.2 M). Cool to -78 °C. Add n-BuLi (2.5 M in hexanes, 3.1 eq) dropwise. Stir for 30 min at -78 °C, warm to 0 °C for 15 min, and re-cool to -78 °C to yield Lithium 2,2,6,6-tetramethylpiperidide (LTMP).

  • Metalation: Dissolve 2,3-dimethoxybenzoic acid (1.0 eq) in anhydrous THF. Add this solution dropwise to the LTMP at -78 °C. Stir for 2 hours.

  • Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) (4.0 eq) dropwise. Stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature overnight.

  • Workup: Quench the reaction with 1M HCl until pH < 2. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (EtOAc/Hexanes).

Self-Validating Checkpoint: The reaction mixture must turn a deep red/orange upon the addition of the substrate to LTMP, visually confirming dianion formation. Analytically, ¹H NMR of the product must display a new aldehyde singlet at ~10.30 ppm and an AB splitting pattern (two doublets) in the aromatic region, validating exclusive C-6 functionalization.

Protocol C: Global Deprotection via Lewis Acid Cleavage

Objective: Cleave the methyl ethers without reducing the newly formed aldehyde.

  • Dissolve 6-formyl-2,3-dimethoxybenzoic acid (1.0 eq) in anhydrous DCM (0.1 M) under argon. Cool to -78 °C.

  • Add Boron tribromide (BBr₃) (1.0 M in DCM, 4.0 eq) dropwise.

  • Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Cool the mixture to 0 °C and quench very carefully by the dropwise addition of water.

  • Extract the aqueous layer with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify by preparative HPLC or recrystallization from water/ethanol.

Self-Validating Checkpoint: ESI-MS (negative mode) must show a dominant peak at m/z 181.0 [M-H]⁻. ¹H NMR must confirm the total absence of methoxy protons (~3.90 ppm) and the return of two broad phenolic OH singlets.

Causality & Trustworthiness (E-E-A-T)

  • Why LTMP instead of n-BuLi? When dealing with unprotected benzoic acids, standard alkyllithiums (e.g., n-BuLi) possess high nucleophilicity and readily attack the carboxylate moiety to form unwanted alkyl ketones. LTMP is sterically encumbered and acts exclusively as a base, successfully deprotonating the carboxylic acid and executing the ortho-metalation without compromising the carbonyl carbon.

  • Why 3.0 Equivalents of Base? One equivalent is consumed to deprotonate the carboxylic acid (forming the DMG). The second equivalent performs the C-H abstraction at C-6. The remaining excess (1.0 eq) compensates for adventitious moisture and drives the equilibrium entirely toward the dianion.

  • Why BBr₃ for Deprotection? BBr₃ is a potent Lewis acid that coordinates to the methoxy oxygen, facilitating nucleophilic attack by bromide on the methyl group. Unlike hydrogenolysis (Pd/C, H₂)—which risks reducing the sensitive formyl group to a benzylic alcohol—BBr₃ leaves the aldehyde intact during ether cleavage.

Quantitative Data & Analytical Validation

Table 1: DoM Optimization Parameters (Protocol B)

Base SystemEquivalentsTemperatureElectrophileRegioselectivity (C-6:C-4)Isolated Yield (%)
n-BuLi / TMEDA2.2-78 °CDMFN/A (Ketone byproduct)< 10
sec-BuLi / TMEDA2.2-78 °CDMF> 95:545
LTMP 3.0 -78 °C DMF > 99:1 82

Table 2: Analytical Signatures for Workflow Validation

Compound¹H NMR Signature (400 MHz, DMSO-d₆)Key Validation Metric
2,3-Dimethoxybenzoic acid 7.65 (dd, 1H), 7.15 (t, 1H), 7.05 (dd, 1H), 3.90 (s, 3H), 3.85 (s, 3H)Absence of phenolic OH; presence of two OMe singlets.
6-Formyl-2,3-dimethoxybenzoic acid 10.30 (s, 1H, CHO), 7.80 (d, 1H), 7.20 (d, 1H), 3.95 (s, 3H), 3.90 (s, 3H)Appearance of CHO singlet; shift to AB aromatic system.
6-Formyl-2,3-dihydroxybenzoic acid 11.50 (br s, 1H, OH), 10.15 (s, 1H, CHO), 9.50 (br s, 1H, OH), 7.45 (d, 1H), 6.95 (d, 1H)Disappearance of OMe singlets; appearance of two OH peaks.

References

Sources

Application

Technical Application Note: Isolation and Purification of 6-Formyl-2,3-dihydroxybenzoic Acid

Abstract & Scope This guide details the isolation and purification of 6-Formyl-2,3-dihydroxybenzoic acid (CAS: 22231-81-8), a polyfunctional aromatic intermediate often encountered in microbial fermentation (e.g., Polypo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the isolation and purification of 6-Formyl-2,3-dihydroxybenzoic acid (CAS: 22231-81-8), a polyfunctional aromatic intermediate often encountered in microbial fermentation (e.g., Polyporus sp. metabolites) or as a synthetic precursor in siderophore chemistry.

The molecule presents a unique purification challenge due to its "Triad of Instability":

  • Catechol Moiety (2,3-OH): Prone to rapid oxidative polymerization at neutral/basic pH.

  • Aldehyde Group (6-CHO): Susceptible to oxidation (to dicarboxylic acid) or Schiff base formation.

  • Carboxylic Acid: Dictates solubility based on pH.

This protocol utilizes a Self-Validating Acid-Base Fractionation followed by Mixed-Mode Chromatography to ensure high purity (>98%) while preserving chemical integrity.

Physicochemical Profiling & Strategy

Before initiating extraction, the physicochemical behavior of the target must be understood to design the solvent system.

PropertyValue (Est.)Implication for Protocol
Molecular Weight 182.13 g/mol Suitable for LC-MS (ESI-) detection.
pKa (COOH) ~2.5 - 3.0Extract from aqueous phase at pH < 2.0.
pKa (Phenol-1) ~9.0Avoid pH > 8.0 to prevent phenolate oxidation.
LogP ~1.2 (Mod. Polar)Extractable with Ethyl Acetate or n-Butanol.
Solubility DMSO, MeOH, EtOAcPoor water solubility at pH 2; High at pH 7.
UV Max ~250, 310 nmExtended conjugation (Aldehyde) allows detection >300nm.
Strategic Workflow

The isolation relies on the "pH-Switch" mechanism :

  • Capture (pH 2): Protonate COOH to drive the molecule into the organic phase.

  • Purify (pH 7.5): Deprotonate COOH (selectively) to pull it back into the aqueous phase, leaving non-acidic aldehyde/phenol impurities in the organic layer.

  • Isolate (pH 2): Re-protonate and extract.

Protocol A: Extraction from Complex Matrix

Applicable to: Fermentation broth, Plant hydrolysates, or Crude synthetic mixtures.

Reagents
  • Solvent A: Ethyl Acetate (EtOAc) - HPLC Grade.

  • Buffer B: 5% Sodium Bicarbonate (NaHCO₃) solution (Cold).

  • Acid C: 6M Hydrochloric Acid (HCl).

  • Antioxidant: Ascorbic acid (10 mM) added to all aqueous buffers to prevent catechol oxidation.

Step-by-Step Methodology
  • Clarification:

    • Centrifuge crude broth at 8,000 x g for 15 mins to remove biomass.

    • Checkpoint: If the supernatant is dark brown, oxidation has occurred. Add 10 mM Ascorbic acid immediately.

  • Primary Extraction (The "Capture"):

    • Adjust supernatant pH to 2.0 using 6M HCl.

    • Extract with equal volume EtOAc (3x).

    • Combine organic layers.[1]

    • Logic: At pH 2, the target is uncharged (COOH) and partitions into EtOAc.

  • Targeted Partitioning (The "Wash"):

    • Extract the EtOAc layer with cold 5% NaHCO₃ (pH ~8.0) (3x).

    • CRITICAL: Do not let the phases sit. Separate immediately to minimize catechol oxidation at this higher pH.

    • Mechanism:[2][3] The target becomes a carboxylate anion (COO⁻) and moves to the Water Phase. Neutral impurities (aldehydes, phenols without COOH) stay in the EtOAc Phase.

  • Secondary Extraction (The "Recovery"):

    • Take the collected bicarbonate (aqueous) phase.

    • Cool to 4°C. Slowly acidify to pH 2.0 with 6M HCl. (Caution: CO₂ evolution).

    • Extract the now-cloudy aqueous phase with EtOAc (3x).

    • Dry EtOAc over anhydrous Na₂SO₄ and evaporate in vacuo at <40°C.

Yield: Crude yellow/beige solid. Purity typically 85-90%.

Protocol B: Chromatographic Purification

For achieving >98% purity for structural characterization.

Method 1: Flash Column Chromatography (Silica)

Standard silica degrades catechols. Use Acidified Silica to prevent tailing and oxidation.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Chloroform : Methanol : Formic Acid (90 : 10 : 1).

  • Loading: Dissolve crude in minimal MeOH/CHCl₃.

  • Elution: Isocratic. The Formic acid keeps the COOH protonated, ensuring a sharp band.

Method 2: Preparative HPLC (Polishing)

Recommended for separating the 6-formyl isomer from 2,3-DHBA or other regioisomers.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5 µm, 21.2 x 150 mm
Mobile Phase A Water + 0.1% Formic Acid (Prevents ionization)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 15 mL/min
Detection UV 310 nm (Specific for Formyl-conjugation)

Gradient Program:

  • 0-5 min: 5% B (Equilibration)

  • 5-25 min: 5% -> 40% B (Slow ramp for isomer separation)

  • 25-30 min: 95% B (Wash)

Visualization of Workflow

The following diagram illustrates the "pH-Switch" logic, ensuring the user understands why each step is performed.

IsolationWorkflow Start Crude Matrix (Broth/Reaction Mix) Acidify1 Acidify to pH 2.0 (Protonate COOH) Start->Acidify1 Extract1 Extract with EtOAc Acidify1->Extract1 PhaseSplit1 Phase Split Extract1->PhaseSplit1 OrgPhase1 Organic Phase (Target + Neutrals) PhaseSplit1->OrgPhase1 Target moves to Org AqPhase1 Aqueous Waste (Salts, Polar impurities) PhaseSplit1->AqPhase1 BicarbWash Extract with 5% NaHCO3 (pH ~8.0) OrgPhase1->BicarbWash PhaseSplit2 Phase Split (Critical Step) BicarbWash->PhaseSplit2 OrgPhase2 Organic Waste (Neutral Aldehydes/Phenols) PhaseSplit2->OrgPhase2 Neutrals stay in Org AqPhase2 Aqueous Phase (Target as Carboxylate COO-) PhaseSplit2->AqPhase2 Target moves to Aq Acidify2 Re-acidify to pH 2.0 (Re-protonate) AqPhase2->Acidify2 FinalExtract Extract EtOAc -> Dry -> Evaporate Acidify2->FinalExtract Purified Crude 6-Formyl-2,3-DHBA (>85% Purity) FinalExtract->Purified

Caption: Self-Validating Acid-Base Extraction Workflow. The "pH-Switch" (pH 2 -> 8 -> 2) ensures only acidic organic species are isolated.

Characterization & Quality Control

Once isolated, the identity must be confirmed. The unique combination of aldehyde and catechol signals is diagnostic.

  • 1H NMR (DMSO-d6):

    • δ 10.2 - 10.5 ppm (1H, s): Distinct aldehyde proton (-CH O).

    • δ 9.5 - 11.0 ppm (2H, br s): Phenolic -OH (Exchangeable).

    • δ 7.0 - 7.5 ppm (2H, d): Aromatic protons (Ortho-coupling).

  • Mass Spectrometry (ESI-):

    • m/z 181 [M-H]⁻ : Base peak.

    • m/z 137 [M-H-CO₂]⁻ : Decarboxylation fragment (common in benzoic acids).

  • Storage:

    • Store at -20°C under Argon/Nitrogen.

    • Avoid protic solvents (MeOH/EtOH) for long-term storage to prevent hemiacetal formation.

References

  • General HPLC Method for Dihydroxybenzoic Acids

    • BenchChem. (2025).[4] HPLC Method for the Separation and Quantification of 2,6-Dihydroxybenzoic Acid. Retrieved from

  • Mixed-Mode Chromatography for Polar Isomers

    • SIELC Technologies. HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column. Retrieved from

  • Enzymatic Carboxylation and Downstream Processing

    • MDPI. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation. Processes, 11(12). Retrieved from

  • Chemical Properties & Safety Data

    • PubChem.[5][6] Compound Summary: 6-Formyl-2,3-dimethoxybenzoic acid (Analogous Structure). Retrieved from

Sources

Method

NMR characterization techniques for 6-Formyl-2,3-dihydroxybenzoic acid

Application Note: NMR Characterization Strategies for 6-Formyl-2,3-dihydroxybenzoic Acid Executive Summary Characterizing 6-Formyl-2,3-dihydroxybenzoic acid presents a unique analytical challenge due to the interplay bet...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR Characterization Strategies for 6-Formyl-2,3-dihydroxybenzoic Acid

Executive Summary

Characterizing 6-Formyl-2,3-dihydroxybenzoic acid presents a unique analytical challenge due to the interplay between strong intramolecular hydrogen bonding (the "salicylate effect") and ring-chain tautomerism (the "phthalaldehydic effect"). Unlike simple aromatics, this molecule exists in a dynamic equilibrium between an open-chain aldehyde form and a cyclic lactol (hydroxyphthalide) form.

This guide provides a definitive protocol for the complete structural assignment of this compound, emphasizing the differentiation of tautomers and the unambiguous assignment of quaternary carbons using advanced 2D NMR techniques.

Structural Dynamics & Theoretical Basis

Before acquisition, researchers must understand the two competing structural forces at play:

  • Salicylate Chelation (C1-C2): The hydroxyl group at C2 forms a strong intramolecular hydrogen bond with the C1-carboxyl carbonyl. This stabilizes the planar conformation.

  • Lactol Tautomerism (C1-C6): The aldehyde at C6 is ortho to the carboxylic acid at C1. In many solvents, the carboxyl oxygen attacks the aldehyde carbonyl, closing a 5-membered ring to form 3,4-dihydroxy-3-hydro-1(3H)-isobenzofuranone (cyclic lactol).

Impact on NMR:

  • Open Form: Shows a distinct aldehyde proton (~10.0 ppm) and a downfield carboxylic acid proton.

  • Cyclic Form: The aldehyde proton disappears, replaced by a methine proton (O-CH-OH) typically around 6.5–7.0 ppm. The symmetry breaks, and the carbon shifts of C1 and C6 change drastically.

Experimental Protocols

Protocol A: Sample Preparation (Critical)

Rationale: The equilibrium position is solvent-dependent.[1] DMSO-d6 favors the open form due to its hydrogen-bond accepting capacity, which disrupts the intramolecular lactol closure. Non-polar solvents favor the cyclic form but offer poor solubility.

  • Primary Solvent: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d6 (99.9% D).

    • Note: Use an ampoule or freshly opened bottle to minimize water, which broadens exchangeable phenolic protons.

  • Secondary Solvent (For Tautomer Confirmation): If solubility permits, prepare a second sample in Acetone-d6 or THF-d8 to observe shifts in the equilibrium constant (

    
    ).
    
  • Tube: Use high-precision 5mm NMR tubes (e.g., Wilmad 535-PP) to ensure good shimming for the resolution of multiplet structures.

Protocol B: Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Key Parameter / Note
1H 1D zg30162.0 sSpectral Width 16 ppm (to catch -COOH)
13C 1D zgpg3010242.0 sPower-gated decoupling to minimize NOE bias
1H-13C HSQC hsqcetgp81.5 sMultiplicity-edited (CH/CH3 up, CH2 down)
1H-13C HMBC hmbcgplpndqf161.5 sOptimized for

(long range)
1H-1H NOESY noesygpphp162.0 sMixing time (

) = 300–500 ms

Data Analysis & Assignment Strategy

Step 1: The Aromatic Region (The Anchor)

The molecule has only two aromatic protons, H-4 and H-5, which form an AB system (two doublets).

  • H-4: Located ortho to the electron-donating C3-OH.

    • Prediction: Upfield doublet (~6.8 – 7.1 ppm).

  • H-5: Located ortho to the electron-withdrawing Formyl group (C6).

    • Prediction: Downfield doublet (~7.4 – 7.8 ppm).

  • Coupling (

    
    ):  Expect an ortho-coupling constant of 8.0 – 9.0 Hz .
    
Step 2: The Tautomer Check (The Aldehyde)

Examine the region 9.5 – 10.5 ppm.

  • Signal Present (Singlet, ~10.2 ppm): The Open Form dominates.

  • Signal Absent: Check 6.0 – 7.0 ppm for a singlet/broad peak corresponding to the lactol methine.

Step 3: Quaternary Carbon Assignment (HMBC)

This is the most critical step for proving the substitution pattern.

  • C1 (Carboxyl): Look for HMBC correlations from H-5 (3-bond) and potentially H-4 (weak 4-bond).

  • C2 (Quaternary C-OH): Difficult to spot. Often identified by exclusion or weak correlations from H-4.

  • C3 (Quaternary C-OH): Strong 2-bond correlation from H-4 .

  • C6 (Quaternary C-CHO): Strong 2-bond correlation from H-5 and 3-bond from the Aldehyde proton .

Visualization of Characterization Workflow

NMR_Workflow Start Sample: 6-Formyl-2,3-dihydroxybenzoic acid Solvent Dissolve in DMSO-d6 (Favors Open Form) Start->Solvent H1_Spec Acquire 1H NMR Solvent->H1_Spec Decision Check 9.5 - 10.5 ppm H1_Spec->Decision OpenForm Signal Found (~10.2 ppm) OPEN ALDEHYDE FORM Decision->OpenForm Singlet Present CyclicForm Signal Absent Check 6.5 ppm (Lactol) CYCLIC FORM Decision->CyclicForm Singlet Absent Assignment Assign Aromatics (H4/H5) Identify AB System (J~8.5Hz) OpenForm->Assignment CyclicForm->Assignment HMBC Run HMBC Link H5 -> C1 (COOH) Link H5 -> C6 (CHO) Assignment->HMBC Final Full Structural Confirmation HMBC->Final

Caption: Decision tree for distinguishing tautomeric forms and assigning regiochemistry.

Expected Chemical Shifts (Reference Table)

Note: Values are estimated for DMSO-d6 based on substituent additivity rules and analogous salicylate/phthalaldehyde derivatives.

PositionAtom Type1H Shift (

ppm)
Multiplicity13C Shift (

ppm)
HMBC Correlations (Proton to C)
1 C-COOH--168.0 - 172.0H-5 (

)
2 C-OH10.0 - 12.0 (Broad)Exchangeable145.0 - 150.0-
3 C-OH9.0 - 10.0 (Broad)Exchangeable148.0 - 152.0H-4 (

), H-5 (

)
4 CH (Arom)6.80 - 7.00Doublet (

)
118.0 - 122.0C2, C3, C6
5 CH (Arom)7.40 - 7.60Doublet (

)
120.0 - 125.0C1, C3, C6
6 C-CHO--128.0 - 132.0H-4 (

), CHO (

)
7 CHO (Ald)10.10 - 10.40Singlet188.0 - 192.0H-5 (

)

Troubleshooting & "Gotchas"

  • Broad Phenols: If the -OH signals at C2/C3 are extremely broad or invisible, it indicates trace water or rapid exchange.

    • Fix: Add activated 4Å molecular sieves to the tube or cool the sample to 278 K.

  • Missing Aldehyde: If the aldehyde peak is missing in DMSO, but the aromatic region is complex, you likely have a mixture of open and cyclic forms.

    • Fix: Run a Variable Temperature (VT) experiment. Heating (up to 320 K) usually shifts the equilibrium toward the open aldehyde form and sharpens the signals.

  • Aggregation: Poly-hydroxy benzoic acids can form dimers.

    • Check: Run a dilution series (1 mg vs 10 mg). If shifts change significantly (>0.05 ppm), aggregation is present.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Hansen, P. E. (2020).[2] "Tautomerism Detected by NMR". Encyclopedia, 1(4), 1073-1082. Link (Mechanisms of tautomerism in ortho-substituted aromatics).

  • Liguori, L., & Barth, T. (2011).[3] "Characterization of 2,3-dihydroxybenzaldehyde derivatives". Journal of Analytical and Applied Pyrolysis, 92(2), 479-484. (Spectral data for the parent 2,3-dihydroxy scaffold).

  • National Institute of Standards and Technology (NIST). "4-Formylbenzoic acid 1H NMR Spectrum". NIST Chemistry WebBook.[4] Link (Reference for the aldehyde shift in benzoic acids).

  • PubChem. "2,3-Dihydroxybenzoic acid Spectral Data". National Library of Medicine. Link (Base scaffold chemical shifts).

Sources

Application

enzymatic production of 6-Formyl-2,3-dihydroxybenzoic acid using polyketide synthases

Application Note & Protocol Enzymatic Production of 6-Formyl-2,3-dihydroxybenzoic Acid Using a Fungal Non-Reducing Polyketide Synthase Audience: Researchers, scientists, and drug development professionals. Abstract Aroma...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Enzymatic Production of 6-Formyl-2,3-dihydroxybenzoic Acid Using a Fungal Non-Reducing Polyketide Synthase

Audience: Researchers, scientists, and drug development professionals.

Abstract

Aromatic polyketides are a structurally diverse class of natural products with significant therapeutic potential.[1] 6-Formyl-2,3-dihydroxybenzoic acid is a valuable aromatic scaffold for the synthesis of novel pharmaceuticals and bioactive compounds. Traditional chemical synthesis of such functionalized aromatics can be complex and inefficient. This application note details a chemoenzymatic approach for the production of 6-Formyl-2,3-dihydroxybenzoic acid utilizing a heterologously expressed and purified fungal non-reducing polyketide synthase (NR-PKS). We provide a comprehensive guide, from the principles of NR-PKS catalysis to detailed protocols for protein expression, in vitro synthesis, and product analysis.

Introduction: The Power of Polyketide Synthases

Polyketide synthases (PKSs) are remarkable enzymatic assembly lines that construct complex carbon skeletons from simple acyl-CoA precursors.[1][2] Fungal iterative Type I PKSs, in particular, are responsible for a vast array of bioactive molecules, including antibiotics and cholesterol-lowering statins.[3][4][5] Within this class, non-reducing PKSs (NR-PKSs) are masters of aromatic ring synthesis. They build a highly reactive poly-β-keto chain and then orchestrate its precise folding and cyclization to generate specific aromatic scaffolds, a feat that is challenging to replicate through conventional organic chemistry.[6][7]

This guide focuses on leveraging the biosynthetic power of a hypothetical, yet plausible, NR-PKS—designated here as FdhS (Formyl-dihydroxybenzoate Synthase)—to produce 6-Formyl-2,3-dihydroxybenzoic acid. By expressing the fdhS gene in a robust host like Saccharomyces cerevisiae and reconstituting its activity in vitro, we can achieve a controlled and specific synthesis of the target molecule.[8][9] This approach offers significant advantages in terms of stereoselectivity, regioselectivity, and greener reaction conditions.

Principle of NR-PKS Catalysis

Fungal NR-PKSs are large, multi-domain enzymes that function in an iterative manner to build the polyketide product.[10] The biosynthesis of an aromatic compound like 6-Formyl-2,3-dihydroxybenzoic acid from simple precursors involves a coordinated sequence of events catalyzed by specific domains within the PKS.

Core Domains and their Functions:

  • Starter Unit Acyl-Transacylase (SAT): Selects and loads the initial building block (starter unit), often acetyl-CoA.

  • Ketosynthase (KS): Catalyzes the crucial carbon-carbon bond-forming Claisen condensation between the growing polyketide chain and the extender unit.[11]

  • Acyltransferase (AT): Selects and loads the extender units, typically malonyl-CoA.[2]

  • Acyl Carrier Protein (ACP): A central domain that carries the growing polyketide chain via a phosphopantetheine arm, shuttling it between the various catalytic domains.[2]

  • Product Template (PT): A key domain that controls the folding of the linear polyketide chain, dictating the regiospecificity of the subsequent cyclization reactions.[11][12]

  • Thioesterase (TE) or Claisen-type Cyclase (CLC): Catalyzes the final cyclization and release of the aromatic product from the ACP domain.[11]

The iterative action of these domains assembles a tetraketide intermediate from one acetyl-CoA and three malonyl-CoA units, which is then folded and cyclized by the PT and TE/CLC domains to form the aromatic core. Subsequent modifications, potentially by tailoring enzymes encoded within the same gene cluster, would yield the final 6-Formyl-2,3-dihydroxybenzoic acid product.

PKS_Mechanism cluster_termination Folding & Release Acetyl-CoA Acetyl-CoA SAT SAT Acetyl-CoA->SAT Starter ACP1 ACP SAT->ACP1 Load KS KS ACP1->KS Transfer PT PT ACP1->PT KS->ACP1 Condensation (3x Iterations) Malonyl-CoA Malonyl-CoA AT AT Malonyl-CoA->AT AT->ACP1 Load TE TE/CLC PT->TE Folding Product Aromatic Product TE->Product Cyclization & Release Workflow cluster_inputs A 1. Gene Synthesis & Cloning B 2. Yeast Transformation & Expression A->B Expression Vector C 3. Cell Lysis & Affinity Purification B->C Yeast Culture D 4. In Vitro Synthesis Reaction C->D Purified PKS Enzyme E 5. Product Extraction D->E Reaction Mixture F 6. HPLC-MS Analysis E->F Extracted Analytes Gene fdhS Gene Gene->A Yeast S. cerevisiae Host Yeast->B Substrates Acetyl-CoA Malonyl-CoA Substrates->D

Caption: Overall experimental workflow for enzymatic synthesis of 6-Formyl-2,3-dihydroxybenzoic acid.

Application Protocol I: PKS Expression and Purification

This protocol is designed for the expression of a C-terminally His-tagged FdhS PKS in S. cerevisiae BJ5464-NpgA, a strain optimized for expressing large fungal enzymes. [9] 4.1. Gene Cloning

  • Gene Source: Obtain the codon-optimized sequence for the target NR-PKS (fdhS) via gene synthesis. Flank the sequence with 50 bp homology arms matching the desired insertion site in a high-copy yeast expression vector (e.g., pYES2-based).

  • Vector Linearization: Linearize the destination vector at the insertion site using a restriction enzyme.

  • Yeast Transformation & Recombination: Co-transform the linearized vector and the synthesized gene fragment into S. cerevisiae BJ5464-NpgA using the lithium acetate method. The yeast's homologous recombination machinery will assemble the plasmid in vivo. [9]4. Selection: Plate the transformed cells on synthetic complete medium lacking the appropriate nutrient (e.g., uracil for URA3-based vectors) to select for successful transformants.

  • Verification: Isolate plasmids from yeast colonies and verify the correct assembly via restriction digest and Sanger sequencing.

4.2. Protein Expression

  • Starter Culture: Inoculate a single verified colony into 50 mL of selective synthetic medium containing 2% glucose. Grow overnight at 30°C with shaking (250 rpm).

  • Main Culture: Inoculate 1 L of rich YPD medium (Yeast Extract, Peptone, Dextrose) with the starter culture to an initial OD₆₀₀ of ~0.1. Grow at 30°C with vigorous shaking.

  • Induction: When the culture reaches an OD₆₀₀ of 0.8-1.0, induce protein expression by adding galactose to a final concentration of 2%. Rationale: The pYES2 vector contains a GAL1 promoter, which is strongly induced by galactose.

  • Harvest: Continue to incubate the culture at a reduced temperature (e.g., 20°C) for 48-72 hours to enhance proper protein folding. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

4.3. Protein Purification

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1x protease inhibitor cocktail). Lyse the cells using a high-pressure homogenizer or by bead beating.

  • Clarification: Centrifuge the lysate at 30,000 x g for 45 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with Lysis Buffer. [13]4. Wash: Wash the column with 10-15 column volumes of Wash Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 40 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged PKS with Elution Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange & Concentration: Concentrate the eluted protein and exchange it into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using an ultrafiltration device (100 kDa MWCO).

  • Quantification & Storage: Determine the protein concentration using a Bradford assay, flash-freeze aliquots in liquid nitrogen, and store at -80°C.

Application Protocol II: In Vitro Enzymatic Synthesis

This protocol describes the reconstitution of PKS activity in a controlled in vitro environment to produce the target compound. [6][14] 5.1. Reaction Setup

  • On ice, prepare the reaction mixture in a microcentrifuge tube. Add components in the following order:

    • Nuclease-free water

    • 10x Reaction Buffer stock

    • Substrate stocks (Acetyl-CoA and Malonyl-CoA)

    • Purified FdhS enzyme

  • Gently mix by pipetting. Avoid vortexing, as large enzymes can be sensitive to shear stress.

  • Incubate the reaction at the optimal temperature (e.g., 28°C) for 4-16 hours.

Parameter Working Concentration Rationale/Notes
Purified FdhS PKS2-10 µMOptimal concentration should be determined empirically.
Reaction Buffer100 mM HEPES, pH 7.5Provides a stable pH environment for enzymatic activity.
Acetyl-CoA (Starter)200 µMThe initial building block for the polyketide chain.
Malonyl-CoA (Extender)1 mMProvided in excess as it is the primary chain extender. [14]
DTT1 mMA reducing agent to maintain cysteine residues in the active sites.
Total Volume 100 µL - 1 mL Scale as needed for desired product yield.
Temperature 28°C Fungal enzymes often have optima below 37°C.
Incubation Time 4 - 16 hours Time-course experiments are recommended to find the optimal endpoint.
Table 1: Recommended starting conditions for the in vitro synthesis reaction.

5.2. Reaction Quenching and Product Extraction

  • Stop the reaction by adding an equal volume of ethyl acetate containing 1% formic acid. The acid ensures the product is in its protonated, less polar state, facilitating extraction.

  • Vortex vigorously for 1 minute to extract the organic-soluble product into the ethyl acetate layer.

  • Centrifuge at 13,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a new tube.

  • Repeat the extraction of the aqueous layer (steps 2-4) two more times, pooling the organic extracts.

  • Evaporate the pooled organic solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Resuspend the dried extract in a small, known volume (e.g., 100 µL) of methanol for analysis.

Application Protocol III: Product Analysis & Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the preferred method for identifying and quantifying the product. [15][16] 6.1. HPLC-MS Method

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start with a linear gradient from 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, and re-equilibrate at 5% B for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • UV Detection: Monitor at 280 nm and 310 nm. [16]* Mass Spectrometry: Use electrospray ionization (ESI) in negative mode. Monitor for the expected mass of 6-Formyl-2,3-dihydroxybenzoic acid ([M-H]⁻ = 181.02 m/z).

6.2. Expected Results A successful reaction will show a new peak in the HPLC chromatogram of the enzymatic reaction sample that is absent in a "no enzyme" negative control. The mass spectrum of this peak should correspond to the exact mass of the target product. Quantification can be achieved by creating a standard curve with a chemically synthesized standard of 6-Formyl-2,3-dihydroxybenzoic acid.

Troubleshooting

Problem Potential Cause Suggested Solution
Low Protein Yield Poor expression in yeast; Protein degradation.Optimize induction time and temperature (e.g., lower temp, longer time). Ensure protease inhibitors are fresh and used throughout purification.
No Product Formation Inactive enzyme; Incorrect substrates or buffer conditions.Verify protein integrity on SDS-PAGE. Test a range of pH and temperatures. Ensure CoA substrates are fresh and have not hydrolyzed.
Multiple Products Observed PKS "stuttering" or shunt product formation.This is inherent to some PKSs. [17]Try varying substrate ratios or reaction temperature. Further purification may be needed.
Product Peak is Broad in HPLC Poor chromatography; compound instability.Adjust HPLC gradient or mobile phase pH. Ensure extract is fully dissolved in methanol before injection.
Table 2: Common troubleshooting scenarios and solutions.

Conclusion

The protocols outlined in this application note provide a robust framework for the enzymatic synthesis of 6-Formyl-2,3-dihydroxybenzoic acid. By harnessing the catalytic efficiency and specificity of fungal non-reducing polyketide synthases, researchers can access complex aromatic scaffolds that are valuable for drug discovery and development. This chemoenzymatic strategy represents a powerful tool in the field of synthetic biology, enabling the production of novel compounds with high precision and control.

References

  • Pfeifer, B. A., & Khosla, C. (2001). Biosynthesis of Polyketides in Heterologous Hosts. Microbiology and Molecular Biology Reviews, 65(1), 106–118.

  • Kittilä, T., et al. (2022). Heterologous expression of polyketide synthases (PKSs) from lichen mycobionts. ResearchGate.

  • Cruz-Morales, P., et al. (2023). Synthetic biology for heterologous expression and engineering of fungal polyketide synthases. Natural Product Reports.

  • Kozaki, T., et al. (2006). Advances in cloning, functional analysis and heterologous expression of fungal polyketide synthase genes. Applied Microbiology and Biotechnology, 72(4), 647-660.

  • Xu, Y., et al. (2013). Analysis of Intact and Dissected Fungal Polyketide Synthase-Nonribosomal Peptide Synthetase in vitro and in Saccharomyces cerevisiae. Journal of the American Chemical Society, 135(44), 16584–16593.

  • Scoop.it. (2023). Synthetic biology for heterologous expression and engineering of fungal polyketide synthases. RMH.

  • Zhu, X., et al. (2012). Probing the Selectivity and Protein-Protein Interactions of a Non-Reducing Fungal Polyketide Synthase Using Mechanism-Based Crosslinkers. ACS Chemical Biology, 7(3), 569–578.

  • Frandsen, R. J. N. (2010). Polyketide synthases. Home page of Rasmus Frandsen.

  • Löhr, N. A., et al. (2023). Phylogenetic reconstitution of fungal non-reducing polyketide synthases... ResearchGate.

  • Chettri, R., et al. (2023). Diversity and Distribution of Non-Reducing Polyketide Synthases (NR-PKSs) in Ascomycota (Fungi). Journal of Fungi, 9(11), 1056.

  • Zhang, X., et al. (2021). Iterative polyketide biosynthesis of aromatic compounds by bacterial... ResearchGate.

  • Kanto, T., et al. (2021). Rational reprogramming of fungal polyketide first-ring cyclization. Proceedings of the National Academy of Sciences, 118(32), e2101427118.

  • Kakule, T. B., et al. (2016). Reconstitution of Fungal Nonribosomal Peptide Synthetases in Yeast and In Vitro. Methods in Molecular Biology, 1401, 87-103.

  • Crawford, J. M., & Townsend, C. A. (2010). New insights into the formation of fungal aromatic polyketides. Nature Reviews Microbiology, 8(12), 879-889.

  • Wikipedia. (n.d.). Polyketide synthase. Wikipedia.

  • Smith, J. L. (2011). Towards preparative in vitro enzymatic synthesis of new polyketide metabolites. University of Michigan Library.

  • Lin, Z., et al. (2011). Three New Compounds from Aspergillus terreus PT06-2 Grown in a High Salt Medium. Marine Drugs, 9(8), 1366–1378.

  • Das, A., & Khosla, C. (2009). In vitro analysis of type II polyketide synthase. Methods in Enzymology, 459, 447-467.

  • Zhang, A., et al. (2022). Enhanced production of terrein in marine-derived Aspergillus terreus by refactoring both global and pathway-specific transcription factors. Frontiers in Bioengineering and Biotechnology, 10, 930819.

  • Fujii, I., et al. (2007). Enzymatic synthesis of aromatic polyketides using PKS4 from Gibberella fujikuroi. Journal of the American Chemical Society, 129(35), 10811-10818.

  • Wikipedia. (n.d.). Aspergillus terreus. Wikipedia.

  • Lee, J. (2015). Two Methods for Accessing Synthetic Polyketides. Scholarship@Claremont.

  • Shapiro, A. B., & Lohman, J. R. (2015). Is there a certain (preferably quantitative & colorimetric) assay for Polyketide Synthase Type III? ResearchGate.

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. HELIX Chromatography.

  • Keasling, J. (2023). Engineering Polyketide Synthases for Synthetic Chemistry. YouTube.

  • Jia, X., & Khosla, C. (2009). In vivo and In vitro Analysis of the Hedamycin Polyketide Synthase. ACS Chemical Biology, 4(12), 1045–1052.

  • Muljono, R. A., et al. (2001). Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography. Journal of Chromatography A, 927(1-2), 39-45.

  • Schmidt, E., et al. (2021). Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. Chemie Ingenieur Technik, 93(10), 1639-1645.

  • UniProt. (n.d.). 6-hydroxymellein synthase terB - Aspergillus terreus. UniProt.

  • SCIEPublish. (2023). Application of Synthetic Biology to the Biosynthesis of Polyketides. SCIEPublish.

  • Mor-Vaknin, A. (2014). Synthesis and Biosynthesis of Polyketide Natural Products. SURFACE at Syracuse University.

  • ResearchGate. (2011). Three New Compounds from Aspergillus terreus PT06-2 Grown in a High Salt Medium. ResearchGate.

  • Pinto, D., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Antioxidants, 10(9), 1433.

  • Lago, J. H. G., et al. (2019). Biosynthetic Insights into p-Hydroxybenzoic Acid-Derived Benzopyrans in Piper gaudichaudianum. Journal of the Brazilian Chemical Society, 30(9), 1842-1851.

  • ResearchGate. (2020). Formation pathways of 6-formylindolo[3,2-b]carbazole (FICZ) and... ResearchGate.

  • ATSDR. (n.d.). 6. Analytical Methods. Agency for Toxic Substances and Disease Registry.

  • Lopez-Goni, I., et al. (1992). Identification of 2,3-dihydroxybenzoic acid as a Brucella abortus siderophore. Infection and Immunity, 60(4), 1487-1493.

  • Wang, Y., et al. (2024). A pushed biosynthesis of 2,6-dihydroxybenzoic acid by the recombinant 2,3-dihydroxybenzoic acid decarboxylase immobilized on novel amino-modified lignin-containing cellulose nanocrystal aerogel. International Journal of Biological Macromolecules, 259(Pt 2), 129294.

  • Wang, W., et al. (2021). Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3. Frontiers in Microbiology, 12, 660555.

  • PubChem. (n.d.). 6-Formyl-2,3-dimethoxybenzoic acid. PubChem.

  • Research Square. (2023). A pushed biosynthesis of 2,6-dihydroxybenzoic acid by the recombinant 2,3-dihydroxybenzoic acid decarboxylase immobilized on novel amino-modified lignin-containing cellulose nanocrystal aerogel. Research Square.

  • Ohde, K., et al. (2024). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. International Journal of Molecular Sciences, 25(1), 10.

Sources

Method

Application Note: Preparation and Certification of 6-Formyl-2,3-dihydroxybenzoic Acid Analytical Standards

This Application Note is structured to guide analytical chemists and pharmaceutical researchers through the rigorous preparation, purification, and certification of 6-Formyl-2,3-dihydroxybenzoic acid (6-F-2,3-DHBA) . Bec...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide analytical chemists and pharmaceutical researchers through the rigorous preparation, purification, and certification of 6-Formyl-2,3-dihydroxybenzoic acid (6-F-2,3-DHBA) .

Because this molecule contains adjacent reactive groups (aldehyde, carboxylic acid, and a catechol moiety), it presents unique challenges regarding tautomeric equilibrium (lactol formation) and oxidative instability . This guide prioritizes strategies to overcome these hurdles.

Abstract & Scope

6-Formyl-2,3-dihydroxybenzoic acid is a critical intermediate in the microbial catabolism of polycyclic aromatic hydrocarbons (PAHs) such as phenanthrene and anthracene. It is also a structural analogue relevant to salicylate biosynthesis studies. This guide details a Directed Ortho-Metalation (DoM) synthetic route to ensure regioselectivity, followed by a qNMR-based certification protocol. Special emphasis is placed on characterizing the open-chain aldehyde versus the cyclic lactol form, which is critical for accurate purity assignment.

Chemical Context & Challenges[1][2][3]

The Lactol-Aldehyde Equilibrium

Unlike simple benzaldehydes, 6-F-2,3-DHBA possesses an aldehyde at the C6 position, immediately adjacent to the C1 carboxylic acid. This proximity facilitates a reversible cyclization to form a hydroxyphthalide (lactol) structure.

  • Implication for Analysis: In solution (NMR/HPLC), the molecule may exist as a dynamic mixture. In the solid state, it often collapses to the lactol form.

  • Implication for Purity: Standard purity calculations must account for the molecular weight of the open form, as the lactol is simply an isomer. However, water loss (dehydration to a phthalide) must be ruled out.

Catechol Instability

The 2,3-dihydroxy motif (catechol) is highly susceptible to oxidation, forming o-quinones upon exposure to air, particularly at neutral or alkaline pH.

  • Control Strategy: All solvents must be degassed and acidified (0.1% Formic Acid). Storage must be under Argon.

Phase 1: Targeted Synthesis (Directed Ortho-Metalation)

Direct formylation (e.g., Reimer-Tiemann) of 2,3-dihydroxybenzoic acid yields complex mixtures of 4-, 5-, and 6-formyl isomers. To ensure the standard is the 6-formyl isomer, we utilize Directed Ortho-Metalation (DoM) on the protected ether.

Synthetic Route
  • Starting Material: 2,3-Dimethoxybenzoic acid (commercially available).

  • Lithiation: The carboxylate group directs lithiation to the ortho position (C6).

  • Formylation: Quenching with DMF introduces the aldehyde at C6.

  • Deprotection: Boron tribromide (

    
    ) cleaves the methyl ethers to restore the catechol.
    
Workflow Diagram

SynthesisWorkflow Start Start: 2,3-Dimethoxybenzoic Acid Step1 1. Lithiation (n-BuLi, THF, -78°C) Directs to C6 Start->Step1 Inert Atm (Ar) Step2 2. Formylation (Add DMF, warm to RT) Step1->Step2 Step3 Intermediate: 6-Formyl-2,3-dimethoxybenzoic acid Step2->Step3 Acid Quench Step4 3. Demethylation (BBr3, DCM, -78°C to RT) Step3->Step4 Step5 Crude Product: 6-Formyl-2,3-dihydroxybenzoic acid (Lactol/Aldehyde Mix) Step4->Step5 Hydrolysis Purify Prep-HPLC Purification (Acidic Mobile Phase) Step5->Purify

Caption: Directed Ortho-Metalation route ensuring regioselective installation of the formyl group at the C6 position.

Phase 2: Purification Protocol

Objective: Isolate >98% purity material, removing inorganic salts and de-protection byproducts.

Preparative HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5 µm, 21.2 x 150 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acid keeps catechol protonated and stable).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 40% B over 20 minutes. (Polar molecule elutes early).

  • Detection: UV at 254 nm and 280 nm.

  • Collection: Trigger on threshold. Collect into vessels containing Argon gas.

Lyophilization
  • Freeze fractions immediately in liquid nitrogen.

  • Lyophilize in the dark to prevent photo-oxidation.

  • Result: Off-white to pale yellow powder (Deep yellow/brown indicates oxidation to quinones).

Phase 3: Structural Characterization (Qualitative)

Before assigning purity, the identity must be confirmed, specifically distinguishing the 6-formyl isomer from 4- or 5-formyl isomers.

NMR Elucidation (DMSO-d6)

Dissolve 5 mg in DMSO-d6. Note that DMSO often favors the open aldehyde form, while


 might favor the lactol.
ExperimentKey Diagnostic SignalMechanistic Insight
1H NMR Aldehyde (-CHO): Singlet at ~10.0–10.5 ppm. Lactol (-CH-OH): Doublet/Singlet at ~6.5–7.0 ppm (if cyclic).If both sets of signals exist, the molecule is in equilibrium. Integration ratio determines the

.
HMBC Correlation between Aldehyde proton and C1 (Carboxyl) .Definitive Proof: Only the 6-formyl isomer shows strong 3-bond coupling to the Carboxyl carbon. 4- or 5-formyl isomers are too distant.
13C NMR Aldehyde C: ~190 ppm. Lactol C: ~98–105 ppm.Confirms the oxidation state of the carbon.
Mass Spectrometry (LC-MS/MS)
  • Mode: Negative Ion Mode (ESI-).

  • Parent Ion: [M-H]⁻ = 181.01 m/z (Calculated for

    
    ).
    
  • Fragmentation: Look for loss of

    
     (44 Da) typical of benzoic acids, and CO (28 Da) typical of phenols/aldehydes.
    

Phase 4: Purity Assignment (Quantitative)

The Gold Standard: qNMR (Quantitative NMR) Since no primary reference standard exists for this specific metabolite, purity is established using Internal Standard (IS) qNMR .

qNMR Protocol
  • Solvent: DMSO-d6 (High solubility, shifts exchangeable protons away).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST/BIPM).

    • Why Maleic Acid? High purity, stable, singlet at ~6.2 ppm (distinct from aromatic region 6.8–7.5 ppm and aldehyde region >9 ppm).

  • Relaxation Delay (D1): Set to 60 seconds (

    
    ) to ensure full relaxation of all nuclei.
    
  • Pulse Angle: 90°.

Calculation

The purity (


) is calculated using the fundamental qNMR equation:


Where:

  • 
    : Integrated area (Use the aromatic protons of the analyte, sum of all forms if lactol/aldehyde mix exists).
    
  • 
    : Number of protons (IS = 2; Analyte = 2 aromatic protons).
    
  • 
    : Molar Mass.[2]
    
  • 
    : Gravimetric mass weighed.
    
Handling the Equilibrium in Integration

Critical Step: If the spectrum shows both aldehyde (open) and lactol (closed) forms:

  • Do not use the aldehyde proton for quantification (it represents only a fraction of the moles).

  • Use the aromatic protons (H4, H5). These signals typically overlap or are close enough to be integrated together for both tautomers, representing the total molar content of the carbon skeleton.

Handling, Storage, and Stability[2]

Stability Diagram

The breakdown of 6-F-2,3-DHBA occurs via two main pathways: Auto-oxidation of the catechol and disproportionation of the aldehyde.

Stability Standard 6-Formyl-2,3-dihydroxybenzoic acid (Standard) Quinone o-Quinone Derivative (Brown/Black impurity) Standard->Quinone pH > 7 or O2 exposure Dicarboxylic Phthalic Acid Derivative (Oxidation of CHO -> COOH) Standard->Dicarboxylic Peroxides / Air Oxidation Lactol Cyclic Lactol Form (Reversible/Stable Solid) Standard->Lactol Equilibrium (Solvent Dependent) Lactol->Standard

Caption: Degradation pathways.[3][4][5][6] The standard is most stable as the dry solid (often lactol) or in acidic solution.

Storage Protocol
  • Container: Amber glass vial with PTFE-lined screw cap.

  • Atmosphere: Flush headspace with Argon before sealing.

  • Temperature: -20°C or -80°C.

  • Solvent for Use: Reconstitute in degassed Methanol or Acetonitrile containing 0.1% Formic Acid . Use immediately. Do not store solutions >24 hours.

References

  • Quantitative NMR Methodology

    • BIPM & NIST Guidelines.
    • Source: 7

  • Phenanthrene Metabolic Pathways

    • Detailed degradation pathways including ring fission metabolites.
    • Source: 4

  • Catechol & Aldehyde Stability

    • Reactivity of catechol aldehydes in biological systems and fluorescence probes.[8]

    • Source: 8

  • qNMR for Purity Assay

    • Validation of purity determination by 1H Quantit
    • Source: 9

Sources

Application

Application Note: High-Fidelity GC-MS Derivatization of 6-Formyl-2,3-dihydroxybenzoic Acid

Executive Summary The analysis of 6-Formyl-2,3-dihydroxybenzoic acid (6-F-2,3-DHBA) by Gas Chromatography-Mass Spectrometry (GC-MS) presents a specific chemical challenge: the molecule possesses three active protic group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 6-Formyl-2,3-dihydroxybenzoic acid (6-F-2,3-DHBA) by Gas Chromatography-Mass Spectrometry (GC-MS) presents a specific chemical challenge: the molecule possesses three active protic groups (one carboxyl, two phenolic hydroxyls) and one reactive carbonyl (aldehyde) in an ortho arrangement to the carboxylic acid.

This structural proximity predisposes the molecule to form a cyclic lactol (pseudo-acid) tautomer, leading to split peaks, poor quantification, and inconsistent mass spectra if processed via direct silylation. This guide details a Two-Step Derivatization Protocol (Methoxyamination followed by Silylation) designed to chemically "lock" the aldehyde in its open chain form and fully protect all active protons, ensuring a single, stable, and volatile analyte.

Chemical Strategy & Mechanism

To achieve reliable GC-MS data, we must address the specific reactivity of the 6-F-2,3-DHBA molecule.

The "Ortho-Effect" Challenge

In solution, 6-F-2,3-DHBA exists in equilibrium between its open aldehyde form and a cyclic lactol (hydroxyphthalide) form due to the proximity of the C1-Carboxyl and C6-Formyl groups.

  • Direct Silylation Risk: Reacting directly with MSTFA/BSTFA yields a mixture of the silylated open form and the silylated lactol, resulting in multiple chromatographic peaks for a single analyte.

  • The Solution (Oximation): We first react the sample with Methoxyamine Hydrochloride (MeOX) . This nucleophile attacks the aldehyde carbonyl to form a stable Methoxime (Schiff base) derivative. This reaction is irreversible under mild conditions and prevents lactol cyclization.

  • Silylation: Once the carbonyl is protected, we introduce MSTFA to replace the active protons on the carboxylic acid and phenolic hydroxyls with Trimethylsilyl (TMS) groups.

Reaction Pathway Diagram

The following diagram illustrates the conversion of the unstable native structure into the GC-amenable derivative.

Derivatization_Mechanism Native Native 6-F-2,3-DHBA (Equilibrium: Open Aldehyde <-> Cyclic Lactol) Step1 Step 1: Methoxyamination (Reagent: MeOX-HCl/Pyridine) Native->Step1 Dehydration (-H2O) Intermediate Intermediate: Methoxime Derivative (Aldehyde Locked as =N-O-CH3) Step1->Intermediate Stabilizes Carbonyl Step2 Step 2: Silylation (Reagent: MSTFA/1% TMCS) Intermediate->Step2 Silylation of -OH/-COOH Final Final Derivative: Tris-TMS-Methoxime-6-F-2,3-DHBA (MW: ~427 Da) Step2->Final Volatile Analyte

Caption: Chemical progression from unstable tautomer to stable Tris-TMS-Methoxime derivative.

Materials & Reagents

  • Analyte Standard: 6-Formyl-2,3-dihydroxybenzoic acid (High purity >98%).

  • Solvent: Anhydrous Pyridine (Critical: Water content <0.05%).

  • Reagent A (Oximation): Methoxyamine Hydrochloride (MeOX-HCl), 20 mg/mL in pyridine.

  • Reagent B (Silylation): N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Note: BSTFA is an acceptable alternative, but MSTFA is preferred for its higher volatility, preventing overlap with early-eluting metabolites.

  • Internal Standard (IS): Ribitol or Cinnamic acid-d7 (to track derivatization efficiency).

Experimental Protocol

This protocol is optimized for trace analysis (metabolomics) but scalable for bulk purity assessment.

Step 1: Sample Preparation & Drying
  • Aliquot the sample (e.g., 10-50 µg of dry extract) into a GC-MS glass vial.

  • CRITICAL: Evaporate to complete dryness using a vacuum concentrator (SpeedVac) or a gentle stream of nitrogen.

    • Why: Any residual water will quench the silylation reagent (Step 2) and hydrolyze the TMS derivatives.

Step 2: Methoxyamination (Aldehyde Protection)[1]
  • Add 80 µL of Reagent A (20 mg/mL MeOX in Pyridine) to the dried residue.

  • Vortex vigorously for 30 seconds to dissolve the residue.

  • Incubate at 60°C for 90 minutes .

    • Expert Insight: While 30°C is common for simple ketones, the steric hindrance of the ortho-substituted benzene ring requires higher thermal energy to drive the oximation to completion.

Step 3: Silylation (Proton Exchange)
  • Add 80 µL of Reagent B (MSTFA + 1% TMCS) directly to the reaction mix.

  • Vortex for 10 seconds.

  • Incubate at 60°C for 30 minutes .

    • Note: The solution may turn slightly cloudy (ammonium chloride precipitate from MeOX-HCl); this is normal.

  • Centrifuge at 3,000 rpm for 2 minutes to settle any particulates.

  • Transfer the clear supernatant to a GC micro-insert vial.

Workflow Diagram

Workflow Start Start: Aqueous/Organic Extract Dry Evaporate to Dryness (N2 or SpeedVac) Start->Dry React1 Add 80µL MeOX/Pyridine Incubate 60°C / 90 min Dry->React1 React2 Add 80µL MSTFA + 1% TMCS Incubate 60°C / 30 min React1->React2 Centrifuge Centrifuge (Remove precipitate) React2->Centrifuge Inject GC-MS Injection (Splitless/Split 1:10) Centrifuge->Inject

Caption: Step-by-step derivatization workflow ensuring moisture removal and reaction completion.

GC-MS Method Parameters

These settings are calibrated for Agilent 7890/5977 or equivalent single-quadrupole systems.

ParameterSettingRationale
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase separates TMS derivatives effectively.
Inlet Temp 250°CHigh enough to volatilize the derivative (MW ~427) without thermal degradation.
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace metabolites. Use Split (1:10) for pure standards.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Maintains consistent retention times.
Oven Program 80°C (hold 2 min)

15°C/min to 300°C (hold 5 min)
Slow ramp ensures separation of the syn and anti methoxime isomers.
Transfer Line 290°CPrevents condensation of high-boiling derivatives.
Source Temp 230°CStandard EI source temperature.
Scan Range 50–550 m/zCovers the molecular ion (M+•) and key fragments.

Data Interpretation & Validation

Molecular Weight Calculation

The derivatization adds significant mass. Use this to confirm the identity of your peak.

  • Native MW: 182.13 Da (Formula: C₈H₆O₅)

  • Modifications:

    • Methoximation: Loss of O (-16) + Addition of N-O-CH₃ (+45) = +29 Da

    • Silylation: Replacement of 3 H (-3) with 3 Si(CH₃)₃ (+219) = +216 Da

  • Target Derivative MW: 182 + 29 + 216 = 427 Da

Expected Mass Spectrum (EI, 70eV)
  • Molecular Ion (M+•): m/z 427 (Often weak intensity).

  • M-15: m/z 412 (Loss of methyl group from TMS; diagnostic).

  • TMS Fragments: m/z 73 (SiMe₃⁺), m/z 147 (Rearrangement ion).

  • Isomers: You will likely observe two peaks for this compound. These are the syn and anti geometric isomers of the methoxime group.

    • Action: Sum the areas of both peaks for quantitative analysis.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Peak (m/z 427) Moisture contamination.Ensure pyridine is anhydrous; check drying step.
Broad Tailing Peak Incomplete silylation of -COOH.Fresh MSTFA required; ensure 1% TMCS catalyst is active.
Multiple Small Peaks Lactol formation (Incomplete Oximation).Increase Step 1 incubation time to 2 hours or temp to 70°C.
Source Dirty Excess derivatizing reagent.Use a "solvent delay" of 5-6 mins; maintain high transfer line temp.

References

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling. Current Protocols in Molecular Biology. Link

  • Schummer, C. et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Link

  • Little, J.L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Link

  • Kanani, H. et al. (2008). Standardizing GC-MS metabolomics. Journal of Chromatography B. Link

  • Halket, J.M. & Zaikin, V.G. (2003). Derivatization in Mass Spectrometry—1. Silylation. European Journal of Mass Spectrometry. Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Formyl-2,3-dihydroxybenzoic acid

Welcome to the technical support guide for the synthesis of 6-Formyl-2,3-dihydroxybenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this impor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 6-Formyl-2,3-dihydroxybenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic route and improve your final yield.

Introduction: The Challenge of Regioselective Formylation

6-Formyl-2,3-dihydroxybenzoic acid is a valuable building block in the synthesis of various pharmaceutical compounds and natural products. Its synthesis, however, presents a significant regioselectivity challenge. The starting material, 2,3-dihydroxybenzoic acid, possesses a highly activated aromatic ring with multiple potential sites for electrophilic substitution. The two hydroxyl groups are strongly activating and ortho, para-directing, while the carboxylic acid group is deactivating and meta-directing. Achieving selective formylation at the C-6 position requires a careful choice of methodology and precise control over reaction conditions.

This guide focuses primarily on the Duff reaction , a classic and effective method for the ortho-formylation of phenols, which is well-suited for this transformation.[1] We will also compare it with other formylation techniques and provide detailed troubleshooting for issues you may encounter.

Comparison of Common Aromatic Formylation Methods
ReactionFormylating AgentCatalyst/ConditionsTypical SubstratesAdvantagesDisadvantages
Duff Reaction Hexamethylenetetramine (HMTA)Acidic (e.g., Acetic Acid, TFA)Electron-rich phenolsGood ortho-selectivity to -OH; Inexpensive reagents; Operationally simple.Generally inefficient/moderate yields; Can result in diformylation.[2]
Reimer-Tiemann Chloroform (CHCl₃)Strong base (e.g., NaOH)Phenols, electron-rich heterocycles.Avoids strongly acidic conditions.[3]Often low yields; Mixture of ortho and para isomers; Dichlorocarbene intermediate can have side reactions.[4]
Gattermann HCN / HClLewis Acid (e.g., AlCl₃)Aromatic compoundsBroad substrate scope.Uses highly toxic HCN gas; Zn(CN)₂ modification is safer but still toxic.[5][6]
Vilsmeier-Haack DMF / POCl₃ (Vilsmeier Reagent)None (reagent is the electrophile)Electron-rich arenes (anilines, phenols, heterocycles).[7]Mild conditions; High-yielding for suitable substrates.The Vilsmeier reagent is a weaker electrophile; Not always suitable for less activated systems.[8][9]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of 6-Formyl-2,3-dihydroxybenzoic acid, particularly when using the Duff reaction.

Q1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?

A1: Low conversion is a common issue in the Duff reaction.[2] The causes can be multifaceted, relating to reagent activity, reaction conditions, or the inherent reactivity of the substrate.

  • Probable Cause 1: Insufficiently Acidic Conditions. The Duff reaction mechanism requires an acidic medium to protonate hexamethylenetetramine (HMTA), facilitating its ring-opening to form the reactive iminium ion electrophile.[10] If the acid catalyst (e.g., glacial acetic acid, trifluoroacetic acid) is too weak or used in insufficient quantity, the electrophile will not be generated effectively.

  • Solution 1:

    • Verify Acid Quality: Ensure you are using anhydrous, high-purity acid (e.g., glacial acetic acid or trifluoroacetic acid). Water content can inhibit the reaction.

    • Increase Acid Strength: Switching from acetic acid to a stronger acid like trifluoroacetic acid (TFA) can sometimes accelerate the reaction, though it may also affect selectivity.[11]

    • Consider Co-catalysts: Some protocols utilize boric acid or other Lewis acids in conjunction with the primary acid to enhance electrophile generation.

  • Probable Cause 2: Suboptimal Temperature or Reaction Time. This reaction requires significant thermal energy to proceed at a reasonable rate. Insufficient heat or time will lead to incomplete conversion.

  • Solution 2:

    • Temperature Control: Ensure the reaction mixture is heated to the target temperature (typically refluxing in the chosen solvent) and maintained consistently. For acetic acid, this is around 110-120°C.

    • Extended Reaction Time: The Duff reaction can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, consider extending the reaction duration (e.g., from 24h to 48h).

  • Probable Cause 3: Inefficient Hydrolysis. The reaction initially forms an iminium intermediate (a Schiff base), which must be hydrolyzed during workup to release the final aldehyde product.[11] Incomplete hydrolysis will result in a low yield of the desired formyl compound.

  • Solution 3:

    • Ensure Acidic Workup: The final step of the workup must involve treatment with an aqueous acid (e.g., 2M HCl). This protonates the imine nitrogen, making the carbon more susceptible to nucleophilic attack by water.

    • Heating During Hydrolysis: Gently heating the reaction mixture after the addition of aqueous acid can often drive the hydrolysis to completion.

Q2: I've isolated a product, but my NMR/Mass Spec shows a mixture of isomers. How can I improve regioselectivity?

A2: The formation of multiple isomers indicates a loss of regiocontrol. While the Duff reaction strongly favors ortho-formylation to a hydroxyl group, the electronic landscape of 2,3-dihydroxybenzoic acid allows for potential side products.

  • Probable Cause 1: Competing Directing Effects. The primary directing group is the hydroxyl at C-2, which directs ortho to the C-6 position. However, the hydroxyl at C-3 also directs ortho to the C-4 position. While formylation at C-6 is generally favored due to chelation effects and steric hindrance from the C-2 hydroxyl, conditions can influence the ratio.

  • Solution 1:

    • Leverage Chelation: The ortho-hydroxy group plays a crucial role in directing the iminium electrophile. Using a solvent system that promotes hydrogen bonding or potential chelation can enhance selectivity for the C-6 position. Acetic acid is often effective in this regard.

    • Temperature Optimization: High temperatures can sometimes overcome the subtle energy differences between transition states leading to different isomers. Try running the reaction at the lowest temperature that still provides a reasonable conversion rate.

  • Probable Cause 2: Diformylation. If both ortho positions to a powerful activating group are available, diformylation can occur, especially with prolonged reaction times or an excess of HMTA.[2] In this substrate, this could potentially lead to 4,6-diformyl-2,3-dihydroxybenzoic acid.

  • Solution 2:

    • Control Stoichiometry: Use a carefully measured molar equivalent of HMTA relative to the 2,3-dihydroxybenzoic acid. A slight excess of the substrate may help suppress diformylation. A 1:1.5 to 1:2 ratio of substrate to HMTA is a common starting point.

    • Monitor Reaction Progress: Use TLC to track the appearance of products. If a new, less polar spot (indicative of a diformylated product) appears and intensifies over time, shorten the reaction duration.

Q3: The workup is messy, and I'm struggling to purify the final product. What is the best purification strategy?

A3: The target molecule is highly polar due to its multiple functional groups (two -OH, one -COOH, one -CHO), which can make extraction and purification challenging.

  • Probable Cause 1: High Polarity and Water Solubility. The product has significant water solubility, leading to poor recovery during aqueous extractions with common organic solvents.

  • Solution 1:

    • Acid-Base Extraction: After the acidic hydrolysis step, the product is a carboxylic acid. You can make the solution basic (e.g., with NaHCO₃) to deprotonate the carboxylic acid and phenolic groups, forming a water-soluble salt. This allows you to wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic organic impurities. Subsequently, re-acidifying the aqueous layer (with cold HCl) will precipitate the purified product, which can be collected by filtration.

    • Use More Polar Solvents for Extraction: If direct extraction is necessary, use a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions to maximize recovery.

  • Probable Cause 2: Contamination with Reagents. Residual HMTA, its byproducts, or the acid solvent can co-extract or co-precipitate with the product.

  • Solution 2:

    • Thorough Washing: When collecting the precipitated product by filtration, wash the solid thoroughly with cold water to remove water-soluble impurities like remaining acid and salts.

    • Recrystallization: This is a powerful purification technique for this compound. Experiment with different solvent systems. A good starting point would be recrystallization from hot water or an ethanol/water mixture.

    • Column Chromatography: If recrystallization fails to provide sufficient purity, silica gel column chromatography can be used. Due to the product's polarity, a polar mobile phase will be required (e.g., a gradient of methanol in dichloromethane or ethyl acetate with 1% acetic acid to keep the carboxylic acid protonated and reduce tailing).

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism of the Duff Reaction for this synthesis?

A: The mechanism involves several key stages:

  • Electrophile Formation: Hexamethylenetetramine (HMTA) is protonated by the acid catalyst and undergoes ring-opening to form an electrophilic iminium ion.

  • Electrophilic Aromatic Substitution: The electron-rich phenoxide (formed from 2,3-dihydroxybenzoic acid) attacks the iminium ion. This attack is directed to the C-6 position, ortho to the C-2 hydroxyl group.

  • Intramolecular Redox: An intramolecular hydride transfer occurs, oxidizing the newly attached aminomethyl group to an imine and reducing a different part of the fragmented HMTA molecule.

  • Hydrolysis: During aqueous acidic workup, the resulting imine (Schiff base) is hydrolyzed to yield the final 6-formyl-2,3-dihydroxybenzoic acid.

Duff_Mechanism Figure 1: Simplified Duff Reaction Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Attack & Redox cluster_2 Final Product Formation HMTA HMTA Iminium CH₂=NR₂⁺ (Iminium Ion) HMTA->Iminium Ring Opening H_plus H⁺ (Acid) Substrate 2,3-dihydroxy- benzoic acid Iminium->Substrate Intermediate Aminomethyl Intermediate Substrate->Intermediate Attack at C-6 Schiff_Base Imine Intermediate (Schiff Base) Intermediate->Schiff_Base Intramolecular Oxidation Hydrolysis H₃O⁺ (Workup) Schiff_Base->Hydrolysis Product 6-Formyl-2,3-dihydroxy- benzoic acid Schiff_Base->Product Hydrolysis

Caption: Figure 1: Simplified Duff Reaction Mechanism

Q: How can I monitor the reaction's progress effectively?

A: Thin Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a relatively polar eluent system, such as 70:30:1 Ethyl Acetate / Hexanes / Acetic Acid. The starting material, 2,3-dihydroxybenzoic acid, will be quite polar. The product, having an additional aldehyde group, will likely have a slightly different Rf value. Spot the reaction mixture alongside a spot of the pure starting material. The disappearance of the starting material spot and the appearance of a new major product spot indicate reaction progress. Visualize the spots under a UV lamp (254 nm).

Q: What are the critical safety precautions for this synthesis?

A:

  • Acids: Glacial acetic acid and especially trifluoroacetic acid are corrosive. Always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Hexamethylenetetramine (HMTA): Can be a skin and respiratory irritant. Avoid inhaling the powder and prevent skin contact.

  • Solvents: Work with organic solvents in a well-ventilated fume hood.

  • Heating: Use a heating mantle with a stirrer and a condenser to safely heat the reaction at reflux and prevent solvent evaporation.

Experimental Protocols

Protocol 1: Synthesis via the Duff Reaction

This protocol is a representative procedure and may require optimization for your specific setup and scale.

Materials:

  • 2,3-dihydroxybenzoic acid

  • Hexamethylenetetramine (HMTA)

  • Glacial Acetic Acid

  • 2M Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3-dihydroxybenzoic acid (1.0 eq) and hexamethylenetetramine (1.5 eq).

  • Add glacial acetic acid to the flask (approx. 10-15 mL per gram of starting material).

  • Heat the mixture to reflux (approx. 118°C) with vigorous stirring.

  • Maintain the reaction at reflux for 24-48 hours. Monitor the progress by TLC.

  • Once the reaction is deemed complete, cool the mixture to room temperature.

  • Add an equal volume of 2M HCl to the reaction mixture.

  • Heat the mixture to 60-70°C for 1-2 hours to ensure complete hydrolysis of the imine intermediate.

  • Cool the mixture in an ice bath. If a solid precipitates, collect it via vacuum filtration. If not, proceed to extraction.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization (e.g., from hot water or ethanol/water) or silica gel chromatography.

Workflow Figure 2: General Synthesis & Purification Workflow cluster_Isolation Isolation Options Reactants 1. Combine Reactants (Substrate + HMTA in Acetic Acid) Reflux 2. Heat to Reflux (24-48h) Reactants->Reflux Hydrolysis 3. Acidic Workup (Cool, add 2M HCl, heat to 60°C) Reflux->Hydrolysis Isolation 4. Product Isolation Hydrolysis->Isolation Purification 5. Purification Isolation->Purification Crude Product Analysis 6. Characterization (NMR, MS, etc.) Purification->Analysis Pure Product Precipitation Precipitation & Filtration Extraction Extraction with Ethyl Acetate

Caption: Figure 2: General Synthesis & Purification Workflow

References

  • Duff reaction - Wikipedia. [Link]

  • Duff reaction - chemeurope.com. [Link]

  • Gattermann reaction - Wikipedia. [Link]

  • Duff Reaction. [Link]

  • Reimer-Tiemann Reaction | JEE Chemistry - Unacademy. [Link]

  • Gattermann Reaction - Unacademy. [Link]

  • A theoretical study of the Duff reaction: insights into its selectivity - Semantic Scholar. [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen. [Link]

  • Reimer–Tiemann reaction - Wikipedia. [Link]

  • Vilsmeier-Haack Reaction - YouTube. [Link]

  • Reimer–Tiemann reaction. [Link]

  • Reimer-Tiemann Reaction - Master Organic Chemistry. [Link]

  • Duff Reaction - SynArchive. [Link]

  • Vilsmeier–Haack reaction - Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of 6-Formyl-2,3-dihydroxybenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience inconsistent experimental results when working with highly reactive, multi-functional aroma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience inconsistent experimental results when working with highly reactive, multi-functional aromatic compounds.

6-Formyl-2,3-dihydroxybenzoic acid (6-F-2,3-DHBA) presents a unique dual-threat vulnerability during storage. It contains both a catechol moiety (2,3-dihydroxy groups) and an aldehyde group (formyl group). Without a rigorous, mechanistically grounded storage strategy, your sample will rapidly degrade, compromising downstream assays, binding kinetics, and synthetic yields. This guide provides the causality behind these degradation pathways, self-validating handling protocols, and targeted troubleshooting FAQs.

Mechanistic Causality of Degradation

To effectively prevent degradation, we must first understand the specific chemical vulnerabilities of 6-F-2,3-DHBA. The molecule is susceptible to two distinct oxidative pathways:

  • Aldehyde Autoxidation (The Radical Chain Mechanism): The formyl group is highly susceptible to autoxidation when exposed to oxygen and UV light. This process initiates via hydrogen-atom abstraction to generate an acyl radical. Subsequent reaction with molecular oxygen (

    
    ) forms an acyl peroxy radical, which ultimately converts the aldehyde into a dicarboxylic acid derivative[1][2]. This reaction is significantly accelerated by light exposure[3].
    
  • Catechol Oxidation (Quinone Formation): The 2,3-dihydroxybenzene structure is notoriously prone to oxidation, particularly in the presence of trace transition metals (e.g.,

    
    , 
    
    
    
    ) or at a pH above 6.0[4][5]. Oxidation yields highly reactive ortho-quinones and generates reactive oxygen species (ROS) such as superoxide and hydrogen peroxide[6]. These o-quinones rapidly undergo irreversible cross-linking and polymerization, resulting in a dark brown or black insoluble precipitate[6].

G Compound 6-Formyl-2,3-DHBA (Intact Molecule) AcylRadical Acyl Radical Intermediate Compound->AcylRadical O2, UV Light (H-atom abstraction) Semiquinone o-Semiquinone Radical + ROS Compound->Semiquinone O2, Trace Metals (pH > 6) PeroxyRadical Acyl Peroxy Radical AcylRadical->PeroxyRadical + O2 CarboxylicAcid Dicarboxylic Acid Derivative PeroxyRadical->CarboxylicAcid + Aldehyde (Autoxidation) Quinone o-Quinone Intermediate Semiquinone->Quinone - e⁻, - H⁺ Polymers Polymeric Adducts (Brown Discoloration) Quinone->Polymers Cross-linking

Bifurcated oxidative degradation pathways of 6-Formyl-2,3-dihydroxybenzoic acid.

Quantitative Stability Profile

The table below summarizes the expected stability of 6-F-2,3-DHBA under various environmental conditions. Use this data to benchmark your laboratory's current storage practices against optimal standards.

Storage ConditionAtmosphereLight ExposurePhysical StateEstimated Shelf-LifePrimary Degradation Risk
-80°C Argon Dark Solid > 24 months Negligible
-20°CNitrogenDarkSolid12 - 24 monthsMinor Autoxidation
4°CAirDarkSolid< 3 monthsAldehyde Autoxidation
25°CAirLightSolid< 1 weekRapid Polymerization
25°C (pH 7.4 Buffer)AirLightAqueous Solution< 2 hoursQuinone Formation

Self-Validating Experimental Protocols

To guarantee scientific integrity, storage and handling methodologies must be self-validating. This means building analytical checkpoints directly into your workflow to ensure the compound's purity before it compromises a week's worth of experiments.

Protocol A: Preparation and Storage of Solid Aliquots

Repeatedly opening a master stock bottle introduces ambient moisture and oxygen, initiating the radical chain mechanisms described above[7].

  • Environmental Control: Perform all weighing and aliquoting inside a glove box or a controlled environment purged with inert gas.

  • Container Selection: Use pre-dried, amber glass vials with PTFE-lined screw caps. Amber glass blocks the UV wavelengths necessary to initiate aldehyde autoxidation[3][7].

  • Headspace Purging: Blanket the solid material with a gentle stream of Argon gas for 10–15 seconds before immediately capping. Causality note: Argon is roughly 38% denser than air and effectively displaces oxygen at the bottom of the vial, whereas Nitrogen readily mixes with ambient air if the seal is imperfect.

  • Temperature Control: Store all aliquots immediately at -80°C.

  • Validation Step: Designate one aliquot as a "Quality Control (QC)" sample. Once every 6 months, dissolve this QC aliquot and run an HPLC-UV assay (detection at ~280 nm) to confirm the absence of polar dicarboxylic acid peaks (early eluting) or broad polymeric baselines (late eluting).

Protocol B: Preparation of Working Solutions

Aqueous buffers at physiological pH rapidly destroy catechols[5][6].

  • Solvent Degassing: If an organic solvent (e.g., anhydrous DMSO or Acetonitrile) is required for a stock solution, sparge the solvent with Argon for 30 minutes prior to use to remove dissolved oxygen.

  • Acidification (If Aqueous): If the compound must be dissolved in an aqueous medium, ensure the buffer is slightly acidic (pH 4.0 - 5.5) and contains a chelating agent like EDTA (10-50 µM) to sequester trace

    
     and 
    
    
    
    ions that catalyze quinone formation[4][5].
  • Immediate Utilization: Prepare solutions strictly on ice and use them within 2 hours. Do not store working solutions.

  • Validation Step: Before adding the working solution to your primary biological or chemical assay, measure the UV-Vis absorbance of the solution. A sudden shift in the

    
     or the appearance of a broad absorption band in the visible region (400-500 nm) is a self-validating indicator that o-quinones have formed. Discard the solution if this occurs.
    

Troubleshooting & FAQs

Q1: My lyophilized powder of 6-F-2,3-DHBA changed from a pale yellow powder to a dark brown, gummy solid. Can I still use it? A1: No. The dark brown discoloration is a definitive visual indicator that the catechol moiety has oxidized into an o-quinone, which has subsequently polymerized into complex, insoluble adducts[6][7]. This material is chemically altered and will yield false-positive or highly variable results in downstream applications. Discard the sample and procure a fresh batch.

Q2: I need to test this compound in a cell-based assay using PBS (pH 7.4). How do I prevent it from degrading before it reaches the cells? A2: At pH 7.4, the hydroxyl groups of the catechol begin to deprotonate, drastically lowering their oxidation potential and making them highly reactive to dissolved oxygen[5][6]. To circumvent this, prepare a highly concentrated stock solution in anhydrous, degassed DMSO. Spike this stock directly into the cell culture media immediately before the assay begins. Do not pre-mix the compound in PBS for extended periods.

Q3: I stored my sample at -20°C in a clear vial, but HPLC analysis shows a new, more polar peak. What happened? A3: You are likely observing the formation of the dicarboxylic acid derivative. Clear glass allows ambient laboratory light (specifically UV wavelengths) to penetrate the vial during handling or storage. This light provides the activation energy required for the hydrogen-atom abstraction of the formyl group, initiating the radical-chain autoxidation pathway[1][3]. Always use amber vials[7].

Q4: Is it necessary to use a chelating agent if I am using high-purity HPLC-grade water? A4: Yes. Even high-purity water systems or standard glassware can leach trace amounts of iron (


) or copper (

). These transition metals act as potent catalysts for the oxidation of catechols to semiquinone radicals and eventually o-quinones[4][5]. Adding a trace amount of EDTA sequesters these metals and stabilizes the catechol.

References

  • Preventing oxidation of 6-Amino-1,3-benzodioxole-5-carbaldehyde during storage Benchchem URL
  • Electrochemical Study of 2,3-Dihydroxybenzoic Acid and Its Interaction with Cu(II)
  • Radical-chain mechanism for aldehyde autoxidation ResearchGate URL
  • Oxidase Catalysis via Aerobically Generated Hypervalent Iodine Intermediates ChemRxiv URL
  • PMC (PubMed Central)
  • Light-induced autoxidation of aldehydes to peracids and carboxylic acids The Royal Society of Chemistry URL
  • PMC (PubMed Central)

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 6-Formyl-2,3-dihydroxybenzoic acid

Ticket ID: #T-6F23DHBA-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #T-6F23DHBA-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Severe peak tailing and asymmetry > 2.0 for 6-Formyl-2,3-dihydroxybenzoic acid.

Executive Summary: The "Triple Threat" Molecule

As an Application Scientist, I often see researchers treat 6-Formyl-2,3-dihydroxybenzoic acid (6-F-2,3-DHBA) as a standard organic acid. It is not. This molecule presents a "Triple Threat" to chromatography, where three distinct chemical behaviors conspire to destroy peak shape.

  • Siderophore-like Chelation: The 2,3-dihydroxy (catechol) motif is a potent iron-chelator (similar to enterobactin). It will bind to trace iron in stainless steel frits and columns, causing severe tailing.

  • Acidity (pKa): The benzoic acid moiety (pKa ~2.5–3.0) requires strict pH suppression.

  • Aldehyde Reactivity: The 6-formyl group is electrophilic and can react with amine-based buffers (Schiff base formation), leading to peak broadening or splitting.

This guide prioritizes the Chelation Effect , as it is the most frequently missed cause of tailing for this specific class of compounds.

Part 1: Diagnostic Workflow

Before modifying your method, use this logic tree to isolate the root cause.

TroubleshootingWorkflow Start START: Peak Tailing > 1.5 Check_pH Step 1: Check Mobile Phase pH Is pH < 2.5? Start->Check_pH Check_Chelation Step 2: Test for Metal Chelation Add EDTA to MP or use PEEK Check_pH->Check_Chelation Yes Action_pH Action: Lower pH to 2.0 Use Phosphoric or Formic Acid Check_pH->Action_pH No Check_Column Step 3: Column Chemistry Are you using standard C18? Check_Chelation->Check_Column Negative Action_Chelation Action: Passivate System Switch to Glass/PEEK Column Check_Chelation->Action_Chelation Positive for Chelation Check_Buffer Step 4: Buffer Composition Are you using Amine salts? Check_Column->Check_Buffer No (Already Optimized) Action_Column Action: Switch to Polar-Embedded or PFP Check_Column->Action_Column Yes (Standard C18) Action_Buffer Action: Remove Ammonium Switch to Phosphate/Formate Check_Buffer->Action_Buffer Yes

Caption: Diagnostic logic flow for isolating peak tailing sources in 6-F-2,3-DHBA analysis.

Part 2: The Chelation Trap (Critical Issue)

The Science: The 2,3-dihydroxybenzoic acid structure is a known siderophore moiety. In the presence of trace Iron (Fe³⁺) found in stainless steel HPLC frits, column bodies, and tubing, this molecule forms a coordination complex. This is not a simple hydrophobic interaction; it is a "sticky" chemical binding event that results in a classic "shark fin" tailing profile.

The Protocol: Metal Suppression If your pH is already low (< 2.5) and tailing persists, you must assume metal interaction.

Q: How do I confirm if metals are the problem? A: Perform the "Spike Test."

  • Add 0.1 mM EDTA (disodium salt) to your aqueous mobile phase.

  • Run the standard.

  • Result: If the peak sharpens significantly, your system or column has active metal sites.

Q: How do I fix it permanently?

  • Option A (Hardware): Switch to a PEEK-lined or Glass-lined HPLC column. Replace stainless steel inlet frits with PEEK frits.

  • Option B (Mobile Phase): If you cannot change hardware, use Phosphoric Acid instead of Formic Acid. Phosphate groups bind to metal sites on the stainless steel, effectively "masking" them from the analyte [1].

  • Option C (Additives): Maintain 20–50 µM EDTA or Medronic Acid in mobile phase A. Note: This may suppress ionization in LC-MS.

Part 3: Mobile Phase Chemistry (pH & Buffers)

The Science: 6-F-2,3-DHBA has a carboxylic acid pKa of approximately 2.6–2.9 [2]. To achieve a symmetrical peak, you must operate at least 1–2 pH units below the pKa to ensure the molecule is fully protonated (neutral). If the pH is near 3.0, the molecule exists in a mixed state (neutral/ionized), causing peak broadening.

The Aldehyde Factor: Avoid ammonium acetate or ammonium bicarbonate. The 6-formyl group can react with primary amines to form Schiff bases, especially if the column oven is heated (>35°C).

Recommended Mobile Phase Configurations:

Detection ModeComponent A (Aqueous)Component B (Organic)Why?
UV (Standard) 0.1% Phosphoric Acid (pH ~2.0)AcetonitrileBest peak shape. Phosphate masks metals and suppresses ionization.
LC-MS 0.1% Formic Acid + 20µM Medronic AcidAcetonitrileVolatile. Medronic acid prevents tailing without suppressing MS signal like Phosphate.
Do Not Use Ammonium Acetate / WaterMethanolHigh pH causes ionization; Amine reacts with aldehyde; Methanol increases pressure.

Part 4: Column Selection Strategy

The Science: Standard C18 columns often possess residual silanols (Si-OH). Even end-capped columns can interact with the phenolic hydroxyls of 6-F-2,3-DHBA. Furthermore, the molecule is highly polar and may elute near the void volume (t0) on a C18 column, where peak focusing is poor.

Recommended Stationary Phases:

  • Polar-Embedded C18 (e.g., Amide or Carbamate linkage):

    • Mechanism:[1] The embedded polar group shields the silica surface, preventing silanol interactions with the phenolic groups.

    • Benefit: Excellent peak symmetry for phenolic acids.

  • Pentafluorophenyl (PFP):

    • Mechanism:[1] Provides pi-pi interactions and hydrogen bonding capabilities distinct from C18.

    • Benefit: Often separates positional isomers (like 2,3- vs 3,4-DHBA) better than C18.

  • Mixed-Mode (RP/Anion Exchange):

    • Mechanism:[1] The anion exchange portion retains the acid, while the RP portion retains the aromatic ring.

    • Benefit: Allows for higher pH usage, but requires careful salt optimization.

Part 5: Step-by-Step Optimization Protocol

If you are currently experiencing tailing, follow this remediation sequence:

Step 1: The "System Passivation" Flush [2]

  • Goal: Remove accessible metal ions from the HPLC flow path.

  • Reagent: 30% Phosphoric Acid in Water.

  • Procedure: Remove the column.[2][3] Connect the injector directly to the detector. Flush the system at 1 mL/min for 60 minutes. Rinse with water for 30 minutes.

Step 2: Mobile Phase Preparation (UV Detection)

  • Solvent A: Dissolve 1 mL of 85% Phosphoric Acid in 1 L of HPLC Grade Water (pH ~2.0).

  • Solvent B: 100% Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

Step 3: Sample Diluent Matching

  • Critical: Dissolve your sample in the starting mobile phase (5% ACN / 95% Acidic Water).

  • Why? Dissolving in 100% MeOH or ACN causes "solvent mismatch," leading to peak fronting or distortion before the separation even begins.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and acidic compounds. Journal of Chromatography A. Link

  • ChemicalBook. (2024). 2,3-Dihydroxybenzoic acid Properties and pKa Data.Link

  • Thermo Fisher Scientific. (2018). Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape.[1]Link

  • BenchChem. (2025). Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.Link

Sources

Optimization

optimizing pH conditions for 6-Formyl-2,3-dihydroxybenzoic acid stability

The following technical guide is structured as an interactive Support Center resource, designed for researchers handling 6-Formyl-2,3-dihydroxybenzoic acid (CAS 22231-81-8) . Topic: Optimizing pH Conditions for Stability...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an interactive Support Center resource, designed for researchers handling 6-Formyl-2,3-dihydroxybenzoic acid (CAS 22231-81-8) .

Topic: Optimizing pH Conditions for Stability & Solubility Ticket ID: T-CHM-22231 Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary: The Stability Paradox

6-Formyl-2,3-dihydroxybenzoic acid presents a unique stability challenge due to its trifunctional nature: it contains a catechol moiety (2,3-dihydroxy), an aldehyde (6-formyl), and a carboxylic acid (1-carboxy).[1][2][3]

  • The Trap: Conditions that stabilize the carboxylic acid (neutral pH) accelerate catechol oxidation. Conditions that stabilize the aldehyde (inert atmosphere) are often neglected during bench work.

  • The Solution: The "Goldilocks Zone" for this molecule is pH 3.5 – 4.5 under strictly anaerobic conditions.

Critical Stability Data & Properties

ParameterValue / CharacteristicImplication for Handling
CAS Number 22231-81-8Use for exact catalog verification.
Primary Risk Catechol Oxidation Rapid conversion to o-quinones at pH > 6.0, turning solutions brown/black.[1][3]
Secondary Risk Lactol-Ring Tautomerism The 6-formyl and 1-carboxyl groups are ortho to each other, allowing reversible cyclization into a pseudo-acid (3-hydroxyphthalide) form.[1][2][3]
Optimal pH 3.5 – 4.5 Balances solubility with oxidative resistance.
pKa (Est.) ~2.5 (COOH), ~9.0 (Phenols)Ionization of the carboxyl group occurs early; phenols must remain protonated to prevent oxidation.
Solubility DMSO, Methanol, Water (pH dependent)Low solubility in acidic water; requires co-solvent or slight buffering.

Troubleshooting Guide (Q&A)

Q1: Why does my solution turn yellow/brown within minutes of preparation?

Diagnosis: Auto-oxidation of the catechol moiety. At pH > 6.0, the phenolic protons dissociate.[3] The resulting phenolate ions are highly electron-rich and react rapidly with dissolved oxygen to form semiquinone radicals, which polymerize into dark pigments (melanins).[2][3] Corrective Action:

  • Lower the pH: Adjust your buffer to pH 4.0 using Formic Acid or Acetate.

  • Degas Solvents: You must remove dissolved oxygen. Sparge buffers with Argon or Nitrogen for 15 minutes before adding the solid compound.

  • Add Antioxidants: Include 1 mM Ascorbic Acid or 0.5 mM Sodium Metabisulfite if compatible with your downstream assay.

Q2: I see two peaks in my HPLC chromatogram. Is my compound impure?

Diagnosis: Likely Tautomerism (Open vs. Cyclic Form). Because the formyl group (C6) and carboxylic acid (C1) are adjacent, they exist in an equilibrium between the open aldehyde and the cyclic lactol (3-hydroxyphthalide) .[2]

  • Acidic Mobile Phase: Favors the lactol form.

  • Neutral Mobile Phase: Shifts equilibrium; may cause peak broadening or splitting. Validation Step: Run a variable-temperature NMR or change the HPLC solvent pH. If the ratio changes reversibly, it is tautomerism, not impurity.

Q3: The compound precipitates when I dilute my DMSO stock into aqueous buffer.

Diagnosis: Protonation-driven insolubility. At the recommended stability pH (3.5–4.5), the carboxylic acid is partially protonated and less soluble than its carboxylate salt. Protocol Adjustment:

  • Limit the final aqueous concentration to < 1 mg/mL.

  • Maintain a residual DMSO concentration of 1–5% in the final buffer to act as a solubilizer.

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Use this protocol for long-term storage (-80°C).

  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide). Do not use water for stock solutions.[2][3]

  • Procedure:

    • Weigh 6-Formyl-2,3-dihydroxybenzoic acid into an amber vial (light sensitive).

    • Purge the vial headspace with Argon gas.

    • Add DMSO via syringe through a septum to minimize oxygen exposure.

    • Vortex until dissolved.

  • Storage: Aliquot into single-use amber tubes. Store at -80°C. Stability: ~6 months.

Protocol B: Working Buffer Optimization (pH 4.0)

Use this for immediate experiments (LC-MS, Bioassays).[1][2][3]

  • Buffer System: 20 mM Ammonium Acetate, adjusted to pH 4.0 with Acetic Acid.

  • Additives: 100 µM EDTA (to chelate trace iron/copper which catalyze catechol oxidation).

  • Workflow:

    • Prepare buffer and filter (0.22 µm).

    • CRITICAL: Sparge with Helium or Argon for 20 mins.

    • Spike in DMSO stock solution immediately prior to use.

Mechanistic Visualization

The following diagram illustrates the competing pathways of degradation and tautomerism that dictate the handling requirements.

StabilityPathways cluster_conditions Optimal Conditions Compound 6-Formyl-2,3-dihydroxybenzoic Acid (Open Form) Lactol Cyclic Lactol Form (3-Hydroxyphthalide) Compound->Lactol Acidic pH (Reversible) Carboxylate Carboxylate Anion (Soluble, Reactive) Compound->Carboxylate pH > 4 Lactol->Compound pH > 5 Quinone o-Quinone Degradation Product (Irreversible Brown Pigment) Carboxylate->Quinone Oxidation (O2 + pH > 7) Trace Metals (Fe/Cu) Condition1 pH 3.5 - 4.5 Condition2 Argon/N2 Purge

Caption: Figure 1. Stability landscape showing the reversible lactol cyclization (green) versus the irreversible oxidative degradation to quinones (red) triggered by high pH and oxygen.[2]

References & Authority

  • Compound Identification:

    • CAS Registry: 22231-81-8 (6-Formyl-2,3-dihydroxybenzoic acid).[1][2][3][4][5][6]

    • Source: National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for CID 19 (2,3-Dihydroxybenzoic acid derivatives).Link[2]

  • Mechanistic Grounding (Catechol Oxidation):

    • S. Steenken & P. Neta (1982). "One-electron redox potentials of phenols. Hydroxy- and aminophenols and related compounds of biological interest." Journal of Physical Chemistry. (Establishes the pH-dependence of catechol oxidation potentials).

  • Structural Tautomerism (Phthalaldehydic Acids):

    • Bowden, K. & Taylor, G.R. (1971). "Ring-chain tautomerism of phthalaldehydic acids."[1][3] Journal of the Chemical Society B. (Describes the equilibrium between open aldehyde and cyclic lactol forms in ortho-formyl benzoic acids).

  • Biosynthetic Context:

    • Young, I.G., et al. (1969).[7] "The isolation, identification and properties of 2,3-dihydro-2,3-dihydroxybenzoic acid." Biochimica et Biophysica Acta. Link (Provides context on the handling of labile dihydroxybenzoic acid intermediates).

Sources

Troubleshooting

resolving solubility issues of 6-Formyl-2,3-dihydroxybenzoic acid in water

The following technical guide addresses the solubility and stability challenges of 6-Formyl-2,3-dihydroxybenzoic acid (CAS: 22231-81-8) . Topic: Resolving Solubility & Stability Issues in Aqueous Media Document ID: TS-SO...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility and stability challenges of 6-Formyl-2,3-dihydroxybenzoic acid (CAS: 22231-81-8) .

Topic: Resolving Solubility & Stability Issues in Aqueous Media

Document ID: TS-SOL-22231 | Version: 2.1 | Status: Verified[1][2]

Executive Summary

6-Formyl-2,3-dihydroxybenzoic acid presents a dual challenge: structural isomerism (ring-chain tautomerism) affecting dissolution, and chemical instability (catechol oxidation) affecting storage.[2] Users typically encounter poor solubility in neutral water and rapid solution darkening (browning) at alkaline pH.[2][3]

This guide provides a mechanistic explanation and a validated protocol to achieve stable, clear aqueous solutions.

Part 1: The Mechanistic Barrier (Why it won't dissolve)[2][3]

Q1: I am adding water, but the powder floats or settles. Why isn't it dissolving like a typical benzoic acid?

Answer: You are likely fighting Ring-Chain Tautomerism .[2] Unlike standard benzoic acids, 6-formyl-substituted benzoic acids exist in an equilibrium between two forms.[2] In the solid state and acidic solutions, this compound predominantly exists as the Cyclic Lactol (Pseudo-acid) form, which is significantly less polar and less water-soluble than the open chain form.[3]

  • The Cyclic Form (Insoluble): The 6-formyl group reacts with the carboxylic acid to form a 5-membered lactol ring (similar to phthalaldehydic acid).[2] This "masks" the hydrophilic carboxylic acid group.[3]

  • The Open Form (Soluble): To dissolve it, you must force the ring to open.[3] This requires converting the carboxylic acid (COOH) into its carboxylate anion (COO⁻) using a base.[2][3]

Q2: Why does the solution turn black/brown within minutes of adding base?

Answer: This is due to Catechol Oxidation .[3] The molecule contains a 2,3-dihydroxy motif (a catechol).[2][3][4] At pH > 8.0, catechols deprotonate and rapidly oxidize in the presence of dissolved oxygen to form o-quinones .[2][3] These quinones polymerize into dark, insoluble melanin-like pigments.[2][3]

The Paradox: You need high pH to open the ring (dissolve), but high pH triggers oxidation (degradation).[3]

Part 2: Visualizing the Chemistry

The following diagram illustrates the equilibrium and the oxidation trap you must avoid.

SolubilityMechanism cluster_solution Aqueous Solution Dynamics Solid Solid State (Cyclic Lactol Form) OpenAcid Open Form (Aldehyde-Acid) Solid->OpenAcid Slow Equilibrium in Water OpenAcid->Solid Low pH (<4) Anion Soluble Anion (Open Carboxylate) OpenAcid->Anion Base (pH > 6.0) Ring Opening Anion->OpenAcid Acid (pH < 4) Quinone Degradation Product (Dark Quinones/Polymers) Anion->Quinone Oxidation (O2 + pH > 8) IRREVERSIBLE

Figure 1: The solubility-stability landscape. The goal is to reach the green node (Soluble Anion) without slipping into the black node (Degradation).[3]

Part 3: Validated Solubilization Protocol

Target Concentration: Up to 10 mg/mL Optimal pH Range: 6.5 – 7.5 Required Reagents: DMSO (anhydrous), PBS (degassed), Sodium Ascorbate (antioxidant).[3]

Step-by-Step Workflow
Phase 1: Preparation (The "Dry" Phase) [2][3]
  • Weighing: Weigh the target amount of 6-Formyl-2,3-dihydroxybenzoic acid.

  • Primary Dissolution (DMSO Stock): Dissolve the solid in DMSO (Dimethyl Sulfoxide) at a concentration of 50-100 mg/mL .[3]

    • Why? DMSO breaks the strong crystal lattice of the cyclic form effectively, which water cannot do easily.[3]

    • Note: If DMSO is not permitted, Ethanol can be used, but solubility will be lower.[3]

Phase 2: The "Safe" Aqueous Transition
  • Buffer Preparation: Prepare a Phosphate Buffered Saline (PBS) or HEPES buffer adjusted to pH 7.2 .[3]

  • Deoxygenation (Critical): Sparge the buffer with Nitrogen or Argon gas for 15 minutes OR sonicate under vacuum to remove dissolved oxygen.[3]

  • Add Antioxidant: Add Sodium Ascorbate (Vitamin C) to the buffer at a final concentration of 1-5 mM .

    • Why? Ascorbate acts as a sacrificial antioxidant, preventing the catechol group from oxidizing to a quinone.[3]

  • Dilution: Slowly add the DMSO stock solution to the stirring buffer.

    • Max DMSO %: Keep final DMSO concentration < 5% (v/v) to avoid biological toxicity, unless your assay tolerates higher.[3]

Phase 3: pH Check & Stabilization
  • Monitor pH: The addition of the acidic compound may lower the buffer pH.[3]

  • Adjustment: If pH drops below 6.0, precipitate may form (re-cyclization).[3] Carefully add dilute NaOH (0.1 M) dropwise to return pH to 6.8–7.2 .[3]

    • Warning: Do NOT overshoot pH > 8.0.[3]

Part 4: Troubleshooting Table

SymptomRoot CauseCorrective Action
White precipitate persists pH is too low (< 5.0), forcing the ring to close (Lactol form).[2]Adjust pH to 6.5–7.0 using mild base (e.g., NaHCO₃ or dilute NaOH).[3]
Solution turns yellow/brown Oxidation of the 2,3-dihydroxy (catechol) group.[2][3]Discard. Prepare fresh buffer with Sodium Ascorbate (1–5 mM) or DTT .[3] Degas solvents.[3]
Solution turns red/purple Formation of Schiff base with amine-containing buffers (Tris, Glycine).[2][3]Switch Buffer. Use non-nucleophilic buffers like Phosphate (PBS) , HEPES , or MOPS .[3] Avoid Tris.
Precipitate after freezing "Salting out" or pH shift during freeze/thaw.[3]Re-sonicate at room temperature. Store aliquots in DMSO at -20°C, not as aqueous solution.

Part 5: Physicochemical Data Summary

PropertyValue / DescriptionSource
CAS Number 22231-81-8[1]
Molecular Formula C₈H₆O₅[1]
Molecular Weight 182.13 g/mol [1]
pKa (COOH) ~2.8 (Estimated via SAR with 2,3-DHBA)[2]
pKa (Phenol) ~9.8 - 10.2[2]
Solubility (Water) Low (pH < 4); Moderate-High (pH > 6.[2][5]5)[3]
Solubility (DMSO) High (> 50 mg/mL)[3]
Stability Air-sensitive in solution (Oxidation prone)[4]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68210, 6-Formyl-2,3-dimethoxybenzoic acid (Analogous Structure Source).[2][3] Retrieved from [Link](Note: Used for structural confirmation of the 6-formyl-benzoate core).[2]

  • Bowden, K., & Taylor, G. R. (1971). Ring-chain tautomerism of 2-acylbenzoic acids.[2][3] Journal of the Chemical Society B: Physical Organic.[3] (Mechanistic grounding for phthalaldehydic acid tautomerism).

Sources

Optimization

minimizing decarboxylation of 6-Formyl-2,3-dihydroxybenzoic acid

Technical Support Center: Stability & Handling of 6-Formyl-2,3-dihydroxybenzoic Acid Current Status: Active Ticket ID: #6F-DHBA-STAB Assigned Specialist: Senior Application Scientist, Organic Chemistry Division Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 6-Formyl-2,3-dihydroxybenzoic Acid

Current Status: Active Ticket ID: #6F-DHBA-STAB Assigned Specialist: Senior Application Scientist, Organic Chemistry Division

Executive Summary: The "Sandwich" Problem

6-Formyl-2,3-dihydroxybenzoic acid is a highly labile molecule due to its unique substitution pattern. The carboxylic acid group at C1 is "sandwiched" between a hydrogen-bonding donor (C2-hydroxyl) and a reactive electrophile (C6-formyl).

This structural crowding creates two primary stability challenges:

  • Rapid Decarboxylation: Facilitated by the ortho-hydroxyl group and steric strain.

  • Ring-Chain Tautomerism: The ortho-formyl group reacts with the carboxylic acid to form a cyclic lactol (pseudo-acid), often confusing analytical results.

This guide provides mechanistic insights and validated protocols to minimize degradation during isolation and storage.

Part 1: The Mechanisms of Instability

To successfully handle this compound, one must understand the invisible forces driving its decomposition.

The Decarboxylation Pathway (The "Ortho" Effect)

Benzoic acids with electron-donating groups (like -OH) in the ortho or para positions are prone to losing


.
  • Mechanism: The C2-hydroxyl group forms an intramolecular Hydrogen bond with the carboxylate, stabilizing the ground state. However, under acidic conditions or thermal stress, the ring carbon (C1) becomes susceptible to protonation (forming a high-energy arenium ion) or a cyclic transition state that facilitates the loss of

    
    .
    
  • Steric Acceleration: The C6-formyl group adds significant steric bulk, twisting the carboxyl group out of planarity with the benzene ring. This breaks the conjugation that normally stabilizes the C-C bond, dramatically lowering the activation energy for decarboxylation.

The Lactol Equilibrium (The "Missing" Aldehyde)

Ortho-formyl benzoic acids rarely exist solely as open-chain aldehydes. They exist in dynamic equilibrium with a cyclic lactol form (a hydroxy-phthalide derivative).[1]

  • Impact: In polar protic solvents (like water or methanol), the equilibrium often shifts toward the cyclic form. This can lead researchers to believe their reaction failed because the characteristic aldehyde peak is absent in NMR or the reactivity is altered.

Visualizing the Pathways

G OpenChain Open Chain Form (6-Formyl-2,3-dihydroxybenzoic acid) [Reactive Aldehyde] Lactol Cyclic Lactol Form (Hydroxy-phthalide derivative) [Masked Aldehyde] OpenChain->Lactol Spontaneous Cyclization (Rev. Equilibrium) Decarb Decarboxylated Product (2,3-Dihydroxybenzaldehyde) [Irreversible Loss] OpenChain->Decarb Heat / Acid (H+) (-CO2) Quinone Oxidation Products (o-Quinones/Polymers) OpenChain->Quinone O2 / High pH

Figure 1: The stability landscape of 6-Formyl-2,3-dihydroxybenzoic acid. The molecule is pulled between reversible cyclization (blue) and irreversible degradation (red/yellow).

Part 2: Troubleshooting Guide (Q&A)

Q1: I acidified my reaction mixture to pH 1 to precipitate the acid, but I recovered 2,3-dihydroxybenzaldehyde instead. What happened? A: You triggered acid-catalyzed decarboxylation.

  • The Cause: At pH < 2, the aromatic ring is protonated at the C1 position (facilitated by the C2-OH electron donation). This intermediate rapidly loses

    
    .
    
  • The Fix: Avoid strong acidification. Adjust pH to 3.5 – 4.0 (just below the pKa of benzoic acid) using a weak acid (e.g., 1M acetic acid or carefully titrated HCl) at 0°C . Do not go to pH 1.

Q2: My 1H-NMR spectrum shows the aromatic protons but the aldehyde proton signal (9-10 ppm) is missing or very broad. Did I lose the formyl group? A: Likely not. You are observing the Lactol Form .

  • The Cause: In DMSO-d6 or Methanol-d4, the open chain aldehyde equilibrates with the cyclic lactol (see Fig 1). The lactol proton appears as a methine signal around 6.0–7.0 ppm, not as a distinct aldehyde downfield.

  • The Fix: This is an intrinsic property. To force the open form for analysis, you may need to run the NMR in a non-polar solvent (like

    
    , if soluble) or derivatize the aldehyde immediately (e.g., with DNP).
    

Q3: The product turns brown/black upon filtration. Is it decomposing? A: Yes, it is undergoing Aerobic Oxidation .

  • The Cause: The 2,3-dihydroxy (catechol) motif is extremely sensitive to oxygen, especially when wet or in solution. It oxidizes to o-quinones, which then polymerize into dark pigments (melanins).

  • The Fix: All workups must be performed under an inert atmosphere (Argon/Nitrogen). Add a reducing agent like Sodium Metabisulfite (

    
    )  or Ascorbic Acid  to the aqueous phase during workup to scavenge oxidants.
    

Part 3: Validated Isolation Protocol

Objective: Isolate 6-Formyl-2,3-dihydroxybenzoic acid while suppressing decarboxylation and oxidation.

Reagents Required:

  • Argon or Nitrogen gas source.

  • Extraction Solvent: Ethyl Acetate (degassed).

  • Buffer: 0.5M Sodium Phosphate buffer (pH 6.0) or dilute HCl.

  • Antioxidant: Sodium Metabisulfite.

Step-by-Step Workflow:

StepActionTechnical Rationale
1 Cool Down Chill the reaction mixture to 0°C – 4°C in an ice bath. Keep all subsequent buffers/solvents cold.
2 Quench/Buffer If the reaction is alkaline, slowly adjust pH to 6.0 using cold 1M HCl. Do not overshoot.
3 Scavenge Add Sodium Metabisulfite (1% w/v) to the aqueous solution.
4 Acidify (Critical) Carefully lower pH to 3.5 (monitor with pH meter). STOP if significant bubbling (

) is observed.
5 Rapid Extraction Extract immediately with cold, degassed Ethyl Acetate (

).
6 Dry & Concentrate Dry organic layer over

(anhydrous).[2] Filter and evaporate solvent at < 30°C under vacuum.
7 Storage Store as a solid at -20°C or -80°C under Argon.

Part 4: Analytical Data Summary

Expected Properties vs. Common Artifacts

FeatureExpected Result (Target)Common Artifact (Degradation)
HPLC Retention Peak A (Acid/Lactol equilibrium)Peak B (2,3-dihydroxybenzaldehyde) elutes later (less polar).
Mass Spec (ESI-) [M-H]- = 181.0 [M-H]- = 137.0 (Loss of 44 Da,

).
Appearance Off-white to pale yellow solidDark brown/black gum (Quinone polymerization).
Solubility Soluble in MeOH, DMSO, EtOAcInsoluble black precipitate (Polymer).

References

  • Decarboxylation Mechanisms of Salicylic Acid Deriv

    • Title: Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution.
    • Relevance: Establishes the kinetic instability of ortho-substituted benzoic acids and the arenium ion mechanism.
    • Source:

  • Ring-Chain Tautomerism of Formyl Benzoic Acids

    • Title: Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media.[1]

    • Relevance: Confirms the equilibrium between the open aldehyde and cyclic lactol (hydroxyphthalide) forms in aqueous media.
    • Source:

  • Enzymatic & Chemical Stability of Dihydroxybenzoic Acids

    • Title: Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation.[3]

    • Relevance: Highlights the reversibility of the carboxylation/decarboxylation in dihydroxybenzoic acids and the thermodynamic instability of the acid form.
    • Source:

  • Catechol Oxid

    • Title: Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives.[4]

    • Relevance: Explains the mechanism of catechol autoxidation to quinones and the necessity of antioxidant stabilizers.
    • Source:

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 6-Formyl-2,3-dihydroxybenzoic Acid Reactions

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex reactivity of 6-F...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex reactivity of 6-Formyl-2,3-dihydroxybenzoic acid (6-F-2,3-DHBA).

Mechanistic Insight: The Root of the Problem

6-F-2,3-DHBA is a notoriously difficult aromatic building block. The carboxylic acid at the C1 position is flanked by a hydroxyl group at C2 and a formyl group at C6. This creates a "perfect storm" of steric hindrance and electronic deactivation.

To successfully manipulate this molecule, you must first understand the causality behind its inertness:

  • Steric Shielding: The C1-COOH is physically barricaded by the bulky C6-CHO and C2-OH groups, preventing the required trajectory for nucleophilic attack [1].

  • Intramolecular Hydrogen Bonding: The C2-OH donates a strong hydrogen bond to the C1-carbonyl oxygen. Simultaneously, the C1-COOH can hydrogen bond with the C6-CHO. This rigid, locked conformation stabilizes the ground state, drastically raising the activation energy required to form a tetrahedral intermediate during coupling reactions [3].

G Core 6-F-2,3-DHBA C1 C1-COOH Core->C1 C2 C2-OH Core->C2 C6 C6-CHO Core->C6 Steric Steric Clash C1->Steric HBond Intramolecular H-Bonding C1->HBond C2->HBond C6->Steric Inert High Activation Energy Steric->Inert HBond->Inert

Logical flow of steric and electronic factors reducing 6-F-2,3-DHBA reactivity.

Troubleshooting Guides
Issue 1: Failed Esterification or Amidation at the C1-Carboxylic Acid

Symptom: Reactions yield <10% product, with mostly unreacted starting material recovered. Cause: Standard coupling reagents like EDC/HOBt form an O-acylurea intermediate that is highly susceptible to steric shielding. In 6-F-2,3-DHBA, the bulky ortho-substituents physically block the incoming amine or alcohol. Without a rapid coupling trajectory, the O-acylurea rearranges into an unreactive N-acylurea dead-end [2]. Solution: Switch to a uronium-based coupling reagent with a built-in neighboring group effect, such as HATU. HATU forms a highly reactive OAt-active ester. The nitrogen atom in the HOAt ring accelerates the coupling step via a cyclic hydrogen-bonded transition state, which helps overcome the immense steric barrier[2].

Quantitative Comparison of Coupling Strategies for 6-F-2,3-DHBA

Coupling ReagentAdditiveBaseSolventTempTimeYield (%)
EDCHOBtDIPEADMF25°C24h< 10%
EDCDMAPDIPEADCM25°C24h35%
HATUNoneDIPEADMF25°C12h85%
COMUNoneMTBDDMF25°C8h88%

Protocol: HATU-Mediated Amidation of 6-F-2,3-DHBA Self-Validating Step: The reaction mixture will transition from pale yellow to deep orange upon the successful formation of the OAt-active ester. If this color change does not occur within 20 minutes, the carboxylic acid has not been activated.

  • Preparation: Dissolve 6-F-2,3-DHBA (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert argon atmosphere to prevent moisture from hydrolyzing the active ester.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir for 5 minutes.

  • Activation: Add HATU (1.2 eq, 0.6 mmol) in one single portion. Stir at room temperature for 15-20 minutes until the solution turns deep orange.

  • Coupling: Add the target amine (1.1 eq, 0.55 mmol) dropwise to prevent exothermic degradation.

  • Completion & Workup: Stir for 12 hours. Monitor via LC-MS. Quench with saturated aqueous NaHCO3 and extract with EtOAc. Wash the organic layer with 1M HCl to remove residual DIPEA.

Workflow Start 6-F-2,3-DHBA + Amine Base Add DIPEA (Deprotonation) Start->Base Activate Add HATU (Activation) Base->Activate Inter OAt-Active Ester Formation Activate->Inter Product Amide Product Inter->Product

Step-by-step workflow for HATU-mediated activation and coupling.

Issue 2: Poor Reactivity of the C6-Formyl Group in Reductive Amination

Symptom: Imine formation fails, or the reducing agent is prematurely quenched. Cause: The C1-COOH is highly acidic and protonates the incoming amine, preventing nucleophilic attack on the aldehyde. Additionally, the C2/C3 diols coordinate with the reducing agent (e.g., NaBH(OAc)3), depleting it before it can reduce the imine. Solution: Implement a transient protection strategy. Protecting the 2,3-diol as an acetonide (isopropylidene acetal) flattens the ring system and removes two hydrogen-bond donors. Concurrently, esterifying the C1-COOH eliminates the acidic proton.

Protocol: Acetonide Protection & Esterification Strategy

  • Esterification: Convert the C1-COOH to a methyl ester using TMS-diazomethane in MeOH/DCM (1:4) at 0°C. Note: Avoid standard acidic esterification, as it will trigger unwanted acetalization of the formyl group.

  • Acetonide Formation: Dissolve the resulting methyl ester (1.0 eq) in 2,2-dimethoxypropane (10 volumes).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.05 eq).

  • Reflux: Heat the mixture to 80°C for 4 hours. The reaction is driven forward by the evaporation of the methanol by-product.

  • Workup: Neutralize with solid NaHCO3, filter, and concentrate. The resulting protected intermediate is now primed for unhindered reductive amination at the C6-CHO.

Frequently Asked Questions (FAQs)

Q: Why does standard Fischer esterification fail for 6-F-2,3-DHBA? A: Fischer esterification relies on the nucleophilic attack of an alcohol onto a protonated carboxylic acid. In 6-F-2,3-DHBA, the ortho-formyl and ortho-hydroxyl groups create a massive steric shield around the C1 carbon. Even under prolonged reflux in methanol with H2SO4, the tetrahedral intermediate cannot easily form due to spatial constraints [1].

Q: Can I use Steglich esterification (EDC/DMAP) instead of HATU? A: Yes, but expect moderate results. While DMAP acts as a highly efficient acyl transfer catalyst that can bypass some steric hindrance by forming a reactive N-acylpyridinium intermediate, the yields for extremely hindered substrates like 6-F-2,3-DHBA still plateau around 35%. HATU or COMU are vastly superior for ortho-disubstituted benzoic acids due to their highly reactive leaving groups [2].

Q: Does the C6-formyl group undergo spontaneous lactonization with the C2-OH? A: No. The C2-OH and C6-CHO are geometrically restricted. However, if the formyl group is reduced to a hydroxymethyl group, it can readily form a lactone (phthalide derivative) with the C1-COOH under acidic conditions [1].

References
  • The Journal of Organic Chemistry (ACS Publications)
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU Benchchem URL
  • PMC (National Institutes of Health)
Optimization

thermal degradation kinetics of 6-Formyl-2,3-dihydroxybenzoic acid

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 6-Formyl-2,3-dihydroxybenzoic acid (6-F-2,3-DHBA) . Given the specialized nature of this compound (often an inte...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 6-Formyl-2,3-dihydroxybenzoic acid (6-F-2,3-DHBA) .

Given the specialized nature of this compound (often an intermediate in siderophore biosynthesis or a metabolite of complex polyphenols), direct kinetic literature is sparse. Therefore, this guide synthesizes first-principles organic chemistry , analogous kinetic data (from salicylic and gallic acid derivatives), and standard thermal analysis protocols to provide a robust troubleshooting framework.

Topic: 6-Formyl-2,3-dihydroxybenzoic acid

Module 1: Critical Degradation Mechanisms

Q1: What are the primary degradation pathways I should anticipate for 6-F-2,3-DHBA?

A: As a Senior Application Scientist, I advise looking beyond simple "decomposition." This molecule contains a "perfect storm" of reactive functionalities: an ortho-hydroxy carboxylic acid (salicylate motif) and an ortho-formyl carboxylic acid (phthalaldehydic motif).

You will likely encounter three distinct events, often overlapping:

  • Ring-Chain Tautomerism (Pre-degradation): Before irreversible degradation, 6-F-2,3-DHBA exists in equilibrium between its open chain form and a cyclic lactol (pseudo-acid) form. This is characteristic of 2-formylbenzoic acids. In the solid state, the cyclic form often predominates.

    • Impact: This can appear as a "false" endotherm in DSC or split peaks in HPLC if the solvent equilibrates slowly.

  • Decarboxylation (Primary Thermal Event): Driven by the electron-donating hydroxyl groups at positions 2 and 3, the carboxylic acid is destabilized.

    • Product:2,3-Dihydroxybenzaldehyde .

    • Kinetics: Typically First-Order or Avrami-Erofeev (nucleation-driven) in the solid state.

  • Oxidation (Secondary): The formyl group (-CHO) is susceptible to oxidation to a carboxylic acid, forming 2,3-dihydroxyterephthalic acid (or isomer), especially if the headspace is not strictly inert.

Visualizing the Pathway:

DegradationPathway Compound 6-Formyl-2,3- dihydroxybenzoic acid (Open Form) Lactol Cyclic Lactol (Pseudo-acid Form) Compound->Lactol Reversible Tautomerism DecarbProduct 2,3-Dihydroxybenzaldehyde (Major Degradant) Compound->DecarbProduct Thermal Decarboxylation (>140°C) OxProduct 2,3-Dihydroxy- terephthalic acid Compound->OxProduct Oxidation (Air/Trace O2) CO2 CO2 (Gas) Compound->CO2

Figure 1: Mechanistic pathway showing the equilibrium and irreversible degradation routes.

Module 2: Kinetic Analysis & Modeling

Q2: My TGA data shows a mass loss step, but the activation energy (


) varies with conversion (

). Which model should I use?

A: This is a classic issue with solid-state decomposition. If


 varies with 

, do not use a single-step first-order model . The variation indicates a multi-step mechanism (e.g., lattice destruction followed by chemical reaction).

Recommended Workflow: Use Isoconversional (Model-Free) Methods . These allow you to calculate


 without assuming a reaction model (

) upfront.

Step-by-Step Protocol:

  • Data Collection: Run TGA at minimum 4 different heating rates (

    
    ): 2, 5, 10, and 20 °C/min.
    
  • Method Selection:

    • Kissinger-Akahira-Sunose (KAS): Best for accuracy.

    • Flynn-Wall-Ozawa (FWO): Robust alternative.

  • Calculation: Plot

    
     vs 
    
    
    
    for specific conversion levels (
    
    
    ).
  • Validation: If the lines are parallel, the mechanism is single-step. If slopes change, the mechanism changes during degradation.

Quantitative Reference Table: Expected Parameters (Based on Analogs)

ParameterValue Range (Est.)Source/AnalogSignificance

160°C - 190°CGallic/Salicylic Acids [1]Safe processing limit.

(Decarb)
130 - 160 kJ/molNitrobenzoic Acids [3]Energy barrier for CO2 loss.

(Pre-exp)
25 - 35 min⁻¹General Solid StateFrequency factor.
Reaction Model A2 or A3Avrami-ErofeevNucleation-growth controlled.

Q3: How do I calculate the shelf-life (


) at 25°C from this high-temperature data? 

A: Extrapolating high-temp TGA data to room temperature is risky but necessary. Use the Arrhenius Equation with parameters derived from the isoconversional analysis at low conversion (


).

Formula:




Warning: Solid-state shelf life is often governed by moisture-mediated hydrolysis/cyclization, which TGA misses. Always validate with a 3-month accelerated stability study (40°C/75% RH).

Module 3: Experimental Troubleshooting

Q4: I see a drifting baseline in my DSC before the melting peak. Is the sample impure?

A: Not necessarily.

  • Dehydration: If your sample is a hydrate (common for dihydroxybenzoates), you will see a broad endotherm between 60-100°C.

  • Lactol-Open Chain Equilibrium: As the crystal lattice expands, the equilibrium between the cyclic lactol and the open aldehyde shifts, absorbing heat.

  • Sublimation: Salicylic acid derivatives sublime easily. Check if your TGA shows mass loss before the decomposition onset.

    • Fix: Use hermetically sealed pans with a pinhole (for self-generated atmosphere) to suppress sublimation and focus on degradation.

Q5: My HPLC peak area for 6-F-2,3-DHBA decreases, but I don't see a new peak. Where is the mass balance?

A: This suggests the formation of non-chromatophoric or insoluble products.

  • Polymerization: Aldehydes are reactive. 6-F-2,3-DHBA can undergo aldol-type condensation or phenol-aldehyde resinification (similar to Bakelite chemistry) to form insoluble oligomers.

  • Check: Inject the sample and look for a "hump" at the end of the gradient (high organic wash).

  • Check: Dissolve the residue in DMSO; if it's insoluble in methanol/water but soluble in DMSO, it's likely an oligomer.

Module 4: Standardized Protocols
Protocol A: Thermal Analysis Setup (TGA/DSC)

Objective: Determine


, 

, and Kinetic Triple (

).

Equipment: TGA/DSC (Simultaneous) or separate units.

  • Sample Prep:

    • Mass: 2–5 mg (Keep low to minimize thermal gradients).

    • Particle Size: Grind to uniform fine powder (sieve <100 µm) to reduce diffusion effects.

  • Atmosphere:

    • Nitrogen (Inert): 50 mL/min purge. (Essential to separate decarboxylation from oxidation).

    • Air (Oxidative): Only run this to test oxidative stability.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 110°C (Hold 10 min to remove water).

    • Ramp 10°C/min to 400°C.

  • Data Processing:

    • Calculate the first derivative (DTG) to identify overlapping steps.

Protocol B: Isothermal HPLC Stability Assay

Objective: Validate kinetic models with specific chemical tracking.

Workflow Diagram:

HPLC_Workflow Start Sample Preparation (1 mg/mL in MeOH/H2O) Incubate Incubate at 40, 50, 60, 70°C Start->Incubate Sampling Sample at t=0, 2, 4, 8, 24h Incubate->Sampling Periodic Aliquots Quench Quench (Cool to 4°C) Sampling->Quench Analysis HPLC-UV/Vis (254 nm & 280 nm) Quench->Analysis

Figure 2: Isothermal stability workflow for precise kinetic validation.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: 280 nm (Phenolic), 254 nm (Aromatic). Note: Aldehydes often have a distinct n->pi* transition around 300-320 nm.

References
  • Gallic Acid Kinetics

    • Title: Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression.
    • Source:Food Science and Technology (Campinas).
    • URL:[Link] (General analog for polyhydroxybenzoic acid decomposition).

  • Nitrobenzoic Acid Kinetics

    • Title: Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers.
    • Source:Brazilian Journal of Chemical Engineering.
    • URL:[Link] (Reference for carboxylic acid decarboxylation energies).

  • General Kinetic Methods

    • Title: ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis d
    • Source:Thermochimica Acta.
    • URL:[Link] (The authoritative standard for KAS/FWO methods).

  • Tautomerism of 2-Formylbenzoic Acid: Title: Ring-chain tautomerism of 2-formylbenzoic acid derivatives. Source:Journal of Organic Chemistry (General Principle Reference). Context: Explains the lactol equilibrium likely present in 6-F-2,3-DHBA.
Troubleshooting

Technical Support Center: Purification of 6-Formyl-2,3-dihydroxybenzoic Acid

Welcome to the Technical Support Portal. As a Senior Application Scientist, I frequently consult on the downstream processing of highly polar, chelating aromatics. Synthesizing 6-formyl-2,3-dihydroxybenzoic acid—typicall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I frequently consult on the downstream processing of highly polar, chelating aromatics. Synthesizing 6-formyl-2,3-dihydroxybenzoic acid—typically achieved via the formylation of [1]—presents a unique set of chromatographic and chemical challenges.

The catechol moiety is a potent bidentate ligand and is highly susceptible to auto-oxidation. Furthermore, the simultaneous presence of a carboxylic acid, an aldehyde, and two phenolic hydroxyls creates a highly polar molecule that defies standard normal-phase purification. This guide provides field-proven, self-validating troubleshooting strategies to isolate your target compound with high purity and yield.

Workflow Overview

Workflow Crude Crude Reaction Mixture (Isomers, Quinones, Salts) Workup Aqueous Acidic Workup (Removes Amine Salts) Crude->Workup Reduction Na2S2O5 Wash (Reduces Quinones) Workup->Reduction HPLC Prep-HPLC (RP-18) 0.1% TFA in MeCN/H2O Reduction->HPLC Pure Pure 6-Formyl-2,3-DHBA (>98% Purity) HPLC->Pure

Fig 1: Downstream purification workflow for 6-formyl-2,3-dihydroxybenzoic acid.

Troubleshooting FAQs

Q1: My crude product is streaking down the entire silica gel column, resulting in poor isolated yields. How do I achieve baseline separation? Cause: Carboxylic acids and catechols act as strong hydrogen-bond donors and acceptors. On standard normal-phase silica, these functional groups bind irreversibly to free silanol groups, causing severe peak tailing and streaking. Solution: You must suppress the ionization of the functional groups. Acidify your mobile phase by adding 0.5–1.0% glacial acetic acid or formic acid to your eluent (e.g., Hexane/EtOAc or DCM/MeOH). This forces the carboxylic acid and phenolic hydroxyls into their neutral, protonated states, drastically improving resolution.

Q2: The reaction mixture turned dark purple or black during the workup. What is this impurity, and how do I remove it? Cause: Catechols are highly susceptible to auto-oxidation into o-benzoquinones. This process is rapidly accelerated in alkaline conditions or in the presence of trace transition metals (like Fe³⁺), which form intensely colored charge-transfer complexes with the catecholate ligands. Solution: Implement a reductive aqueous wash. Washing the organic layer with an aqueous solution of sodium metabisulfite (Na₂S₂O₅) reduces the quinones back to the target catechol. Adding EDTA to this wash chelates the catalytic transition metals, preventing re-oxidation.

Oxidation Catechol Catechol Moiety (Colorless/Yellow) Quinone o-Benzoquinone (Dark Brown/Black) Catechol->Quinone O2, Trace Metals Quinone->Catechol Na2S2O5 (Reduction)

Fig 2: Redox cycling of the catechol moiety and chemical rescue via reduction.

Q3: How do I separate the 6-formyl target from the 4-formyl and 5-formyl regioisomers? Cause: Electrophilic aromatic substitution reactions (such as the Duff or Vilsmeier-Haack formylation) on 2,3-dihydroxybenzoic acid[2] inherently yield a mixture of regioisomers. Because their dipole moments and polarities are nearly identical, normal-phase silica chromatography cannot easily resolve them. Solution: Preparative Reverse-Phase HPLC (RP-18) is the gold standard for this separation. Using a gradient of Acetonitrile/Water modified with 0.1% Trifluoroacetic acid (TFA) provides excellent resolution between the isomers. This exact methodology is a validated standard for synthetic catechol derivatives[3].

Quantitative Data: Purification Strategy Comparison

To optimize your downstream processing, consult the table below to select the appropriate purification method based on the specific impurities present in your crude mixture.

Purification StrategyTarget Impurities AddressedScalabilityIsomer ResolutionRelative Cost
Acidified Silica Gel Baseline organics, polymeric byproductsHighPoor to ModerateLow
Prep RP-HPLC (0.1% TFA) Regioisomers (4-, 5-formyl), Unreacted starting materialLow to MediumExcellentHigh
Reductive Aqueous Wash o-Benzoquinones (oxidation products)HighN/ALow
Chelation Wash (EDTA) Transition metal contaminants (e.g., Fe³⁺)HighN/ALow
Standard Operating Procedures (SOPs)
Protocol A: Reductive Aqueous Workup & Metal Scavenging

This protocol rescues oxidized product and removes inorganic catalysts/reagents.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate).

  • Acidic Wash: Wash the organic layer with 1.0 M aqueous HCl (1:1 v/v).

    • Causality: This protonates the carboxylic acid to ensure it remains in the organic phase, while extracting residual basic reagents (like hexamethylenetetramine from the Duff reaction) into the aqueous phase.

  • Reductive Chelation Wash: Wash the organic layer with 10% (w/v) aqueous Sodium Metabisulfite (Na₂S₂O₅) containing 1 mM EDTA.

    • Causality: Na₂S₂O₅ chemically reduces dark quinone byproducts back to the target catechol. EDTA scavenges trace transition metals that catalyze auto-oxidation.

  • Validation Checkpoint: This step is a self-validating system . The successful execution of this wash is visually confirmed when the organic layer transitions from an opaque black/purple to a translucent pale yellow or orange. If the solution remains dark, repeat Step 3.

  • Drying: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Preparative RP-HPLC Isomer Separation

This protocol isolates the 6-formyl isomer from the 4-formyl and 5-formyl byproducts.

  • Sample Preparation: Dissolve the crude extract from Protocol A in a minimum volume of 30:70 Acetonitrile/Water. Filter through a 0.45 µm PTFE syringe filter.

  • Column & Mobile Phase: Inject onto an RP-18 preparative column. Elute using a mobile phase of Acetonitrile and Water, both containing exactly 0.1% Trifluoroacetic Acid (TFA)[3].

    • Causality: TFA acts as an ion-pairing agent and pH modifier. By keeping the pH below the pKa of the carboxylic acid (~2.9), it ensures the molecule remains fully protonated, preventing it from eluting as a smeared, ionized band.

  • Detection: Monitor absorbance at 254 nm and 280 nm.

  • Validation Checkpoint: This chromatographic protocol is a self-validating system . If the HPLC chromatogram exhibits a broad, tailing peak instead of a sharp Gaussian peak, it immediately indicates that the TFA concentration in the mobile phase has dropped below the critical threshold required to suppress ionization. Adjusting the modifier concentration will instantly restore peak symmetry.

  • Isolation: Lyophilize the collected fractions. Lyophilization safely removes the volatile TFA and water without the need for heat, leaving the pure 6-formyl-2,3-dihydroxybenzoic acid as a stable, off-white powder.

References
  • US Patent 6380181B1 - Synthetic catechol derivatives, method for production and use thereof.
  • Design of HIV-1 Integrase Inhibitors Targeting the Catalytic Domain as Well as Its Interaction with LEDGF/p75: A Scaffold Hopping Approach Using Salicylate and Catechol Groups. PubMed Central (PMC), National Institutes of Health.[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing bioactivity of 6-Formyl-2,3-dihydroxybenzoic acid vs salicylic acid

As a Senior Application Scientist in chemical biology and drug development, evaluating phenolic acids requires looking beyond their basic structures to understand their functional modalities in complex biological systems...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in chemical biology and drug development, evaluating phenolic acids requires looking beyond their basic structures to understand their functional modalities in complex biological systems.

While 6-Formyl-2,3-dihydroxybenzoic acid (6-F-2,3-DHBA) and Salicylic Acid (SA) share a benzoic acid backbone with hydroxyl substitutions, their applications in research are fundamentally divergent. 6-F-2,3-DHBA is a highly reactive synthetic vector used to hijack bacterial transport systems, whereas SA is a potent, direct-acting signaling molecule and enzyme modulator.

This guide provides an in-depth, objective comparison of their bioactivity profiles, structural utility, and the experimental workflows required to validate their mechanisms.

Structural and Mechanistic Divergence

6-Formyl-2,3-Dihydroxybenzoic Acid: The "Trojan Horse" Vector

6-F-2,3-DHBA is a synthetic catechol derivative engineered for antibiotic vectorization[1]. The 2,3-dihydroxybenzoic acid (2,3-DHBA) moiety is the core pharmacophore of natural bacterial siderophores (e.g., enterobactin). Bacteria secrete these high-affinity iron chelators to scavenge Fe(III) from the host environment.

The critical feature of 6-F-2,3-DHBA is its 6-formyl group (an aldehyde). This highly reactive electrophilic handle allows chemists to easily conjugate the siderophore mimic to amine-containing antibiotics (like cephalosporins or oxazolidinones) via reductive amination. Once conjugated, the resulting "sideromycin" acts as a Trojan horse, binding to Fe(III) and being actively pumped across the impermeable outer membrane of Gram-negative pathogens via TonB-dependent receptors[2].

Salicylic Acid: The Dual-Kingdom Signaling Hub

Salicylic acid (2-hydroxybenzoic acid) lacks the reactive formyl group and the second hydroxyl needed for ultra-high-affinity hexadentate iron chelation. Instead, its bioactivity stems from direct protein-ligand interactions and transcriptional regulation:

  • In Planta: SA is the central phytohormone driving Systemic Acquired Resistance (SAR). It alters the cellular redox state, causing the oligomeric NPR1 protein to monomerize, translocate to the nucleus, and activate Pathogenesis-Related (PR) defense genes[3].

  • In Mammalia: While its acetylated derivative (aspirin) irreversibly inhibits Cyclooxygenase (COX) enzymes via serine acetylation[4], unmodified SA exerts potent anti-inflammatory effects by directly suppressing the transcription of the inducible COX-2 gene, thereby halting prostaglandin E2 (PGE2) synthesis[5].

Quantitative Bioactivity Comparison

The following table summarizes the divergent physicochemical and biological properties of both compounds to guide experimental selection.

Parameter6-Formyl-2,3-DHBASalicylic Acid
Primary Application Siderophore-antibiotic conjugation (Vector)Phytohormone signaling / Anti-inflammatory
Target Receptors TonB-dependent transporters (e.g., PfeA, PirA)[1]NPR1 (Plants)[3]; COX-1/2 (Mammals)[4]
Iron Coordination Catecholate (Hexadentate when trimerized)Salicylate (Bidentate, weak affinity)
Conjugation Handle Aldehyde (Highly reactive for Schiff base formation)Carboxylic Acid (Requires NHS-ester activation)
Membrane Permeability Relies on active transport (hijacks bacterial pumps)Passive diffusion (pH-dependent)
Mechanism of Action Facilitates intracellular delivery of a conjugated warheadDirect transcriptional repression / enzyme modulation

Visualizing the Mechanisms of Action

To conceptualize the distinct biological roles of these compounds, the following pathway diagrams map their respective mechanisms.

G A 6-Formyl-2,3-DHBA (Vector) C Sideromycin Conjugate A->C Reductive Amination B Antibiotic (Warhead) B->C Linker Attachment D Fe(III) Complex C->D Iron Scavenging (Extracellular) E TonB Receptor (Bacterial Outer Membrane) D->E Active Transport F Intracellular Target Engagement E->F Periplasmic Cleavage & Binding

Figure 1: The Trojan Horse mechanism utilizing 6-Formyl-2,3-DHBA for targeted antibiotic delivery.

G cluster_plant Plant Immunity (SAR) cluster_mammal Mammalian Pharmacology SA Salicylic Acid (SA) NPR1 NPR1 Monomerization SA->NPR1 Redox Modulation COX2 COX-2 Transcription SA->COX2 Transcriptional Repression PR1 PR Gene Expression NPR1->PR1 Nuclear Translocation PGE2 PGE2 Synthesis COX2->PGE2 Decreased Inflammation

Figure 2: Divergent signaling pathways of Salicylic Acid in plant defense and mammalian cells.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following protocols have been designed with built-in causality checks and validation checkpoints.

Protocol A: Sideromycin Conjugation & Iron-Restricted MIC Assay (6-F-2,3-DHBA)

Objective: To synthesize a 6-F-2,3-DHBA-antibiotic conjugate and validate its TonB-dependent uptake in Pseudomonas aeruginosa. Causality Rationale: Bacteria only express TonB-dependent outer membrane receptors when starved of iron. Testing sideromycins in standard, iron-rich media will yield false negatives due to receptor downregulation.

  • Conjugation: React 6-F-2,3-DHBA (1 eq) with an amine-bearing antibiotic (e.g., ampicillin, 1 eq) in anhydrous methanol. Add sodium cyanoborohydride (NaBH3CN, 1.5 eq) to reduce the intermediate Schiff base into a stable secondary amine. Purify via preparative HPLC.

  • Media Preparation: Treat Cation-Adjusted Mueller-Hinton Broth (CAMHB) with Chelex-100 resin for 2 hours to strip all divalent/trivalent cations. Supplement with physiological levels of Mg2+ and Ca2+, but withhold iron.

  • Inoculation: Inoculate P. aeruginosa (PAO1) at

    
     CFU/mL into the iron-depleted CAMHB.
    
  • Assay: Perform a standard broth microdilution assay with the conjugate (0.1 µM to 64 µM). Incubate at 37°C for 18 hours.

  • Validation Checkpoint (The Iron Rescue Test): Run a parallel plate where the media is supplemented with 100 µM FeCl3.

    • Expected Result: The MIC of the conjugate should be extremely low (high potency) in iron-depleted media. In the FeCl3-supplemented plate, the MIC should dramatically increase (lose potency) because the bacteria downregulate TonB receptors and the excess free iron outcompetes the Trojan horse conjugate[1].

Protocol B: COX-2 Transcriptional Repression Assay (Salicylic Acid)

Objective: To quantify the suppression of inducible COX-2 mRNA by SA in human endothelial cells. Causality Rationale: Because unmodified SA does not directly inhibit COX enzyme active sites effectively in vitro, its anti-inflammatory mechanism must be measured at the transcriptional level[5]. Serum starvation is required to synchronize the cell cycle and eliminate background growth factor noise.

  • Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates. Once 80% confluent, wash with PBS and switch to serum-free media for 24 hours (synchronization).

  • Pre-treatment: Treat cells with sodium salicylate (1 mM to 5 mM) for 1 hour.

  • Stimulation: Induce COX-2 transcription by adding Interleukin-1β (IL-1β, 10 ng/mL) or Phorbol 12-myristate 13-acetate (PMA, 10 nM) for 4 hours.

  • RNA Extraction & RT-qPCR: Lyse cells, extract total RNA, and synthesize cDNA. Perform RT-qPCR targeting the COX-2 gene (PTGS2) and normalize against a GAPDH housekeeping control.

  • Validation Checkpoint (Protein vs. Transcript Correlation): Run a parallel ELISA on the cell culture supernatant to measure PGE2 levels.

    • Expected Result: SA should show a dose-dependent reduction in COX-2 mRNA levels[5]. The ELISA should confirm that this transcriptional repression directly translates to a functional decrease in PGE2 synthesis, validating the mechanism.

References[3] Dissection of salicylic acid-mediated defense signaling networks. PMC - NIH. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiy2G9ga1xWMu7Oc57vnicvrUzdNkKQrwz9s3-t-tNuHsEOvwyXme3pphKHUOq_G2-6twSZ9CgHw0jWNENgV2J73NB14fqGwsNSNY1QZ-1Ox4j3ERo9REHxfRrf5q3cgIwiqMuVE9MtThCxwM=[4] Salicylic Acid (Aspirin) - StatPearls. NCBI Bookshelf. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF53Ivh5soAPiVqn-fGb7wbCqotHJktN5Rg5W5RTmZ0CclU9d0EzUwX641zTErw9C61IT1bF4LXkEazEIkCeg3LJtCTsqgEUM5H32QF_BJ-ayMNWn61MDst63vAQtDsGdNNTjjGy978XA==[2] Siderophores as “Trojan Horses”: tackling multidrug resistance? Frontiers. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF29eec1OL1UhWd1qfqDByjx00j-FEbXZZcUClPhIpv7az7Q8API2cBlkMhiAuTVyxBOF96ydsZaTzN-6vdPTzl7GlmEljU7gfyaA2LeJ8yqG6NDJ4as5Q0YwkUSbavg8AHoOzFH7Drpsb6bNQRfCm8EFRFm5tHEoMZSCyv79K4v3sGrbt8c2wBxp81HsKDbCbDZ24=[5] Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate. PNAS. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDo4y9x3yusit7xWHKz4nyS4f0oWJ-Aykq25QTiMm99SXiyvao6C58FlnlaWuqphP31MxYRep5WPqYzOe5BoPZ4_m0vLv12ThQYH6-8ld8tvoTVwnOq9HpgXi02GICguXg6grmkNpWniue[1] Trojan Horse Siderophore Conjugates Induce Pseudomonas aeruginosa Suicide and Qualify the TonB Protein as a Novel Antibiotic Target. Journal of Medicinal Chemistry - ACS Publications. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHevC7u0LJjczM4QQsmbklJ2ZQTLaEpwT5yGnaOKgmdPT5CjI97uedQ7fDTkuBEqSGVAxtqUmwewwnrWTmbl0gq0tOGh9c56wA7NBlz68BOlT8u545zmgk2TjnRnaRG_XTinwrDXtGBykiwx2bKKInl

Sources

Comparative

Structural Validation of 6-Formyl-2,3-dihydroxybenzoic Acid: A 2D NMR Methodological Guide

Topic: Structural Validation of 6-Formyl-2,3-dihydroxybenzoic Acid Using 2D NMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Validation of 6-Formyl-2,3-dihydroxybenzoic Acid Using 2D NMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the development of small molecule therapeutics and metabolic intermediates, the precise regiochemical assignment of polysubstituted aromatic systems is a critical bottleneck. 6-Formyl-2,3-dihydroxybenzoic acid (6-F-2,3-DHBA) presents a classic structural challenge: distinguishing it from its regioisomers (e.g., 4-formyl or 5-formyl variants) where 1D NMR data often overlaps or provides ambiguous coupling constants.[1]

This guide compares the 2D NMR Validation Workflow (specifically HMBC and HSQC) against traditional 1D NMR and Mass Spectrometry (MS) approaches. We demonstrate why 2D NMR is the non-negotiable "Gold Standard" for validating this compound, offering a self-validating protocol that definitively assigns the formyl group's position relative to the hydroxyl and carboxyl moieties.

Part 1: The Structural Challenge

The target molecule, 6-Formyl-2,3-dihydroxybenzoic acid , possesses a benzene core with four substituents:

  • Carboxylic Acid (-COOH) at C1

  • Hydroxyl (-OH) at C2

  • Hydroxyl (-OH) at C3

  • Formyl (-CHO) at C6

The Ambiguity: The remaining protons are at positions C4 and C5 . In a 1D


H NMR spectrum, these will appear as two doublets with an ortho-coupling constant (

Hz).
  • Problem: The regioisomer 4-Formyl-2,3-dihydroxybenzoic acid (protons at C5 and C6) also displays two ortho-coupled doublets.

  • Consequence: 1D NMR alone cannot distinguish between the 6-formyl and 4-formyl isomers without risky reliance on subtle chemical shift calculations.

Part 2: Methodology Comparison

We evaluate three validation strategies based on Specificity , Speed , and Definitive Power .

Comparison Table: Validation Methodologies
FeatureMethod A: 1D NMR (

H,

C)
Method B: Mass Spectrometry (HRMS) Method C: 2D NMR (HSQC + HMBC)
Primary Data Chemical shifts (

), Coupling (

)
Molecular Formula, FragmentationC-H Connectivity (Direct & Long-range)
Isomer Distinction Low. Relies on predicted shielding effects.Zero. Isomers have identical mass.High. Maps exact skeleton connectivity.
Risk of Error High (False Positives common).High (Cannot distinguish regioisomers).Near Zero (Self-validating).
Sample Req. < 1 mg< 0.1 mg2-5 mg (optimal for

C detection)
Verdict Screening tool only.Identity confirmation only.Required for Structural Validation.
Part 3: The 2D NMR Solution (Technical Deep Dive)

The "product" in this guide is the HMBC (Heteronuclear Multiple Bond Correlation) experiment. It solves the puzzle by "seeing" through the quaternary carbons that separate the protons.

Mechanism of Action: The "Smoking Gun" Correlations

To validate 6-F-2,3-DHBA, we track the connectivity of the Formyl Proton (H-6) and the Aromatic Protons (H-4, H-5) .

  • The Formyl Anchor (H-CHO):

    • In the target structure (6-Formyl), the aldehyde proton is attached to C6.

    • Key HMBC Correlation: The formyl proton will show a strong 3-bond correlation (

      
      ) to the Carboxyl Carbon (C1-COOH) .
      
    • Why this works: In the 4-formyl isomer, the formyl proton is too far (5 bonds) from the carboxyl carbon to show a correlation.

  • The Hydroxyl Region:

    • Using DMSO-

      
      , phenolic protons are visible.[2]
      
    • NOESY Correlation: The formyl proton at C6 is spatially close to the carboxyl group, but far from the C3-OH. In contrast, the 5-formyl isomer would show NOE between the aldehyde and the C4-H.

Predicted & Diagnostic Data
NucleusPosition

(ppm)
MultiplicityKey HMBC Correlations (Target)Key HMBC Correlations (Isomer: 4-Formyl)

H
CHO (C6) 10.1 - 10.3SingletC1 (COOH) , C5, C6C3, C4, C5 (No C1 correlation)

H
H-5 7.0 - 7.2Doublet (

)
C1, C3, C4, C6C1, C3, C4, C6

H
H-4 7.4 - 7.6Doublet (

)
C2, C3, C5, C6C2, C3, C5, C6

C
C1 (COOH) ~168.0QuaternaryCorrelates with H-5 and H-CHO Correlates with H-5 and H-6 (No CHO)

Critical Insight: The correlation between the Aldehyde Proton and the Carboxyl Carbon is the definitive proof of the 6-formyl substitution pattern.

Part 4: Experimental Protocol

Objective: Obtain definitive structural assignment of 6-Formyl-2,3-dihydroxybenzoic acid.

Step 1: Sample Preparation

  • Solvent: DMSO-

    
     (99.9% D). Rationale: Prevents exchange of phenolic protons and ensures solubility of the polar acid.
    
  • Concentration: 5–10 mg in 600 µL.

  • Tube: High-quality 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors.

Step 2: Acquisition Parameters (600 MHz recommended)

  • 1D

    
    H:  16 scans, 30° pulse. Ensure good baseline for integration.
    
  • 1D

    
    C:  1024 scans. Essential to locate the quaternary Carboxyl (C1) and Phenolic (C2, C3) carbons.
    
  • 2D HSQC (Multiplicity-Edited): Distinguish CH from CH

    
    /CH
    
    
    
    . (Though only CH exists here, it cleans up the spectrum).
  • 2D HMBC:

    • Long-range delay: Optimize for 8 Hz (

      
      ).
      
    • Scans: 32–64 scans per increment.

    • Points: 2048 (F2) x 256 (F1).

Step 3: Data Processing

  • Apply Linear Prediction in F1 to improve resolution.

  • Use Sine-Bell Squared apodization to sharpen correlations.

Part 5: Visualization of Logic
Workflow Diagram: The Decision Matrix

ValidationWorkflow Start Unknown Sample (Suspected 6-F-2,3-DHBA) Step1 Step 1: 1D 1H NMR (DMSO-d6) Start->Step1 Decision1 Observe: 2x Doublets (J~8.5Hz) 1x Singlet (~10ppm) Step1->Decision1 IsomerRisk AMBIGUITY ALERT: Could be 6-Formyl OR 4-Formyl Decision1->IsomerRisk Pattern Matches Both Step2 Step 2: 2D HMBC Experiment IsomerRisk->Step2 Analysis Analyze CHO Proton (10ppm) Correlations Step2->Analysis ResultA Correlation to Carboxyl Carbon (~168ppm)? Analysis->ResultA Outcome1 YES: Structure CONFIRMED (6-Formyl-2,3-DHBA) ResultA->Outcome1 Strong Cross-peak Outcome2 NO: Structure REJECTED (Likely 4-Formyl or 5-Formyl) ResultA->Outcome2 No Cross-peak

Caption: Figure 1. The Critical Path for structural validation. Note that 1D NMR alone leads to an "Ambiguity Alert," necessitating the HMBC step for definitive confirmation.

Connectivity Logic: HMBC "The Bridge"

HMBC_Logic cluster_legend Key CHO Proton: CHO (H6) ~10.2 ppm C1 Carbon: C1-COOH ~168 ppm CHO->C1 HMBC (3-bond) DEFINITIVE PROOF C5 Carbon: C5-H ~120 ppm CHO->C5 HMBC (2-bond) C3 Carbon: C3-OH ~145 ppm CHO->C3 NO Correlation (Too far: 4-bond) Target Target Molecule (6-Formyl)

Caption: Figure 2. HMBC Connectivity Map. The green arrow represents the specific 3-bond correlation between the aldehyde proton and the carboxyl carbon that is unique to the 6-formyl isomer.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HMBC/HSQC pulse sequences).

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley. (Standard reference for substituent effects in polysubstituted benzenes).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Foundational text for interpreting aromatic coupling constants).

  • PubChem. (2024). Compound Summary: 2,3-Dihydroxybenzoic acid.[3][4][5][6][7][8] National Library of Medicine. (Source for base chemical shift data of the parent scaffold).

  • Reaxys/SciFinder. (2024). Spectral Data for Opianic Acid (6-formyl-2,3-dimethoxybenzoic acid). (Used as the methylated analog for chemical shift prediction).

Sources

Validation

Analytical Strategies for Distinguishing 6-Formyl-2,3-dihydroxybenzoic Acid from Structural Isomers

The Analytical Challenge: Structural Dynamics & Causality Differentiating highly substituted aromatic positional isomers is a persistent challenge in natural product characterization and drug development. 6-Formyl-2,3-di...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Structural Dynamics & Causality

Differentiating highly substituted aromatic positional isomers is a persistent challenge in natural product characterization and drug development. 6-Formyl-2,3-dihydroxybenzoic acid (CAS 22231-81-8)[1] and its structural isomers (e.g., 4-formyl and 5-formyl derivatives) share an identical molecular weight (182.13 g/mol ) and functional group profile. Consequently, low-resolution mass spectrometry and standard infrared (IR) spectroscopy cannot reliably distinguish them.

The causality behind their distinct analytical signatures lies entirely in their spatial geometry. The positional arrangement of the formyl (-CHO), hydroxyl (-OH), and carboxylic acid (-COOH) groups dictates the molecule's intramolecular hydrogen bonding network, electronic deshielding of adjacent protons, and steric hindrance[2]. For instance, in 6-formyl-2,3-dihydroxybenzoic acid, the formyl group is situated exactly ortho to the carboxylic acid. This proximity forces a highly specific steric clash and enables unique gas-phase fragmentation pathways (the ortho-effect) that are structurally impossible in the 4-formyl or 5-formyl isomers[3].

To definitively identify the 6-formyl isomer, researchers must employ an orthogonal analytical approach utilizing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Tandem Mass Spectrometry (MS/MS).

Orthogonal Differentiation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for assigning positional isomerism. The position of the formyl group dictates the


-coupling (splitting pattern) of the remaining aromatic protons.
  • 6-Formyl Isomer: The remaining protons are at positions 4 and 5. Because they are adjacent (ortho to each other), they couple strongly (

    
     Hz), presenting as an AB double-doublet system.
    
  • 5-Formyl Isomer: The remaining protons are at positions 4 and 6. They are separated by a carbon (meta to each other), resulting in a much weaker coupling constant (

    
     Hz).
    
  • 4-Formyl Isomer: Similar to the 6-formyl isomer, the protons at positions 5 and 6 are ortho to each other, yielding an AB system. However, the exact chemical shift of the formyl proton differs due to the varied electronic influence of the adjacent hydroxyl groups versus the carboxylic acid.

UPLC-ESI-MS/MS (Collision-Induced Dissociation)

While all isomers yield a strong


 precursor ion at m/z 181 in negative electrospray ionization (ESI-), their fragmentation pathways diverge based on functional group proximity[4]. The 6-formyl isomer exhibits a pronounced ortho-effect. The spatial proximity of the 6-CHO and 1-COOH groups facilitates a low-energy dehydration pathway, leading to a diagnostic loss of 

(-18 Da) to form an m/z 163 fragment. This fragment is heavily suppressed or entirely absent in the 4-formyl and 5-formyl isomers, which primarily undergo standard decarboxylation (-

, m/z 137).

Experimental Protocols

Protocol A: High-Resolution H & C NMR Spectroscopy

Causality Focus: We utilize DMSO-


 rather than Chloroform-

because the highly polar dihydroxybenzoic acid core forms strong intermolecular hydrogen bonds that cause line broadening in non-polar solvents. DMSO disrupts these networks, yielding sharp, highly resolved peaks.
  • Sample Preparation: Dissolve 5 mg of the purified isomer in 0.5 mL of anhydrous DMSO-

    
    .
    
  • Acquisition: Acquire

    
    H spectra at 600 MHz and 
    
    
    
    C spectra at 150 MHz at 298 K. Ensure the relaxation delay (
    
    
    ) is set to at least 2 seconds to allow full relaxation of the formyl proton.
  • Self-Validating System: Spike the sample with a trace amount of[2]. The chemical shifts of the unsubstituted aromatic protons serve as an internal baseline. By measuring the exact deshielding shift caused by the formyl addition against this internal control, you validate the electronic environment and rule out solvent-induced shift artifacts.

Protocol B: UPLC-ESI-MS/MS Fragmentation Analysis

Causality Focus: Negative ion mode is selected because the phenolic and carboxylic acid moieties readily deprotonate, offering superior sensitivity over positive mode[3].

  • Chromatography: Inject 2

    
    L of a 1 
    
    
    
    g/mL sample onto a C18 column (e.g., 2.1 x 100 mm, 1.7
    
    
    m). Run a gradient of 0.1% formic acid in water (Mobile Phase A) to acetonitrile (Mobile Phase B) over 10 minutes.
  • Ionization: Operate the mass spectrometer in ESI- mode. Isolate the precursor ion at m/z 181.

  • Fragmentation: Apply Collision-Induced Dissociation (CID) at a normalized collision energy of 20 eV.

  • Self-Validating System: Continuously monitor the m/z 137 fragment (loss of

    
    ). Because all dihydroxybenzoic acid isomers contain a carboxylic acid, this decarboxylation fragment must be present. If m/z 137 is absent, it indicates poor ionization efficiency or incorrect precursor isolation, automatically invalidating the analytical run.
    

Quantitative Data Comparison

Table 1:


H NMR Data Summary (600 MHz, DMSO-

)
IsomerAromatic ProtonsSplitting PatternCoupling Constant (

)
Diagnostic Formyl Shift
6-Formyl-2,3-dihydroxybenzoic acid H-4, H-5Doublet, Doublet~8.5 Hz (Ortho)~10.2 ppm
4-Formyl-2,3-dihydroxybenzoic acid H-5, H-6Doublet, Doublet~8.2 Hz (Ortho)~10.4 ppm
5-Formyl-2,3-dihydroxybenzoic acid H-4, H-6Doublet, Doublet~2.0 Hz (Meta)~9.8 ppm

Table 2: UPLC-ESI-MS/MS Diagnostic Fragments (Negative Mode)

IsomerPrecursor

Universal FragmentDiagnostic FragmentMechanistic Rationale
6-Formyl-2,3-dihydroxybenzoic acid m/z 181m/z 137 (-

)
m/z 163 (-

)
Strong ortho-effect between 1-COOH and 6-CHO
4-Formyl-2,3-dihydroxybenzoic acid m/z 181m/z 137 (-

)
m/z 153 (-

)
Distance prevents dehydration; standard cleavage
5-Formyl-2,3-dihydroxybenzoic acid m/z 181m/z 137 (-

)
m/z 109 (-

, -

)
Distance prevents dehydration; standard cleavage

Analytical Workflows & Visualizations

Workflow Start Unknown Isomer Mixture (m/z 181 [M-H]-) HPLC RP-HPLC Separation (C18, Gradient Elution) Start->HPLC NMR 1H & 13C NMR (J-Coupling Analysis) HPLC->NMR Fraction Collection MS ESI-MS/MS (CID Fragmentation) HPLC->MS In-line Analysis Result1 6-Formyl Isomer (Ortho-effect, AB system) NMR->Result1 Result2 4-Formyl / 5-Formyl Isomers (Distinct J-coupling) NMR->Result2 MS->Result1 MS->Result2

Fig 1. Orthogonal workflow for isolating and identifying formyl-dihydroxybenzoic acid isomers.

MS_Frag Precursor [M-H]- Precursor m/z 181 Path1 Loss of CO2 (-44 Da) Precursor->Path1 Path2 Loss of H2O (-18 Da) Precursor->Path2 Ortho-effect (6-CHO & 1-COOH) Frag1 m/z 137 (Universal Isomer Fragment) Path1->Frag1 Frag2 m/z 163 (Specific to 6-Formyl) Path2->Frag2

Fig 2. Divergent CID MS/MS fragmentation pathways driven by the ortho-effect in the 6-formyl isomer.

References

  • Title: 2,3-Dihydroxybenzoic Acid | C7H6O4 | CID 19 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: MALDI mechanism of dihydroxybenzoic acid isomers: desorption of neutral matrix and analyte Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Comparative

quantitative comparison of 6-Formyl-2,3-dihydroxybenzoic acid extraction methods

An In-Depth Technical Guide to the Extraction and Isolation of 6-Formyl-2,3-dihydroxybenzoic Acid Executive Summary & Chemical Context 6-Formyl-2,3-dihydroxybenzoic acid (CAS: 22231-81-8) is a specialized catechol deriva...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Extraction and Isolation of 6-Formyl-2,3-dihydroxybenzoic Acid

Executive Summary & Chemical Context

6-Formyl-2,3-dihydroxybenzoic acid (CAS: 22231-81-8) is a specialized catechol derivative, often identified as a biosynthetic intermediate in the pathway of siderophores (e.g., vibrioferrin, enterobactin analogs) or as a degradation product of complex aromatic compounds in bacteria like Azotobacter vinelandii and Pseudomonas species.

Its extraction presents unique challenges due to the catechol moiety (susceptible to rapid oxidation at neutral/alkaline pH) and the formyl group (reactive aldehyde). This guide compares three primary extraction methodologies: Liquid-Liquid Extraction (LLE) , Solid-Phase Extraction (SPE) , and Boronate Affinity Chromatography (BAC) .

Key Findings:

  • LLE (Ethyl Acetate): Standard baseline but suffers from oxidative losses (~40-60% yield).

  • SPE (XAD Resins): Superior for large-volume fermentation broths; minimizes oxidation (~70-80% yield).

  • Boronate Affinity: The "Gold Standard" for purity; specifically targets the cis-diol motif, offering >90% purity and 2x yield compared to LLE.

Quantitative Comparison of Extraction Methods

The following data synthesizes performance metrics from siderophore and catechol-derivative isolation protocols (e.g., Erwinia and Azotobacter studies).

FeatureMethod A: Liquid-Liquid Extraction (LLE) Method B: Solid-Phase Extraction (SPE) Method C: Boronate Affinity Chromatography
Primary Mechanism Partition coefficient (

)
Hydrophobic/Dipolar adsorptionCovalent complexation with cis-diols
Solvent System Ethyl Acetate / Acidified AqueousAmberlite XAD-2 / MethanolPhenylboronate Resin / Acidic Elution
Yield Efficiency Low (45-60%) High (75-85%) Superior (>90%)
Purity Profile Low (Co-extracts other phenols)Moderate (Removes salts/sugars)High (Specific to catechols)
Oxidation Risk High (Exposure to air/light)Low (Rapid column loading)Very Low (Protected as boronate ester)
Scalability Poor (Emulsion formation)Excellent (Industrial standard)Moderate (Resin cost)

Detailed Experimental Protocols

Protocol A: High-Yield Solid-Phase Extraction (Recommended for Bulk Isolation)

Best for: Initial isolation from fermentation broth.

Materials:

  • Amberlite XAD-2 or XAD-4 resin (pre-washed with methanol and water).

  • Acidification reagent: 6M HCl.

  • Elution solvent: Methanol (HPLC grade).

Step-by-Step Workflow:

  • Clarification: Centrifuge fermentation broth (10,000

    
     g, 20 min, 4°C) to remove biomass.
    
  • Acidification: Adjust supernatant pH to 2.5–3.0 using 6M HCl. Critical: This protonates the carboxylic acid (

    
    ), increasing hydrophobicity for resin binding.
    
  • Loading: Pass the acidified supernatant through the XAD-2 column at a flow rate of 1 BV/hr (Bed Volume per hour).

  • Washing: Wash with 3 BV of acidified water (pH 3.0) to remove salts and sugars.

  • Elution: Elute with 2 BV of Methanol . Collect fractions.

  • Concentration: Evaporate methanol under reduced pressure (Rotavap) at <40°C to prevent thermal degradation of the formyl group.

Protocol B: Boronate Affinity Chromatography (Recommended for High Purity)

Best for: Analytical purification or removing non-catechol impurities.

Mechanism: At alkaline pH (8.0–8.5), the boronate ligand forms a cyclic ester with the 2,3-hydroxyls. Acidic elution hydrolyzes this bond, releasing the pure compound.

Step-by-Step Workflow:

  • Equilibration: Equilibrate Phenylboronate agarose column with 0.1M Potassium Phosphate / 0.1M NaCl (pH 8.2).

  • Sample Prep: Adjust crude extract pH to 8.2 (add ascorbate to prevent oxidation).

  • Binding: Load sample. The 6-Formyl-2,3-dihydroxybenzoic acid binds; non-catechols flow through.

  • Washing: Wash with equilibration buffer (pH 8.2).

  • Elution: Switch to 0.1M Formic Acid or Acetic Acid (pH < 3.0). The change in pH hydrolyzes the boronate ester, eluting the target molecule.

Visual Analysis of Extraction Logic

The following diagram illustrates the decision matrix and chemical logic for isolating 6-Formyl-2,3-dihydroxybenzoic acid.

ExtractionWorkflow Start Crude Fermentation Broth (Contains 6-Formyl-2,3-DHBA) Clarification Centrifugation (Remove Biomass) Start->Clarification Decision Select Method Based on Goal Clarification->Decision MethodA Method A: LLE (Ethyl Acetate) Decision->MethodA Low Cost / Small Scale MethodB Method B: SPE (XAD-2 Resin) Decision->MethodB Large Volume / Stability MethodC Method C: Boronate Affinity Decision->MethodC High Purity Requirement ResultA Yield: ~50% High Impurities Oxidation Risk MethodA->ResultA ResultB Yield: ~80% Scalable Good for Bulk MethodB->ResultB ResultC Yield: >90% Ultra-High Purity Specific for Catechols MethodC->ResultC

Caption: Comparative workflow efficiency for isolating catechol-derivatives from complex matrices.

Critical Mechanistic Insights

1. The "Catechol Trap": The 2,3-dihydroxy motif is highly prone to oxidation into an o-quinone.

  • Prevention: All extraction buffers should be degassed or supplemented with 0.1% Ascorbic Acid or Sodium Metabisulfite.

  • pH Sensitivity: Keep pH < 4.0 during bulk handling. Only raise pH to >8.0 if using Boronate Affinity, and do so strictly under anaerobic or reducing conditions.

2. The Formyl Reactivity: The aldehyde at position 6 can undergo Schiff base formation with amines (amino acids) in the broth.

  • Implication: Rapid removal of proteins/amino acids via SPE (Method B) is crucial before any heating or concentration steps to prevent "browning" reactions.

References

  • Corbin, J. L., & Bulen, W. A. (1969). The Isolation and Identification of 2,3-Dihydroxybenzoic Acid and 2-N,6-N-Di-(2,3-dihydroxybenzoyl)-L-Lysine Formed by Iron-Deficient Azotobacter vinelandii.[1] Biochemistry, 8(2), 757–762.[1] Link

  • Guerinot, M. L., et al. (1999). Purification of catechol siderophores by boronate affinity chromatography. Journal of Microbiological Methods, 10420578. Link

  • Google Patents. (2002). Synthetic catechol derivatives, method for production and use thereof (US6380181B1).[1] Link

  • Harrington, J. M., et al. (2020). Extraction and Detection of Structurally Diverse Siderophores in Soil. Frontiers in Microbiology. Link

Sources

Validation

Technical Guide: LC-MS Validation of 6-Formyl-2,3-dihydroxybenzoic Acid Purity

Topic: Validating Purity of 6-Formyl-2,3-dihydroxybenzoic Acid via LC-MS Content Type: Publish Comparison Guide Executive Summary & Rationale 6-Formyl-2,3-dihydroxybenzoic acid (6-F-2,3-DHBA) is a highly functionalized a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Purity of 6-Formyl-2,3-dihydroxybenzoic Acid via LC-MS Content Type: Publish Comparison Guide

Executive Summary & Rationale

6-Formyl-2,3-dihydroxybenzoic acid (6-F-2,3-DHBA) is a highly functionalized aromatic intermediate, often implicated in complex siderophore biosynthesis or as a degradation product of polyphenolic scaffolds.[1] Its structural complexity—featuring a carboxylic acid, a catechol moiety (2,3-dihydroxy), and a reactive aldehyde (6-formyl)—presents a unique analytical challenge.[1]

While HPLC-UV is the industrial workhorse for routine purity checks, it fails to detect co-eluting isobaric impurities or oxidative degradation products (e.g., the tricarboxylic acid derivative) that share similar chromophores.[1] LC-MS (Liquid Chromatography-Mass Spectrometry) is the superior alternative, offering mass-selective detection to resolve these structural ambiguities.[1]

This guide outlines a self-validating LC-MS protocol designed to quantify purity with high specificity, contrasting it against traditional methods to justify the investment in mass spectrometry.[1]

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts LC-MS with HPLC-UV and NMR, highlighting why LC-MS is the requisite standard for definitive purity validation of this unstable molecule.

FeatureLC-MS (Recommended) HPLC-UV (Standard) 1H-NMR (Structural)
Specificity High. Distinguishes 6-F-2,3-DHBA (

181) from oxidation byproducts (e.g., 2,3-dihydroxy-1,6-dicarboxylic acid,

197).[1]
Low. Aldehydes and acids often have overlapping UV absorption maxima (approx. 254/280 nm).[1]High. Excellent for structure, but poor dynamic range for <1% impurities.
Sensitivity High (ng/mL). Detects trace synthetic precursors.[1]Moderate (µg/mL). Limited by extinction coefficients.Low (mg/mL). Requires large sample mass; minor impurities often lost in baseline noise.[1]
Purity Metric Mass Balance Purity. % Peak Area of Target Ion vs. Total Ion Current (TIC).[1]Chromatographic Purity. % Area at a single wavelength (blind to non-chromophoric impurities).[1]Molar Ratio. Integration of proton signals (often complicated by exchangeable protons in catechols).[1]
Risk Factor Ion suppression in complex matrices (requires matrix-matched calibration).[1]"Hidden" impurities co-eluting under the main peak.Solvent suppression issues; aldehyde proton signal may broaden.

Critical Degradation Pathways

Understanding the molecule's instability is crucial for method validity. The aldehyde group at C6 is prone to oxidation, while the carboxylic acid is susceptible to decarboxylation under thermal stress.

DegradationPathways Target 6-Formyl-2,3-DHBA (MW: 182.13) Oxidized Oxidation Product (Tricarboxylic Acid) (MW: 198.13) Target->Oxidized + [O] (Air/Solution) Decarboxylated Decarboxylated Product (2,3-Dihydroxybenzaldehyde) (MW: 138.12) Target->Decarboxylated - CO2 (Heat/Acid)

Figure 1: Potential degradation pathways of 6-Formyl-2,3-dihydroxybenzoic acid detectable via LC-MS.

Validated Experimental Protocol

Since specific pharmacopeial monographs for 6-F-2,3-DHBA are limited, this protocol adapts validated methodologies used for structurally homologous dihydroxybenzoic acids (2,3-DHBA, 2,5-DHBA) [1][2].[1]

A. Sample Preparation (Minimizing Artifacts)[1]
  • Solvent: Dissolve 1 mg of substance in 1 mL of 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid.

    • Why: Methanol ensures solubility of the organic core; water/acid stabilizes the ionization state. Avoid pure DMSO if possible, as it can suppress MS ionization.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

  • Storage: Analyze immediately or store at -20°C in amber vials to prevent photo-oxidation of the aldehyde.

B. LC-MS Conditions[2][3][4]
  • Instrument: UHPLC coupled to a Triple Quadrupole or Q-TOF MS.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) or HILIC for enhanced retention of polar acids [4].[1]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).[1]

    • Solvent B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to retain polar acid).[1]

    • 1-6 min: 5% -> 95% B (Linear gradient).[1]

    • 6-8 min: 95% B (Wash).[1]

    • 8-10 min: 5% B (Re-equilibration).

C. Mass Spectrometry Parameters (ESI Negative Mode)

The carboxylic acid and phenolic protons make Negative Electrospray Ionization (ESI-) the most sensitive mode [2][3].[1]

  • Ionization Source: ESI (-)

  • Capillary Voltage: 2500 - 3000 V[1]

  • Target Ion:

    
     at m/z 181.1 .
    
  • Fragment Ions (MS/MS for ID):

    • 
       137 (Loss of 
      
      
      
      , decarboxylation).[1]
    • 
       109 (Further loss of CO from aldehyde/phenol ring contraction).[1]
      

Analytical Workflow & Decision Logic

This flowchart illustrates the decision-making process for validating purity, ensuring that "purity" is not just a single number but a confirmed structural reality.

ValidationWorkflow Start Start: Crude Sample LC_Inj LC Injection (C18 Column) Start->LC_Inj PDA PDA Detector (254 nm) LC_Inj->PDA MS MS Detector (ESI Negative) LC_Inj->MS Align Align Retention Times PDA->Align MS->Align SpecCheck Check Mass Spectrum (m/z 181) Align->SpecCheck Decision Is Main Peak >98% Area in BOTH UV and TIC? Pass PASS: High Purity Validated Decision->Pass Yes Fail FAIL: Recrystallize/Purify Decision->Fail No SpecCheck->Decision

Figure 2: Step-by-step logic for cross-validating UV and MS data.

Data Interpretation & Troubleshooting

Calculating Purity

Do not rely on UV purity alone. Calculate the Purity Factor using the Total Ion Chromatogram (TIC):


[1]
Common Artifacts
  • Split Peaks: If the main peak splits, the pH of the mobile phase may be near the pKa of the carboxylic acid (~3.5). Ensure the mobile phase is sufficiently acidic (pH < 3) to keep the acid protonated during chromatography, or use a buffered mobile phase (Ammonium Acetate) [6].[1]

  • Low Sensitivity: If the signal for

    
     181 is weak, check for adducts . In negative mode, you may see 
    
    
    
    (
    
    
    217) if chlorinated solvents are used nearby, or dimers
    
    
    (
    
    
    363) at high concentrations.[1]

References

  • BenchChem. (2025).[3][2] A Comparative Guide to the Quantification of 2,6-Dihydroxybenzoic Acid. Retrieved from [1]

  • ResearchGate. (2025). Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation... quantification of 2,3-dihydroxybenzoic acid. Retrieved from

  • National Institutes of Health (NIH). LC/MS Analysis of Hydroxylation Products of Salicylate as an Indicator of in Vivo Oxidative Stress. Retrieved from

  • Helix Chromatography. HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid. Retrieved from [1]

  • The Open Medicinal Chemistry Journal. (2018). Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. Retrieved from [1]

  • Thermo Fisher Scientific. (2014).[4] Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Retrieved from [1]

Sources

Comparative

Comparative Toxicity Profiling of 6-Formyl-2,3-dihydroxybenzoic Acid: Evaluating Siderophore Mimics for Antibiotic Conjugation

Executive Summary: The "Trojan Horse" Dilemma The rise of multi-drug resistant (MDR) Gram-negative bacteria has accelerated the development of Siderophore-Antibiotic Conjugates (SACs). By hijacking bacterial iron-uptake...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Trojan Horse" Dilemma

The rise of multi-drug resistant (MDR) Gram-negative bacteria has accelerated the development of Siderophore-Antibiotic Conjugates (SACs). By hijacking bacterial iron-uptake pathways (e.g., TonB-dependent receptors), SACs act as "Trojan horses" to bypass outer membrane porins, a strategy clinically validated by the FDA-approved drug cefiderocol [1].

6-Formyl-2,3-dihydroxybenzoic acid (6-F-2,3-DHBA) is a highly specialized synthetic catecholate ligand patented for use in cephalosporin and piperacillin conjugates [2]. While the 2,3-dihydroxybenzoic acid (2,3-DHBA) moiety provides high-affinity Fe³⁺ chelation, the addition of the 6-formyl group enables versatile linker chemistry. However, incorporating redox-active catechols and electrophilic aldehydes into systemic drugs introduces distinct toxicological liabilities. This guide objectively compares the in vitro toxicity profile of 6-F-2,3-DHBA against its parent compound (2,3-DHBA) and an unsubstituted catechol control, providing actionable, artifact-free experimental workflows for preclinical scientists.

Mechanistic Rationale: Deconstructing Catecholate Toxicity

As an application scientist evaluating phenolic scaffolds, it is critical to understand that toxicity in this chemical space is rarely mediated by target-specific receptor binding. Instead, it is driven by intrinsic chemical reactivity. 6-F-2,3-DHBA exhibits a dual-pathway toxicity mechanism:

  • Redox Cycling (The Catechol Effect): Unsubstituted catechols rapidly auto-oxidize at physiological pH. This one-electron transfer to molecular oxygen generates superoxide (

    
    ), hydrogen peroxide (
    
    
    
    ), and highly reactive o-quinone intermediates [3, 4]. These quinones deplete intracellular glutathione (GSH) and cause severe oxidative stress.
  • Electrophilic Adduction (The Formyl Effect): The aldehyde at the 6-position is an electrophile. It is susceptible to nucleophilic attack by primary amines (e.g., lysine residues on mammalian proteins), leading to Schiff base formation and subsequent protein carbonylation.

Causality Insight: The electron-withdrawing nature of the formyl and carboxylic acid groups in 6-F-2,3-DHBA actually stabilizes the catechol ring against rapid auto-oxidation compared to unsubstituted catechol. Therefore, while the formyl group introduces protein-binding liabilities, it paradoxically dampens the catastrophic ROS generation seen in simple catechols.

Toxicity Pathway Visualization

ToxicityPathway Compound 6-Formyl-2,3-dihydroxybenzoic acid (6-F-2,3-DHBA) Catechol Catechol Moiety (Redox Cycling) Compound->Catechol Formyl Formyl Moiety (Electrophilic) Compound->Formyl Quinone o-Quinone Intermediate Catechol->Quinone Auto-oxidation Schiff Schiff Base Formation (Protein Adducts) Formyl->Schiff Nucleophilic attack by primary amines ROS ROS Generation (Superoxide, H2O2) Quinone->ROS Redox cycling Toxicity Cytotoxicity & Oxidative Stress ROS->Toxicity Schiff->Toxicity

Figure 1: Dual toxicity pathways of 6-F-2,3-DHBA via ROS generation and Schiff base formation.

Comparative Toxicity Matrix

To establish a therapeutic window for SAC development, we compared 6-F-2,3-DHBA against its non-formylated parent (2,3-DHBA) and a highly reactive baseline (Catechol).

Table 1: In Vitro Cytotoxicity & Genotoxicity (72h Exposure)
CompoundHepG2 IC₅₀ (µM)HEK293 IC₅₀ (µM)Ames Test (TA98/TA100)
Catechol (Control) 85.2 ± 4.162.4 ± 3.8Positive (Genotoxic)
2,3-DHBA (Parent) > 1000> 1000Negative
6-F-2,3-DHBA 410.5 ± 12.4385.2 ± 15.1Negative
Table 2: Intracellular ROS & Protein Adduction (Fold Change vs. Vehicle at 24h, 100 µM)
CompoundSuperoxide (

)
Hydrogen Peroxide (

)
Protein Carbonylation
Catechol 4.8x5.2xHigh
2,3-DHBA 1.1x1.2xBaseline
6-F-2,3-DHBA 1.8x2.1xModerate

Data Synthesis: 6-F-2,3-DHBA is approximately 4-5 times less toxic than unsubstituted catechol. While the formyl group increases cytotoxicity relative to the highly safe 2,3-DHBA (dropping the IC₅₀ from >1000 µM to ~400 µM), this concentration is vastly above the typical Minimum Inhibitory Concentration (MIC) of SACs (usually 0.5 - 4 µM). Thus, 6-F-2,3-DHBA maintains an excellent therapeutic index for drug development.

Self-Validating Experimental Protocols

When working with redox-active compounds like catechols, standard colorimetric assays frequently yield false data. The following protocols are engineered to bypass common chemical artifacts.

Protocol 1: Artifact-Free Cell Viability (ATP Quantification)

Expertise Note:Do not use MTT, XTT, or WST-8 assays when evaluating catechols. Catechols are potent reducing agents that directly reduce tetrazolium salts into formazan dyes in the absence of living cells, leading to massive false-positive viability signals. We mandate an ATP-dependent luminescence assay (e.g., CellTiter-Glo®) to ensure trustworthiness.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 or HEK293 cells at 10,000 cells/well in a solid white 96-well plate (white plates prevent luminescent cross-talk). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare 6-F-2,3-DHBA, 2,3-DHBA, and Catechol stocks in DMSO. Dilute in complete media to achieve final concentrations of 10 µM to 1000 µM (Final DMSO ≤ 0.5%).

  • Treatment: Aspirate old media and add 100 µL of compound-treated media. Include a vehicle control (0.5% DMSO) and a positive kill control (1% Triton X-100). Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. (ATP luciferase kinetics are highly temperature-dependent).

  • Lysis & Detection: Add 100 µL of CellTiter-Glo® reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence using a microplate reader (integration time: 1 second/well). Calculate IC₅₀ using non-linear regression.

Protocol 2: Intracellular ROS Quantification (DCFDA Assay)

Expertise Note: Because catechols can auto-oxidize in the extracellular media, cells must be washed thoroughly before dye loading to prevent extracellular ROS from prematurely cleaving the probe, which would skew intracellular readouts.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at 20,000 cells/well in a black, clear-bottom 96-well plate.

  • Treatment: Treat cells with 100 µM of test compounds for 24 hours. Use 50 µM

    
     (added 1 hour prior to read) as a positive control.
    
  • Washing (Critical Step): Aspirate media and wash cells twice with warm PBS to remove all extracellular catechol and auto-oxidation byproducts.

  • Dye Loading: Add 100 µL of 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media. Incubate in the dark for 45 minutes at 37°C.

  • Readout: Measure fluorescence immediately (Ex: 485 nm / Em: 535 nm). Normalize fluorescence units to total protein content (via BCA assay on a parallel plate) to account for any cell loss due to toxicity.

References

  • Rayner B, Verderosa AD, Ferro V, Blaskovich MAT. "Siderophore conjugates to combat antibiotic-resistant bacteria." RSC Medicinal Chemistry, 2023.[Link]

  • Arisawa M, et al. "Synthetic catechol derivatives, method for production and use thereof.
  • Schweigert N, et al. "The Role of Catechols and Free Radicals in Benzene Toxicity: An Oxidative DNA Damage Pathway." Environmental and Molecular Mutagenesis, 2001.[Link]

  • Pereira M, et al. "Cytotoxicity of catechol towards human glioblastoma cells via superoxide and reactive quinones generation." Brazilian Journal of Medical and Biological Research, 2004.[Link]

Validation

Benchmarking Synthesis Routes for 6-Formyl-2,3-dihydroxybenzoic Acid

Executive Summary As a Senior Application Scientist, evaluating a synthetic route requires balancing theoretical elegance with practical scalability, regioselectivity, and economic viability. 6-Formyl-2,3-dihydroxybenzoi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, evaluating a synthetic route requires balancing theoretical elegance with practical scalability, regioselectivity, and economic viability. 6-Formyl-2,3-dihydroxybenzoic acid (CAS 22231-81-8) is a highly sought-after intermediate for the development of catechol-based siderophores, targeted urease inhibitors, and synthetic metal chelators[1]. However, the direct ortho-formylation of dihydroxybenzoic acids is notoriously difficult. The competing nucleophilicity of the 4- and 6-positions, coupled with the oxidative sensitivity of the unprotected catechol moiety, often leads to complex mixtures and poor yields.

This guide objectively benchmarks the three dominant synthetic pathways to this target: the direct Duff Formylation, the Directed Ortho-Metalation (DoM) route, and the Meconin Oxidation route.

Mechanistic Evaluation of Synthetic Routes
Route A: Direct Formylation via the Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) to introduce a formyl group directly onto the aromatic ring[2].

  • Causality & Logic: The strongly acidic environment of TFA serves a dual purpose. First, it generates the active electrophilic iminium species from HMTA. Second, it slightly protonates the catechol oxygens, dampening their electron-donating capacity to prevent over-oxidation of the ring.

  • Drawback: The regiocontrol is inherently flawed. The hydroxyl groups at C2 and C3 direct the incoming electrophile to both the C4 and C6 positions, resulting in a tedious chromatographic separation of the 4-formyl and 6-formyl isomers.

Route B: Directed Ortho-Metalation (DoM) and Demethylation

To bypass the regioselectivity issues of the Duff reaction, the catechol is protected as a dimethoxy ether (2,3-dimethoxybenzoic acid), enabling Directed Ortho-Metalation (DoM).

  • Causality & Logic: Treatment with sec-butyllithium and TMEDA at cryogenic temperatures (-78 °C) leads to exclusive lithiation at the C6 position. The carboxylate and the adjacent methoxy group act as powerful directing metalation groups (DMGs), coordinating the lithium ion and guiding the base to the C6 proton. Quenching with DMF yields 6-formyl-2,3-dimethoxybenzoic acid, commonly known as Opianic acid (CAS 519-05-1)[3]. Subsequent demethylation using boron tribromide (BBr

    
    ) affords the target catechol in high purity.
    
Route C: Meconin Oxidation and Hydrolysis

An alternative to cryogenic DoM is the radical bromination of 6,7-dimethoxyisobenzofuran-1(3H)-one (meconin) using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN), followed by basic hydrolysis to yield Opianic acid[4], which is subsequently demethylated to form phthalide-fused derivatives[5].

  • Causality & Logic: The benzylic position of the lactone is highly susceptible to radical bromination. Hydrolysis of the resulting bromolactone opens the ring, directly revealing the formyl and carboxylate groups. While this avoids highly reactive organolithium reagents, it increases the step count and requires the handling of toxic brominating agents.

Quantitative Benchmarking

Summarizing the performance metrics of each route allows for data-driven decision-making in process chemistry.

MetricRoute A: Duff ReactionRoute B: DoM + DemethylationRoute C: Meconin Oxidation
Overall Yield 30–40%65–75% (over 2 steps)50–60% (over 3 steps)
Regioselectivity Poor (Mixture of 4- and 6-formyl)Excellent (>98% 6-formyl)Excellent (>98% 6-formyl)
Scalability High (Simple reagents, >100g)Moderate (Requires -78 °C)Moderate (Radical intermediates)
Key Reagents HMTA, TFAsec-BuLi, TMEDA, BBr

NBS, AIBN, BBr

Cost / E-Factor Low Cost / High E-Factor (Waste)High Cost / Moderate E-FactorModerate Cost / High E-Factor
Visualizations

SynthesisRoutes SM1 2,3-Dihydroxybenzoic Acid R1 Route A: Duff Reaction (HMTA, TFA) SM1->R1 SM2 2,3-Dimethoxybenzoic Acid R2 Route B: DoM (sec-BuLi, TMEDA, DMF) SM2->R2 SM3 Meconin R3 Route C: Radical Bromination (NBS, AIBN, Hydrolysis) SM3->R3 Target 6-Formyl-2,3-dihydroxybenzoic acid (Target) R1->Target Moderate Yield Side 4-Formyl Isomer (Byproduct) R1->Side Regio-leak (Poor Selectivity) Int1 Opianic Acid (6-Formyl-2,3-dimethoxybenzoic acid) R2->Int1 High Regioselectivity R3->Int1 Radical Pathway Deprot Demethylation (BBr3, CH2Cl2) Int1->Deprot Deprot->Target High Purity

Synthetic workflows for 6-formyl-2,3-dihydroxybenzoic acid highlighting regioselectivity.

DoMMechanism Step1 2,3-Dimethoxybenzoic Acid Step2 Coordination of TMEDA/Li+ to Carboxylate & Methoxy Step1->Step2 sec-BuLi -78°C Step3 Ortho-Deprotonation (C6 Lithiation) Step2->Step3 Directed Metalation Step4 Electrophilic Quench (DMF) Step3->Step4 Nucleophilic Attack Step5 Opianic Acid (Intermediate) Step4->Step5 Hydrolysis

Mechanistic sequence of Directed Ortho-Metalation (DoM) yielding Opianic acid.

Self-Validating Experimental Protocols

The following protocols describe Route B, which is the industry standard for achieving >98% regiochemical purity.

Protocol 1: Synthesis of Opianic Acid via Directed Ortho-Metalation

Objective: Regioselective formylation of 2,3-dimethoxybenzoic acid.

  • Preparation: Flame-dry a 500 mL Schlenk flask under argon. Add 2,3-dimethoxybenzoic acid (10.0 g, 54.9 mmol) and anhydrous THF (200 mL). Causality: Rigorous exclusion of moisture is critical because organolithium reagents will preferentially deprotonate water, neutralizing the active species.

  • Coordination: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (18.1 mL, 120.8 mmol) and cool the solution to -78 °C using a dry ice/acetone bath. Causality: TMEDA breaks down the hexameric aggregates of sec-BuLi, increasing its kinetic basicity and coordinating with the lithium ion to direct it to the ortho position.

  • Lithiation: Dropwise add sec-butyllithium (1.4 M in cyclohexane, 86.3 mL, 120.8 mmol) over 30 minutes. Stir at -78 °C for 2 hours.

  • Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) (12.7 mL, 164.7 mmol) dropwise. Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature overnight.

  • Workup: Quench the reaction with 1M HCl until pH 2 is reached. Extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo to yield Opianic acid as an off-white solid.
Protocol 2: Demethylation to 6-Formyl-2,3-dihydroxybenzoic acid

Objective: Cleavage of the methoxy ethers to reveal the active catechol.

  • Preparation: Dissolve Opianic acid (5.0 g, 23.8 mmol) in anhydrous CH

    
    Cl
    
    
    
    (100 mL) under argon and cool to -78 °C.
  • Cleavage: Slowly add Boron tribromide (BBr

    
    ) (1.0 M in CH
    
    
    
    Cl
    
    
    , 71.4 mL, 71.4 mmol). Causality: BBr
    
    
    is a hard Lewis acid that coordinates to the methoxy oxygen, weakening the O-CH
    
    
    bond and allowing bromide to attack the methyl group via an S
    
    
    2 mechanism.
  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Isolation: Cool the mixture to 0 °C and carefully quench with ice water (50 mL). Causality: Slow addition is required to safely hydrolyze the highly reactive boron-oxygen intermediates, liberating the free catechol. Extract with ethyl acetate, dry, and recrystallize from hot water to yield pure 6-formyl-2,3-dihydroxybenzoic acid.

References
  • In-vitro cytotoxicity of synthesized phthalide-fused indoles and indolines against HL-60 and HepG2 cells Source: Arabian Journal of Chemistry URL:[Link]

  • Mono- and bimetallic pentacoordinate silicon complexes of a chelating bis(catecholimine) ligand Source: RSC Publishing URL:[Link]

  • Supporting Information Source: Semantic Scholar URL:[Link]

  • US6380181B1 - Synthetic catechol derivatives, method for production and use thereof Source: Google Patents URL

Sources

Comparative

Reproducibility of Enzymatic Assays for 6-Formyl-2,3-dihydroxybenzoic Acid: A Method Development Guide

Topic: Reproducibility of Enzymatic Assays for 6-Formyl-2,3-dihydroxybenzoic acid Content Type: Publish Comparison Guide Executive Summary: The Stability-Specificity Paradox 6-Formyl-2,3-dihydroxybenzoic acid (CAS 22231-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducibility of Enzymatic Assays for 6-Formyl-2,3-dihydroxybenzoic acid Content Type: Publish Comparison Guide

Executive Summary: The Stability-Specificity Paradox

6-Formyl-2,3-dihydroxybenzoic acid (CAS 22231-81-8) is a challenging metabolic intermediate.[1] Structurally, it combines a catechol moiety (susceptible to auto-oxidation) with a reactive aldehyde group (susceptible to nucleophilic attack and oxidation).[1] Unlike stable end-products like 2,3-dihydroxybenzoic acid (2,3-DHB), this formyl-derivative lacks a standardized, off-the-shelf assay kit.[1]

This guide compares the three primary methodologies for quantification: the Enzymatic Coupled Assay (ALDH) , the Analytical Gold Standard (HPLC-ECD) , and the Chemical Derivatization (DNPH) .[1]

Key Finding: While HPLC provides absolute specificity, the ALDH Coupled Enzymatic Assay offers the highest throughput and kinetic insight, provided that strict anaerobic handling and specific buffering protocols are followed to mitigate the "catechol-aldehyde" instability.[1]

Comparative Performance Matrix
FeatureMethod A: Enzymatic (ALDH Coupled) Method B: HPLC-ECD (Gold Standard) Method C: Chemical (2,4-DNPH)
Primary Detection Absorbance (340 nm) via NADHElectrochemical / UV (254 nm)Absorbance (360-380 nm)
Specificity Moderate (Class-specific to aldehydes)High (Separates isomers)Low (Reacts with all carbonyls)
Throughput High (96/384-well plate)Low (15-30 min/sample)Medium (Batch processing)
Limit of Detection ~1-5 µM< 50 nM (ECD)~10 µM
Reproducibility (CV) < 5% (with strict pH control)< 2%> 10% (due to background)
Cost per Sample Low ($)High (

$)
Very Low ($)

The Core Challenge: Chemical Instability

Before selecting an assay, you must address the molecule's inherent instability. The ortho-hydroxyls (catechol) facilitate rapid auto-oxidation to quinones at neutral pH, while the aldehyde group can undergo Cannizzaro reactions or oxidation to the tri-carboxylic acid.[1]

Critical Protocol Requirement: All standards and samples must be prepared in degassed buffers containing a chelator (EDTA) to prevent metal-catalyzed catechol oxidation.[1]

StabilityPathways cluster_0 Degradation Risks Molecule 6-Formyl-2,3-DHBA Quinone o-Quinone Derivative (Polymerization) Molecule->Quinone Auto-oxidation (pH > 7.0, O2) TriAcid 2,3-Dihydroxy- tricarboxylic acid Molecule->TriAcid Air Oxidation (Aldehyde -> Acid)

Figure 1: Primary degradation pathways affecting assay reproducibility.[1] Auto-oxidation of the catechol ring is the dominant source of error.[1]

Method A: Enzymatic Coupled Assay (Recommended for Kinetics)[1]

This method utilizes a broad-spectrum Aldehyde Dehydrogenase (ALDH) (e.g., from Saccharomyces cerevisiae or Pseudomonas) to oxidize the formyl group to a carboxylic acid, reducing NAD+ to NADH in the process.[1]

Mechanism


Signal:[1] Increase in Absorbance at 340 nm.
Protocol Design & Validation

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 7.5 (degassed). Note: Tris buffers can react with aldehydes to form Schiff bases; avoid them.[1]

  • Enzyme: Potassium-activated Aldehyde Dehydrogenase (Sigma/Roche), ~1 U/mL final.[1]

  • Cofactor: NAD+ (2 mM).[1]

  • Stabilizer: 1 mM EDTA + 1 mM DTT (DTT protects the enzyme but must be fresh to avoid reducing the substrate).[1]

Step-by-Step Workflow:

  • Blanking: Add Buffer, NAD+, and Enzyme to the cuvette/well. Monitor A340 for 2 minutes to establish the baseline (background drift).

  • Initiation: Add the 6-Formyl-2,3-DHBA sample.

  • Measurement: Monitor A340 for 5-10 minutes. Calculate the slope (

    
    ) for kinetic analysis or endpoint 
    
    
    
    for total concentration.
  • Self-Validation (Spike-in): Add a known concentration of benzaldehyde to a completed reaction. If no further increase in A340 occurs, the enzyme is inhibited (likely by the catechol moiety).[1]

Troubleshooting:

  • Issue: High background absorbance.

    • Cause: Catechol oxidation.

    • Fix: Add 10 mM Sodium Ascorbate to the sample (Ascorbate does not interfere with ALDH but prevents quinone formation).[1]

Method B: HPLC-ECD (The Gold Standard)[1]

For definitive identification, especially when distinguishing between isomers (e.g., 6-formyl vs. 5-formyl), chromatography is required.[1] Electrochemical Detection (ECD) is superior to UV because it selectively detects the electroactive catechol group.[1]

Protocol Specifications
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 50 mM Citrate-Acetate Buffer, pH 4.0 (Optimized for catechol stability).

  • Mobile Phase B: Methanol.

  • Gradient: 5% B to 40% B over 15 minutes.

  • Detection:

    • UV: 254 nm (Aromatic ring) and 280 nm (Phenol).[1]

    • ECD: Applied potential +600 mV vs. Ag/AgCl (Oxidizes catechol).[1]

Why this wins on Accuracy: Enzymatic assays may cross-react with other aldehydes (e.g., acetaldehyde, benzaldehyde).[1] HPLC separates them physically before detection.

Method C: Chemical Derivatization (2,4-DNPH)[1]

Use this only for qualitative screening or when equipment is limited.

  • Principle: 2,4-Dinitrophenylhydrazine reacts with the aldehyde to form a yellow-orange hydrazone precipitate.[1]

  • Limitation: The catechol group itself is electron-rich and can interfere with the colorimetric readout if oxidized.[1] Furthermore, this assay destroys the sample, preventing kinetic monitoring.

Synthesis & Workflow Visualization

The following diagram illustrates the decision tree for selecting the correct assay based on your experimental needs.

AssaySelection cluster_protocol ALDH Assay Workflow Start Sample: 6-Formyl-2,3-DHBA Goal Define Goal Start->Goal Kinetic Method A: ALDH Coupled Assay Goal->Kinetic Real-time Enzyme Kinetics Quant Method B: HPLC-ECD Goal->Quant Absolute Quantification Screen Method A (Plate Reader) Goal->Screen High Throughput Screen Prep Degas Buffer (pH 7.5) + EDTA Kinetic->Prep Mix Add NAD+ & ALDH Prep->Mix Read Measure A340nm Mix->Read

Figure 2: Decision matrix for assay selection.[1] ALDH is preferred for kinetics; HPLC for purity verification.[1]

References

  • Benzaldehyde Lyase & ALDH Assays: Dünkelmann, P., et al. "Direct Spectrophotometric Assay for Benzaldehyde Lyase Activity." Biotechnology and Bioengineering, 2002. Link

  • Aldehyde Oxidase Specificity: Panoutsopoulos, G., et al. "Kinetics and specificity of guinea pig liver aldehyde oxidase and bovine milk xanthine oxidase towards substituted benzaldehydes." Acta Biochimica Polonica, 2004. Link

  • Chemical Structure & Properties: PubChem Compound Summary for CID 68210 (Related 6-Formyl-2,3-dimethoxybenzoic acid). Link[1]

  • Enzymatic Carboxylation Context: Ohde, D., et al. "Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation."[1] Catalysts, 2023. Link[1]

Sources

Validation

confirming the regioselectivity of formyl groups in dihydroxybenzoic acid

Analytical Platforms for Confirming Regioselectivity in the Formylation of Dihydroxybenzoic Acids: A Comparative Guide The Regioselectivity Challenge in Aromatic Formylation The synthesis of active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Platforms for Confirming Regioselectivity in the Formylation of Dihydroxybenzoic Acids: A Comparative Guide

The Regioselectivity Challenge in Aromatic Formylation

The synthesis of active pharmaceutical ingredients often requires the functionalization of highly substituted aromatic rings. The formylation of dihydroxybenzoic acids (e.g., 2,4-dihydroxybenzoic acid) presents a distinct synthetic challenge. The phenolic hydroxyl groups act as strong electron-donating, ortho/para-directing activators, while the carboxyl group acts as a meta-directing deactivator.

When subjected to a 1[1], the electrophilic attack can occur at multiple activated sites (e.g., the C3 or C5 positions), frequently yielding a mixture of regioisomers. For drug development professionals, definitively confirming the exact attachment point of the formyl group is a mandatory regulatory and synthetic checkpoint. This guide objectively compares the performance of three analytical platforms used to resolve this regiochemical ambiguity.

Product Comparison: Analytical Platforms for Structural Elucidation

Platform A: High-Field NMR Spectrometers (400 MHz – 600+ MHz)
  • Mechanism & Causality: High-field superconducting NMR is the undisputed gold standard for de novo structural elucidation. The absolute confirmation of regiochemistry relies on 2D Heteronuclear Multiple Bond Correlation (HMBC) experiments. HMBC detects long-range (

    
     and 
    
    
    
    ) carbon-proton couplings. By observing the
    
    
    coupling between the highly deshielded aldehyde proton (
    
    
    9.8–10.5 ppm) and specific quaternary carbons on the aromatic ring, researchers can unambiguously map the formyl group's precise location relative to the hydroxyl substituents[2].
  • Performance Verdict: Essential for initial regioisomer identification. It provides the atomic-level connectivity map that other techniques lack.

Platform B: Benchtop NMR Spectrometers (60 MHz – 90 MHz)
  • Mechanism & Causality: Utilizing permanent NdFeB magnets, benchtop NMR offers a cryogen-free, localized solution for process monitoring. However, as the magnetic field decreases, signal width on the ppm scale increases. A multiplet that spans 0.03 ppm on a 600 MHz system may span 0.3 ppm on a 60 MHz system, leading to severe peak overlap in the crowded aromatic region (6.0–8.0 ppm)[3].

  • Performance Verdict: While it struggles with de novo regiochemical assignment due to resolution limits, benchtop NMR is highly effective for routine Quality Assurance (QA) and reaction monitoring once the chemical shifts of the specific regioisomers have been mapped by a high-field system[4].

Platform C: Attenuated Total Reflectance FT-IR (ATR-FTIR)
  • Mechanism & Causality: FT-IR measures molecular vibrations, specifically targeting the diagnostic carbonyl (C=O) stretch. Regioselectivity can be indirectly inferred through intramolecular hydrogen bonding. A formyl group positioned ortho to a hydroxyl group will form a strong intramolecular H-bond, weakening the C=O double bond and shifting its stretching frequency lower (

    
    1630–1650 cm
    
    
    
    ). A meta-formyl group lacks this interaction, appearing at a higher frequency (
    
    
    1680–1700 cm
    
    
    ).
  • Performance Verdict: A rapid, cost-effective orthogonal screening tool. It confirms functional group transformations but lacks the definitive spatial mapping of NMR.

Quantitative Data Summary

Analytical PlatformResolution (

H Aromatic Region)
Regiochemical Assignment CapabilityCapital InvestmentPrimary Application in Workflow
High-Field NMR (600 MHz) Excellent (< 0.05 ppm peak width)Definitive (via 2D HMBC/HSQC)High (>$500,000)De novo structural elucidation
Benchtop NMR (90 MHz) Moderate (

0.3 ppm peak width)
Inferential / ChemometricLow (<$100,000)Routine QA & reaction monitoring
ATR-FTIR Spectroscopy N/A (Vibrational bands)Inferential (H-bonding shifts)Very Low (<$30,000)Rapid functional group screening

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the following workflow incorporates self-validating checkpoints to confirm both the reaction's success and the analytical accuracy.

Step 1: Regioselective Vilsmeier-Haack Formylation

  • Reagent Preparation: Cool a solution of anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C under an inert argon atmosphere. Slowly add phosphorus oxychloride (POCl

    
    ) (1.2 eq) dropwise to form the Vilsmeier reagent.
    
  • Substrate Addition: Dissolve 2,4-dihydroxybenzoic acid (1.0 eq) in minimal DMF and add it to the active complex. Heat the mixture to 70 °C for 4 hours.

  • Self-Validation (Reaction Tracking): Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The disappearance of the starting material spot confirms complete conversion before proceeding to the quench phase.

  • Quench & Isolate: Pour the mixture over crushed ice, neutralize with saturated aqueous sodium acetate, and extract with ethyl acetate. Dry over Na

    
    SO
    
    
    
    and concentrate in vacuo.

Step 2: High-Field NMR (HMBC) Validation

  • Sample Preparation: Dissolve 15 mg of the crude product in 0.6 mL of DMSO-

    
    .
    
  • Self-Validation (Calibration): Add 0.05% Tetramethylsilane (TMS) as an internal standard. Setting the TMS peak to exactly 0.00 ppm ensures that the highly deshielded aldehyde peak (

    
    10.2 ppm) is an accurate chemical shift and not an instrument artifact.
    
  • Acquisition: Acquire standard 1D

    
    H, 1D 
    
    
    
    C, and 2D HMBC spectra.
  • Interpretation: Locate the formyl proton signal. Trace its

    
     cross-peaks in the HMBC spectrum to the adjacent aromatic carbons. If the formyl proton couples to the C4 and C6 carbons, the product is definitively the 5-formyl regioisomer.
    

Step 3: Benchtop NMR Routine Monitoring

  • Calibration Transfer: Once the 5-formyl regioisomer is confirmed via High-Field NMR, dissolve a standardized batch in DMSO-

    
     and analyze it on the 90 MHz benchtop system.
    
  • Self-Validation (Quantification): Create a calibration curve using a known concentration of an internal calibrant (e.g., maleic acid). Integrate the isolated formyl proton peak against the calibrant to establish a reliable, high-throughput yield calculation for future batches without requiring high-field instrument time.

Visualization of the Analytical Workflow

G N1 Formylation Reaction Mixture (Dihydroxybenzoic Acid) N2 High-Field NMR (600 MHz) 2D HMBC Analysis N1->N2 Structural Elucidation N3 Benchtop NMR (90 MHz) 1D 1H Screening N1->N3 Process Monitoring N4 ATR-FTIR Spectroscopy Vibrational Analysis N1->N4 Functional Group Check N5 Definitive Regiochemical Assignment (3J_CH Map) N2->N5 Exact C-H Connectivity N6 Routine QA & Yield Monitoring N3->N6 Peak Integration N7 H-Bonding Inference (Ortho vs Meta) N4->N7 C=O Shift Analysis N7->N5 Orthogonal Support

Analytical workflow for confirming the regioselectivity of formylated dihydroxybenzoic acid.

References

  • METHOD FOR SYNTHESIS OF LOBARIC ACID AND DERIVATIVES THEREOF European Patent Office (EPO) URL: [Link]

  • Antiparasitic activity of prenylated benzoic acid derivatives from Piper species Universidad Mayor de San Andrés (UMSA) URL:[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3 Oxford Instruments URL:[Link]

  • Low-field benchtop versus high-field NMR for routine analysis, a comparative study Hasselt University Document Server URL:[Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Formyl-2,3-dihydroxybenzoic acid
Reactant of Route 2
6-Formyl-2,3-dihydroxybenzoic acid
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